2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H26N6O6 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(2,6-dimorpholin-4-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H26N6O6/c25-9-11-13(26)14(27)17(30-11)24-10-19-12-15(22-1-5-28-6-2-22)20-18(21-16(12)24)23-3-7-29-8-4-23/h10-11,13-14,17,25-27H,1-9H2/t11-,13-,14-,17-/m1/s1 |
InChI 键 |
HKEBRLAMMIFOKQ-LSCFUAHRSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine
This guide provides an in-depth exploration of the chemical synthesis of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine, a molecule of significant interest in medicinal chemistry and drug discovery. The narrative delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols required for the successful preparation of this purine nucleoside analogue.
Introduction and Strategic Overview
The synthesis of modified nucleosides is a cornerstone of modern therapeutic development, with applications spanning antiviral, anticancer, and anti-inflammatory research[1]. The target molecule, 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine, features a purine core symmetrically substituted with two morpholine rings and glycosylated with a β-D-ribofuranose moiety. The morpholine substituents are of particular interest as they can enhance solubility, modulate biological activity, and improve the pharmacokinetic profile of the parent molecule[2][3][4][5].
Our synthetic strategy is a three-stage process that begins with the commercially available or synthetically accessible 2,6-dichloropurine. This precursor is first glycosylated to introduce the ribofuranose sugar, followed by a sequential nucleophilic aromatic substitution (SNAr) to introduce the two morpholine moieties, and concludes with the removal of protecting groups from the ribose sugar.
Diagram: Overall Synthetic Workflow
Caption: A high-level overview of the synthetic route.
Part 1: Synthesis of the Key Intermediate: 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine
The initial and crucial step is the stereoselective installation of the acetyl-protected ribofuranose onto the N9 position of the 2,6-dichloropurine base. The Vorbrüggen glycosylation is the method of choice for this transformation due to its reliability and high β-selectivity, which is critical for biological activity.
Causality of Experimental Choices:
-
Silylation of the Purine Base: 2,6-Dichloropurine is first treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), to enhance its solubility in the reaction solvent and to activate the N9 position for glycosylation. This in situ silylation is a key step for achieving high yields[6].
-
Lewis Acid Catalyst: A Lewis acid, typically a trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl₄), is employed to catalyze the coupling of the silylated purine with the per-acetylated ribose (1,2,3,5-tetra-O-acetyl-β-D-ribofuranose). The catalyst activates the anomeric carbon of the ribose, facilitating the nucleophilic attack by the N9 of the purine.
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the silylating agent, the Lewis acid, and the glycosyl donor.
Experimental Protocol: Vorbrüggen Glycosylation
-
To a stirred suspension of 2,6-dichloropurine (1.0 eq) in dry acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 eq).
-
Heat the mixture at 40-50 °C until a clear solution is obtained, indicating complete silylation.
-
Cool the solution to room temperature and add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq).
-
Cool the mixture to 0 °C and add trimethylsilyl triflate (TMSOTf) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine as a white solid[6].
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | 447.23 | 153 | Off-White to Pale Yellow Solid |
Part 2: Nucleophilic Aromatic Substitution with Morpholine
The core of the synthesis lies in the displacement of the two chlorine atoms on the purine ring with morpholine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the purine ring system facilitates this reaction.
Mechanistic Insights and Regioselectivity:
The chlorine atom at the C6 position of the purine ring is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This is due to the greater electron deficiency at C6, which is influenced by the adjacent nitrogen atoms. This inherent regioselectivity allows for a controlled, stepwise substitution if desired, though for the synthesis of the target molecule, a disubstitution is the goal. The reaction with an excess of morpholine under appropriate conditions will drive the reaction to completion, yielding the 2,6-disubstituted product.
Diagram: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocol: Disubstitution with Morpholine
-
Dissolve 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of morpholine (4.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2,6-Bis(4-morpholinyl)-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.
Part 3: Deacetylation to Yield the Final Product
The final step in the synthesis is the removal of the acetyl protecting groups from the ribose moiety to unmask the hydroxyl groups. This deprotection is typically achieved under basic conditions.
Rationale for Deprotection Conditions:
-
Base-catalyzed Hydrolysis: Acetyl groups are esters and are readily hydrolyzed under basic conditions. A common method is the Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol. This method is mild and efficient.
-
Ammonia in Methanol: Another effective method is treatment with a solution of ammonia in methanol. This is also a mild procedure that avoids harsh conditions that could potentially degrade the nucleoside product.
Experimental Protocol: Deacetylation
-
Suspend 2,6-Bis(4-morpholinyl)-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., a 0.1 M solution in methanol) until the pH is basic (around 9-10).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+) or by the addition of a few drops of acetic acid.
-
Filter off the resin and concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or silica gel column chromatography to yield the final product, 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine | C18H25N7O6 | 451.44 | White Solid |
Conclusion
The synthesis of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine is a well-defined process that relies on established methodologies in nucleoside chemistry. Careful control of reaction conditions, particularly the anhydrous nature of the glycosylation step and the stoichiometry of the morpholine substitution, is paramount for achieving high yields and purity. The protocols outlined in this guide, grounded in a thorough understanding of the underlying chemical principles, provide a robust framework for researchers and drug development professionals to access this and structurally related purine nucleoside analogues for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Structural Elucidation of Novel Morpholino-Purine Analogues
Preamble: The Imperative of Structural Certainty in Drug Discovery
The fusion of the purine scaffold, a cornerstone of nucleic acid chemistry, with the morpholine moiety has yielded a class of compounds with significant therapeutic potential.[1] These morpholino-purine analogues are prominent in modern drug discovery, investigated for their roles as kinase inhibitors, anticancer agents, and antiviral compounds.[2][3][4][5] However, the promise of any novel therapeutic agent is fundamentally tethered to the unambiguous confirmation of its chemical structure. The precise arrangement of atoms dictates the molecule's interaction with biological targets, underpinning its efficacy, selectivity, and safety profile.
This guide eschews a rigid, templated approach to structural analysis. Instead, it presents a dynamic, integrated workflow designed for the specific challenges posed by novel morpholino-purine analogues. We will explore the causality behind experimental choices, demonstrating how a multi-technique, self-validating system of protocols provides irrefutable structural evidence, which is critical for establishing structure-activity relationships (SAR), securing intellectual property, and navigating the regulatory landscape.[6][7]
Chapter 1: The Integrated Analytical Workflow
The structural elucidation of a novel compound is not a linear checklist but an iterative process of hypothesis generation and validation. Evidence from orthogonal techniques is woven together to build an unshakeable structural argument. The journey begins with the initial confirmation of molecular mass and proceeds through detailed mapping of the atomic framework, culminating in the definitive three-dimensional structure.
Caption: Integrated workflow for structural elucidation.
Chapter 2: Mass Spectrometry - The First Gate of Validation
Mass spectrometry (MS) serves as the initial checkpoint, providing a fundamental piece of data: the molecule's mass. For novel analogues, High-Resolution Mass Spectrometry (HRMS) is indispensable as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
Expertise & Causality: We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that typically leaves the molecular ion intact, which is crucial for determining the parent mass of the novel compound.[8] Tandem MS (MS/MS) is then employed to induce fragmentation, providing a molecular fingerprint that can confirm the presence of the core purine and morpholine fragments.[9][10]
Protocol 2.1: HRMS Analysis via ESI-MS/MS
-
Sample Preparation: Dissolve 0.1-0.5 mg of the purified analogue in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). Ensure complete dissolution.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (<5 ppm).
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan (MS1): Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Scan a mass range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
-
Formula Determination: Use the instrument's software to calculate the elemental formula from the accurate mass of the [M+H]⁺ ion. Compare this with the theoretical formula.
-
Tandem MS (MS2): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the fragmentation spectrum to identify characteristic daughter ions corresponding to the purine and morpholine moieties.
Data Presentation: Expected vs. Observed Mass
| Compound Feature | Theoretical Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Δ (ppm) |
| Hypothetical Analogue | C₁₅H₁₇N₅O₂ | 300.1461 | 300.1459 | -0.67 |
| Purine Core Fragment | C₅H₅N₄ | 121.0565 | 121.0563 | -1.65 |
| Morpholine Fragment | C₄H₁₀NO | 88.0762 | 88.0760 | -2.27 |
Chapter 3: NMR Spectroscopy - Mapping the Molecular Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the atomic framework and connectivity.[11][12] A suite of 1D and 2D experiments is required to piece together the complete molecular puzzle.
Expertise & Causality: While ¹H and ¹³C NMR provide the list of parts (protons and carbons), 2D experiments like COSY, HSQC, and HMBC provide the instruction manual for how they are connected.[11] For morpholino-purine analogues, the HMBC experiment is particularly powerful. It reveals long-range (2-3 bond) correlations, which are essential for unambiguously identifying the specific nitrogen on the purine ring (e.g., N7 vs. N9) to which the morpholine ring is attached.[2][3]
Protocol 3.1: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analogue in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This reveals the number of distinct proton environments, their integration (ratio), and splitting patterns (J-coupling). Note the characteristic signals for the morpholine ring protons (typically around 3.7-4.4 ppm) and the purine protons (often >7.5 ppm).[4][13]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This identifies the number of unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace out proton-proton networks within the morpholine and purine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to link the morpholine substituent to the purine core and to place other substituents correctly on the purine ring.
Caption: Logical flow of NMR data integration.
Chapter 4: X-Ray Crystallography - The Final Arbiter
While MS and NMR provide a robust 2D structure, X-ray crystallography offers the ultimate, irrefutable proof by determining the precise 3D arrangement of atoms in the solid state.[7] It resolves any ambiguity regarding isomerism, confirms absolute stereochemistry, and reveals the molecule's solid-state conformation, such as the common "chair" conformation of the morpholine ring.[14][15]
Expertise & Causality: Obtaining a high-quality single crystal is the most critical and often most challenging step.[7][14] The choice of solvent system for crystallization is paramount and is typically determined through systematic screening. A successful crystal diffraction experiment provides the gold-standard evidence required for high-impact publications and patent filings.
Protocol 4.1: Single-Crystal X-Ray Diffraction
-
Crystallization Screening: The goal is to achieve slow supersaturation.
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open container. Place this inside a larger, sealed container that holds a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Selection & Mounting: Using a microscope, select a single, well-formed crystal free of defects.[15] Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[14][15]
-
Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding a final, highly accurate 3D structure.
Chapter 5: Conclusion - A Triad of Trustworthiness
The structural elucidation of novel morpholino-purine analogues demands a rigorous, multi-faceted analytical strategy. Mass spectrometry provides the initial molecular formula, NMR spectroscopy maps the intricate covalent framework, and X-ray crystallography delivers the definitive three-dimensional truth. Each technique validates the others, creating a self-consistent and trustworthy body of evidence. Relying on this integrated triad of MS, NMR, and crystallography ensures the highest degree of scientific integrity, empowering researchers to confidently advance their discoveries from the laboratory to therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms | Semantic Scholar [semanticscholar.org]
- 6. A solid-phase approach to novel purine and nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Unambiguous structural elucidation of base-modified purine nucleosides using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine: A Technical Guide to Virtual Screening and Molecular Interaction Modeling
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine, a purine nucleoside analog with potential therapeutic applications. Purine analogs are a well-established class of compounds with significant antitumor activity, often attributed to their interference with nucleic acid synthesis and induction of apoptosis.[1] Emerging evidence also points towards their role in modulating critical cell signaling pathways, such as the PI3K/mTOR cascade, which is frequently dysregulated in cancer.[2][3] This document outlines a systematic, multi-step computational workflow designed for researchers, scientists, and drug development professionals. The methodologies detailed herein encompass ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By elucidating the causality behind each experimental choice, this guide aims to provide a robust and scientifically validated approach to predicting the compound's biological targets, binding affinity, and potential as a therapeutic agent.
Introduction: The Rationale for In Silico Modeling
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically successful drugs, particularly in oncology.[4] The compound of interest, 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine, is a synthetic nucleoside analog. Its structural features, specifically the morpholinyl substitutions on the purine ring, suggest a potential for selective interaction with biological macromolecules. The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] Several studies have highlighted the potential of purine-based compounds to inhibit key kinases in this pathway, such as PI3K and mTOR.[6][7]
In silico modeling offers a time- and cost-effective approach to investigate the therapeutic potential of novel compounds. By simulating the interactions between a ligand and its putative protein targets at an atomic level, we can generate hypotheses about its mechanism of action, predict its binding affinity, and assess its drug-like properties. This guide will focus on a hypothetical in silico investigation of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine as a potential inhibitor of PI3Kα and mTOR.
The Computational Workflow: A Step-by-Step Guide
Our in silico investigation will follow a structured workflow, commencing with the preparation of the ligand and target proteins, followed by molecular docking to predict binding modes, and culminating in molecular dynamics simulations to assess the stability of the ligand-protein complexes. Finally, we will predict the compound's ADMET properties to evaluate its potential as a drug candidate.
Caption: High-level overview of the in silico modeling workflow.
Part 1: Ligand Preparation
The accuracy of any in silico study is fundamentally dependent on the correct representation of the small molecule of interest. The initial step, therefore, is to generate a high-quality 3D structure of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine.
Protocol 1: Ligand Structure Generation and Optimization
-
Obtain the 2D Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) representation for the compound is C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O.[8] This string can be used as input for various molecular modeling software.
-
Generate a 3D Structure: Utilize a computational chemistry tool such as Avogadro or the builder functionality within Schrödinger Maestro or MOE (Molecular Operating Environment) to convert the 2D SMILES string into a 3D conformation.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94) or OPLS (Optimized Potentials for Liquid Simulations). This step is crucial to obtain a geometrically realistic and energetically favorable conformation.
-
Ligand Parameterization: For subsequent molecular dynamics simulations, it is essential to assign appropriate force field parameters to the ligand. If using a force field like CHARMM or AMBER, tools like the CHARMM General Force Field (CGenFF) or Antechamber can be employed to generate the necessary topology and parameter files.
Caption: Ligand preparation workflow.
Part 2: Target Protein Preparation
The selection and preparation of the target protein structures are as critical as that of the ligand. For this study, we will focus on the kinase domains of PI3Kα and mTOR, as these are the catalytic regions targeted by small molecule inhibitors.
Protocol 2: Protein Structure Preparation
-
Retrieve Protein Structures: Obtain the crystal structures of human PI3Kα and mTOR from the Protein Data Bank (PDB). When selecting a PDB entry, prioritize structures with high resolution, bound to a ligand similar to the purine scaffold if available, and with minimal missing residues.
-
Pre-processing: The raw PDB files often contain non-essential components such as water molecules, ions, and co-crystallized ligands. These should be removed. Missing side chains and loops should be modeled using tools like Prime in the Schrödinger suite or the SWISS-MODEL server.
-
Protonation and Tautomeric State Assignment: The protonation state of ionizable residues can significantly impact ligand binding. Use software like H++ or the Protein Preparation Wizard in Maestro to assign the correct protonation states at a physiological pH (typically 7.4).
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. The restraints are important to prevent significant deviation from the experimentally determined crystal structure.
Part 3: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Protocol 3: Molecular Docking Workflow
-
Binding Site Definition: Define the binding site on the protein. This is typically the ATP-binding pocket of the kinase domain. The binding site can be defined based on the location of a co-crystallized ligand in the PDB structure or through the use of site-finding algorithms.
-
Grid Generation: Generate a receptor grid that encompasses the defined binding site. This grid pre-calculates the potential energy of the protein at different points, which speeds up the docking calculations.
-
Ligand Docking: Dock the prepared ligand into the receptor grid using a docking program such as AutoDock Vina, Glide, or GOLD. These programs employ different search algorithms and scoring functions to explore various ligand poses and rank them based on their predicted binding affinity.
-
Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining the interactions between the ligand and the protein residues in the binding site. Visual inspection using molecular graphics software is crucial at this stage.
| Target Protein | PDB ID (Example) | Docking Score (Hypothetical) | Key Interacting Residues (Hypothetical) |
| PI3Kα | 2ENQ | -9.5 kcal/mol | Val851, Met922, Lys802 |
| mTOR | 4JSP | -8.8 kcal/mol | Met2345, Leu2185, Ile2163 |
Table 1: Hypothetical molecular docking results for 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine with PI3Kα and mTOR.
Caption: Molecular docking workflow.
Part 4: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.
Protocol 4: Molecular Dynamics Simulation
-
System Setup: Place the docked ligand-protein complex in a periodic box of water molecules to simulate a physiological environment. Add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and allow the solvent and ions to reach a stable distribution around the protein-ligand complex.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions identified during docking.
Part 5: ADMET Prediction
A promising drug candidate must not only exhibit high potency towards its target but also possess favorable pharmacokinetic properties. ADMET prediction tools provide an early assessment of a compound's drug-likeness.
Protocol 5: In Silico ADMET Prediction
-
Physicochemical Properties: Calculate key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
Pharmacokinetic Properties: Use predictive models to estimate properties like aqueous solubility, blood-brain barrier permeability, Caco-2 cell permeability (as an indicator of intestinal absorption), and plasma protein binding.
-
Toxicity Prediction: Employ computational models to predict potential toxicities, such as mutagenicity (e.g., Ames test prediction) and cardiotoxicity (e.g., hERG inhibition).
| Property | Predicted Value (Hypothetical) | Desirable Range |
| Molecular Weight | 383.39 g/mol | < 500 g/mol |
| logP | -0.5 | -0.4 to +5.6 |
| TPSA | 126 Ų | < 140 Ų |
| H-bond Donors | 3 | < 5 |
| H-bond Acceptors | 9 | < 10 |
| Aqueous Solubility | High | High |
| BBB Permeability | Low | Low (for peripherally acting drugs) |
| Ames Test | Negative | Negative |
| hERG Inhibition | Low risk | Low risk |
Table 2: Hypothetical ADMET properties of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable insights into the compound's potential mechanism of action, binding affinity for PI3Kα and mTOR, and its drug-like properties. The results from these computational studies can guide further experimental validation, such as in vitro enzyme inhibition assays and cell-based proliferation assays, ultimately accelerating the drug discovery and development process. The iterative application of in silico modeling and experimental testing represents a powerful paradigm in modern medicinal chemistry for the identification and optimization of novel therapeutic agents.
References
- 1. 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine | TBE Tick-borne encephalitis [tbe-info.com]
- 2. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wap.guidechem.com [wap.guidechem.com]
A Technical Guide to the Predicted Biological Activity of Synthetic Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purine scaffold is a cornerstone of medicinal chemistry, serving as a privileged structure in the design of novel therapeutic agents.[1][2][3] This guide provides an in-depth technical exploration of the predicted and established biological activities of synthetic purine derivatives. We will delve into the mechanistic basis of their action as anticancer and antiviral agents, with a focus on structure-activity relationships (SAR) and the experimental workflows used to validate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of purine-based therapeutics.
Introduction: The Enduring Significance of the Purine Scaffold
Purines are fundamental to all life, forming the basis of the nucleobases adenine and guanine, which are essential components of DNA and RNA.[4][5] Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling, with adenosine triphosphate (ATP) being the primary energy currency of the cell. The ubiquitous nature of purines in critical biological processes makes them an ideal starting point for the design of therapeutic agents that can modulate the activity of enzymes and receptors.[1][2][3]
Synthetic purine analogs are designed to mimic endogenous purines, thereby interfering with metabolic pathways or acting as competitive inhibitors of enzymes that utilize purine-based substrates.[6][7][8] This guide will focus on two major areas where synthetic purine derivatives have made a significant impact: oncology and virology.
Anticancer Activity of Synthetic Purine Derivatives
The uncontrolled proliferation of cancer cells is often linked to dysregulation of the cell cycle and metabolic pathways. Synthetic purine derivatives have been successfully developed to target these vulnerabilities.
Purine-Based Antimetabolites: Disrupting Nucleic Acid Synthesis
One of the earliest and most successful applications of synthetic purine derivatives in cancer therapy is their use as antimetabolites.[9] These compounds interfere with the de novo synthesis of purine nucleotides, thereby depriving cancer cells of the building blocks necessary for DNA and RNA synthesis.[10][11]
6-Mercaptopurine (6-MP) is a classic example of a purine antimetabolite used in the treatment of acute lymphoblastic leukemia.[10]
-
Mechanism of Action: 6-MP is a prodrug that is converted intracellularly to its active form, 6-thioinosine monophosphate (TIMP).[8] TIMP then exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of de novo purine biosynthesis by feedback inhibition of the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase.[8][11]
-
Inhibition of the conversion of inosine monophosphate (IMP) to adenine and guanine nucleotides.[8][11][12]
-
Incorporation into DNA and RNA, leading to strand breaks and apoptosis.[11]
-
-
Self-Validating System: The efficacy of 6-MP is dependent on its metabolic activation by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[11] Conversely, its degradation is mediated by xanthine oxidase and thiopurine methyltransferase (TPMT). Genetic variations in TPMT can lead to reduced drug metabolism and increased toxicity, a key consideration in patient treatment.
Experimental Protocol: In Vitro Cytotoxicity Assay of 6-Mercaptopurine
-
Cell Culture: Seed acute lymphoblastic leukemia (e.g., CCRF-CEM) cells in 96-well plates at a density of 5 x 104 cells/mL and incubate for 24 hours.
-
Drug Preparation: Prepare a stock solution of 6-mercaptopurine in DMSO and perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Add the diluted 6-MP solutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Visualization: Mechanism of Action of 6-Mercaptopurine
Caption: Inhibition of purine metabolism by 6-mercaptopurine.
Cyclin-Dependent Kinase (CDK) Inhibitors: Halting the Cell Cycle
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[13] Purine-based molecules have emerged as potent kinase inhibitors due to their structural similarity to the ATP molecule, allowing them to competitively bind to the ATP-binding pocket of kinases.[13][14][15]
Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[16] Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[17]
Roscovitine is a synthetic purine derivative that selectively inhibits several CDKs, including CDK1, CDK2, and CDK5.[16]
-
Mechanism of Action: Roscovitine competes with ATP for binding to the catalytic subunit of CDKs. The purine ring of roscovitine forms hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.[16] Substitutions at the C2, N6, and N9 positions of the purine ring contribute to the inhibitor's potency and selectivity.[16]
-
Structure-Activity Relationship (SAR):
-
Trustworthiness of the Approach: The development of CDK inhibitors is guided by co-crystal structures of the inhibitors bound to their target kinases.[16][18] This structural information provides a rational basis for designing more potent and selective inhibitors.
Data Presentation: Inhibitory Activity of Purine-Based CDK Inhibitors
| Compound | Target CDK | IC50 (µM) | Reference |
| Roscovitine | CDK2/cyclin A | 0.7 | [16] |
| Purvalanol A | CDK2/cyclin A | 0.006 | Gray et al., 1999 |
| NU6102 | CDK2/cyclin A | 0.005 | Hardcastle et al., 2004 |
Visualization: Experimental Workflow for CDK Inhibition Assay
Caption: Workflow for a luminescent-based CDK2 inhibition assay.
Antiviral Activity of Synthetic Purine Derivatives
The replication of viruses is highly dependent on the host cell's machinery for nucleic acid synthesis. Synthetic purine derivatives can selectively target viral enzymes involved in this process, leading to potent antiviral activity with minimal toxicity to the host.[20][21]
Guanosine Analogs: Chain Terminators of Viral DNA Replication
Acyclovir is a synthetic guanosine analog that is highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[20][22][23]
-
Mechanism of Action: Acyclovir is a prodrug that requires a three-step phosphorylation process to become active.[20][24]
-
Viral-Specific Activation: Acyclovir is first phosphorylated by a viral-encoded thymidine kinase (TK) to acyclovir monophosphate.[20][22][24] This step is crucial for the drug's selectivity, as uninfected host cells have much lower thymidine kinase activity.[21]
-
Host Cell Kinase Activity: Host cell kinases then convert the monophosphate to acyclovir triphosphate.[22][24]
-
Chain Termination: Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[22][24] The incorporation of acyclovir triphosphate results in chain termination because it lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide.[24]
-
-
Self-Validating System: The dependence on viral thymidine kinase for the initial phosphorylation step ensures that acyclovir is primarily activated in infected cells, minimizing its effects on uninfected cells.[21][24] Resistance to acyclovir can arise from mutations in the viral thymidine kinase or DNA polymerase.[22]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Plate a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) and incubate for 1-2 hours to allow for viral adsorption.
-
Drug Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the purine derivative.
-
Incubation: Incubate the plates for 2-3 days until visible plaques (areas of cell death) are formed.
-
Plaque Visualization: Fix and stain the cells with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration of the drug that reduces the number of plaques by 50%).
Visualization: Mechanism of Action of Acyclovir
Caption: Selective activation and mechanism of action of acyclovir.
Future Directions and Conclusion
The synthetic purine derivative landscape continues to evolve, with ongoing research focused on:
-
Improving Selectivity: Designing inhibitors that target specific isoforms of kinases to reduce off-target effects.[17]
-
Overcoming Resistance: Developing novel purine analogs that are effective against drug-resistant strains of viruses and cancer cells.
-
Multi-Targeted Agents: Creating single molecules that can modulate multiple targets within a disease pathway.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 6. Facebook [cancer.gov]
- 7. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 9. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aciclovir - Wikipedia [en.wikipedia.org]
- 23. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Acyclovir? [synapse.patsnap.com]
The Enigmatic Nucleoside: A Technical Guide to 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Purine Scaffold
In the vast landscape of nucleoside analogs, purine derivatives continue to be a cornerstone of therapeutic innovation, with profound implications in oncology, virology, and immunology. This technical guide delves into the core scientific attributes of a fascinating, yet not extensively documented molecule: 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine. While a specific Chemical Abstracts Service (CAS) number for this precise compound remains elusive in publicly accessible databases, its structural congeners, particularly those with substitutions at the C2 and C6 positions of the purine ring, have demonstrated significant biological activities. This guide will, therefore, leverage data from closely related analogs to provide a comprehensive technical overview for researchers and drug development professionals.
The core structure, a purine ring functionalized with two morpholinyl groups and a ribofuranosyl moiety, presents a unique steric and electronic profile. The morpholino groups, with their inherent polarity and hydrogen bonding capabilities, are anticipated to modulate the molecule's interaction with biological targets, potentially influencing its solubility, cell permeability, and enzymatic recognition. This document aims to serve as a foundational resource, consolidating available information on its synthesis, potential mechanisms of action, and methodologies for its biological evaluation.
Physicochemical Properties and Structural Elucidation
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C18H26N6O6 | Based on the addition of a second morpholino group to the 6-morpholinyl-9-β-D-ribofuranosyl-9H-purine structure. |
| Molecular Weight | ~422.44 g/mol | Calculated from the molecular formula. |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. Aqueous solubility may be limited. | The presence of two morpholinyl groups and the ribose moiety would contribute to some polarity, but the overall size of the molecule might reduce water solubility. |
| Appearance | Expected to be a white to off-white solid. | Typical for purine nucleoside analogs. |
Proposed Synthesis Pathway
The synthesis of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine can be logically approached starting from a readily available precursor, 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. This method involves a sequential nucleophilic substitution of the chlorine atoms with morpholine, followed by deprotection of the ribose hydroxyl groups.
Experimental Protocol: Synthesis
-
Step 1: Starting Material
-
Begin with 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. This compound is commercially available or can be synthesized from guanosine.
-
-
Step 2: Nucleophilic Substitution with Morpholine
-
Dissolve the starting material in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of morpholine (at least 2 equivalents) to the solution. The reaction can be carried out at room temperature or with gentle heating to drive it to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Step 3: Deprotection
-
Once the substitution is complete, the acetyl protecting groups on the ribose moiety need to be removed. This can be achieved by treating the reaction mixture with a solution of ammonia in methanol or sodium methoxide in methanol.
-
The deprotection is typically carried out at room temperature and monitored by TLC or HPLC.
-
-
Step 4: Purification
-
After deprotection, the crude product is purified using column chromatography on silica gel to yield the final product, 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine.
-
-
Step 5: Characterization
-
The structure of the final compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Proposed synthetic workflow for 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine.
Potential Mechanism of Action and Biological Activity
Purine nucleoside analogs exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and cellular signaling pathways. The introduction of morpholino groups at the C2 and C6 positions is expected to confer novel pharmacological properties.
Anticancer Potential
Many 2,6,9-trisubstituted purine derivatives have shown promising anticancer activities[2]. The mechanism often involves the induction of apoptosis and cell cycle arrest. The presence of bulky substituents at the C2 and C6 positions can influence the molecule's ability to be recognized by nucleoside kinases, which are often the first step in the activation of nucleoside analogs. However, these substitutions can also lead to the inhibition of other key cellular targets.
One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR signaling cascade.[3] Some 2,9-disubstituted-6-morpholino purine derivatives have been investigated as inhibitors of PI3K isoforms.[3] It is plausible that 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine could also target this pathway, leading to the inhibition of cell growth, proliferation, and survival in cancer cells.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Antiviral and Other Potential Applications
Purine nucleoside analogs are a well-established class of antiviral agents.[4] Their mechanism often involves the inhibition of viral polymerases after intracellular phosphorylation to the triphosphate form. The unique substitutions on 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine may allow it to be selectively recognized by viral kinases or polymerases over their host counterparts. Additionally, purine derivatives have been explored for their neuroprotective effects, with some compounds targeting enzymes like butyrylcholinesterase and cannabinoid receptors.[5]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine, a series of in vitro assays are recommended.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line should be used.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 48-72 hours.
-
Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to determine cell viability.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to calculate the IC50 value.
Cell Cycle Analysis
This protocol investigates the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay
This assay determines if the compound induces programmed cell death.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine represents a novel chemical entity with significant therapeutic potential, inferred from the biological activities of its structural analogs. While further research is required to fully elucidate its physicochemical properties and biological functions, this technical guide provides a solid foundation for its synthesis and initial biological evaluation. Future studies should focus on confirming its structure, determining its CAS number through analytical characterization, and exploring its efficacy in various disease models. The unique substitutions on the purine ring may unlock new avenues for therapeutic intervention, making this compound a promising candidate for further investigation in the field of drug discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Purine Nucleoside Analogues: An Integrated NMR and Mass Spectrometry Workflow
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Structural Verification in Nucleoside Analogue Drug Discovery
Purine nucleoside analogues represent a cornerstone of modern pharmacology, forming the basis of numerous antiviral and antimicrobial therapies.[1] Their mechanism of action often involves mimicking natural nucleosides to inhibit viral polymerases or terminate nucleic acid chain elongation.[1] Given that subtle structural modifications can drastically alter efficacy and safety, the unambiguous characterization of these synthetic molecules is a non-negotiable prerequisite in the drug development pipeline.
This guide eschews a simple recitation of techniques. Instead, it presents a logical, field-proven workflow that treats structural elucidation as a process of inquiry. We begin with the most fundamental question—"What is its elemental composition?"—and progressively build a complete, validated molecular picture. This integrated approach, leveraging the strengths of both High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, creates a self-validating system essential for regulatory submission and advancing a compound toward clinical investigation.
Part 1: Foundational Analysis - Unambiguous Molecular Formula Determination with HRMS
The first and most critical step is to establish the compound's elemental composition. While techniques like combustion analysis provide elemental ratios, only HRMS delivers the high-precision mass measurement needed to confidently assign a single, unique molecular formula.
The Causality of Choice: We start with HRMS because an incorrect molecular formula will invalidate all subsequent spectral interpretation. By measuring the mass-to-charge ratio (m/z) to at least four decimal places, we can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). This high accuracy, typically within 5 parts per million (ppm) of the theoretical mass, provides an exceptionally high degree of confidence in the assigned formula.[2]
Experimental Protocol 1: Molecular Formula Determination via ESI-HRMS
-
Sample Preparation: Dissolve 0.1-0.5 mg of the purified purine nucleoside analogue in a suitable solvent (e.g., methanol, acetonitrile/water) to a final concentration of approximately 10-50 µg/mL.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as purine systems are readily protonated to form [M+H]⁺ ions.[3][4] ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is the most abundant species observed.[4]
-
Mass Analysis: Acquire data on a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.[5] These instruments possess the mass accuracy required for this analysis.
-
Data Processing:
-
Identify the monoisotopic peak for the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass.
-
Compare the experimental mass to the theoretical mass of the proposed formula and calculate the mass error in ppm. A value <5 ppm is considered excellent confirmation.[2]
-
Data Presentation 1: HRMS Validation of a Hypothetical Analogue
| Parameter | Value |
| Proposed Formula | C₁₀H₁₂N₅O₄ |
| Theoretical Mass [M+H]⁺ | 266.0884 |
| Experimental Mass [M+H]⁺ | 266.0889 |
| Mass Error | 1.88 ppm |
| Conclusion | Formula Confirmed |
Part 2: Building the Scaffold - Initial Structural Insights from 1D NMR
With the molecular formula confirmed, 1D NMR (¹H and ¹³C) provides the initial "fingerprint" of the molecular structure. It reveals the different chemical environments of the hydrogen and carbon atoms, allowing us to identify key structural motifs and make crucial preliminary assignments.
The Causality of Choice: ¹H NMR provides information on the number of unique protons, their connectivity (via spin-spin coupling), and their electronic environment.[6] ¹³C NMR complements this by providing a direct count of the number of unique carbon atoms in the molecule.[7] Together, they allow us to build the initial structural fragments.
-
¹H NMR Analysis:
-
Chemical Shift: Protons on the purine ring have characteristic shifts. A key diagnostic feature for N-9 substituted purines is that the H-2 proton is typically more deshielded (further downfield) than the H-8 proton.[8] In contrast, for N-7 isomers, H-8 is often more deshielded than H-2.[8] Protons on the sugar or side-chain moiety will have shifts dependent on their proximity to electronegative atoms and other functional groups.[9][10]
-
Integration: The area under each peak is proportional to the number of protons it represents, allowing for a direct count (e.g., a CH₃ group integrates to 3H).[6]
-
-
¹³C NMR Analysis:
Data Presentation 2: Typical Chemical Shift Ranges for N-9 Substituted Purine Analogues
| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | H-2 | 8.1 - 8.8 | Often a sharp singlet. |
| ¹H | H-8 | 8.0 - 8.7 | Often a sharp singlet; typically upfield of H-2.[8] |
| ¹H | H-1' (Anomeric) | 5.8 - 6.5 | Position is highly diagnostic of stereochemistry. |
| ¹³C | C-2 | 152 - 156 | |
| ¹³C | C-4 | 148 - 152 | Quaternary carbon. |
| ¹³C | C-5 | 118 - 124 | Quaternary carbon. |
| ¹³C | C-6 | 155 - 160 | |
| ¹³C | C-8 | 138 - 142 | |
| ¹³C | C-1' (Anomeric) | 85 - 92 |
Part 3: The Definitive Connection - Structure Elucidation with 2D NMR
While 1D NMR identifies the fragments, 2D NMR reveals how they are connected. These experiments correlate signals based on through-bond or through-space interactions, allowing us to piece together the complete molecular structure with certainty.[13][14]
The Causality of Choice: Each 2D experiment is chosen to answer a specific question about connectivity, forming a logical progression that builds the final structure. This multi-pronged approach ensures that every proposed connection is validated by experimental data.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[15] It is invaluable for tracing the proton network within the sugar or side-chain moiety. A cross-peak between two proton signals indicates they are neighbors in the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[16] This experiment definitively links the proton assignments to the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons that are 2-4 bonds away.[16][17] The crucial application for purine analogues is observing a correlation from the anomeric proton (H-1') of the sugar to carbons C-4 and C-8 of the purine base. This observation unambiguously confirms the N-9 linkage point, as these long-range couplings would not be observed for an N-7 or N-3 isomer.
Experimental Protocol 2: Standard 2D NMR Data Acquisition
-
Sample Preparation: Prepare a concentrated sample (5-15 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a high-quality NMR tube.
-
Instrument Setup: On a high-field NMR spectrometer (≥400 MHz), acquire high-resolution ¹H and ¹³C spectra first to determine spectral widths and reference the chemical shifts.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC Acquisition: Run a standard sensitivity-enhanced gradient HSQC experiment. Ensure the ¹³C spectral width covers all relevant carbon signals.
-
HMBC Acquisition: Run a standard gradient HMBC experiment. The long-range coupling delay is typically optimized for J-couplings of 8-10 Hz to emphasize 2- and 3-bond correlations.
-
Data Processing: Process all 2D spectra using appropriate window functions and perform phase correction. Analyze the cross-peaks to build the connectivity map of the molecule.
Part 4: Structural Confirmation via Tandem Mass Spectrometry (MS/MS)
After proposing a structure based on NMR data, MS/MS provides powerful orthogonal confirmation. It involves isolating the molecular ion and subjecting it to fragmentation, producing a "fingerprint" spectrum that is characteristic of the molecule's structure.[5]
The Causality of Choice: NMR excels at defining covalent connectivity, while MS/MS provides information about the molecule's stability and the strength of its bonds. The fragmentation pattern can confirm the presence of the purine base and the specific side-chain, validating the structure proposed by NMR.
A hallmark fragmentation pathway for all purine nucleosides is the cleavage of the glycosidic bond between the purine base and the sugar moiety.[18] This results in two primary fragment ions: one corresponding to the protonated purine base ([B+H]⁺) and another corresponding to the sugar or side-chain.[18][19] Further fragmentation of the purine ring itself can also be observed.
Part 5: Real-World Application - Quantitation in Biological Matrices with LC-MS/MS
For a drug candidate to be viable, it must be measurable in biological fluids to study its pharmacokinetics (PK).[20] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity and selectivity.[21]
The Causality of Choice: Biological matrices like plasma are incredibly complex. The selectivity of LC-MS/MS is required to isolate the signal of the drug analogue from thousands of endogenous compounds. The chromatography (LC) step provides initial separation, while the MS/MS step provides exquisite specificity by monitoring a unique fragmentation transition (precursor ion → product ion) for the target analyte.[22]
Experimental Protocol 3: Bioanalytical Quantitation via LC-MS/MS
-
Sample Preparation: Extract the nucleoside analogue from the biological matrix (e.g., plasma, urine). A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard.[22]
-
Chromatographic Separation: Inject the extracted sample onto an HPLC or UPLC system. Depending on the polarity of the analogue, either reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) may be used to achieve retention and separation from matrix components.[23][24]
-
MS/MS Detection: Analyze the column effluent using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Q1: Set to select the m/z of the precursor ion ([M+H]⁺) for the analogue.
-
Q2 (Collision Cell): Fragments the selected ion.
-
Q3: Set to select the m/z of a specific, abundant product ion.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against known concentrations. Use this curve to determine the concentration of the analogue in unknown study samples.
Conclusion
The structural elucidation and quantification of novel purine nucleoside analogues is a multi-faceted process that demands a rigorous and logical application of advanced analytical techniques. This integrated workflow—beginning with definitive formula assignment by HRMS, followed by detailed structural assembly using a suite of 1D and 2D NMR experiments, and confirmed by characteristic MS/MS fragmentation—provides a robust, self-validating framework. By understanding the causality behind each experimental choice, researchers can generate the high-quality, unambiguous data required to confidently advance promising new therapeutic agents through the drug development pipeline.
References
- 1. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. bhu.ac.in [bhu.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. epfl.ch [epfl.ch]
- 17. Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciencesite.com [lifesciencesite.com]
- 19. imtm.cz [imtm.cz]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. researchgate.net [researchgate.net]
- 22. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Screening of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine as a Novel Anticancer Agent
Abstract
This guide provides a comprehensive framework for the initial screening and characterization of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine, a novel purine nucleoside analogue. Purine analogues have established broad-spectrum antitumor activity, often by inhibiting DNA synthesis and inducing apoptosis[1]. The dual morpholino substitutions on the purine ring suggest a potential for novel mechanisms of action, warranting a thorough investigation. This document outlines a strategic, multi-tiered screening cascade designed to efficiently assess the compound's cytotoxic potential, identify its primary cellular targets, and elucidate its mechanism of action, with a reasoned focus on the PI3K/Akt/mTOR signaling pathway. The protocols herein are designed to be self-validating, incorporating industry-standard assays and controls to ensure data integrity and reproducibility.
Introduction: Rationale for Screening
2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine belongs to the class of purine nucleosides, which are foundational to the development of numerous chemotherapeutic agents[1]. Its unique structure, featuring two morpholinyl groups, presents an intriguing scaffold for drug development. The morpholine ring is a common feature in several approved drugs, including the PI3K inhibitor GDC-0941 (Pictilisib). The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently hyperactivated cascades in human cancers, playing a critical role in cell proliferation, survival, and metabolism[2][3]. The structural similarities to known PI3K pathway modulators, such as Morusin which also inhibits the Akt/mTOR signaling pathway[4][5], provide a strong rationale for hypothesizing that 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine may exert its anticancer effects through inhibition of this critical pathway.
This guide details a screening workflow commencing with broad cytotoxicity profiling, followed by targeted biochemical and cell-based assays to validate its mechanism of action.
Pre-Screening Preparations and Compound Characterization
Before initiating biological screening, it is imperative to thoroughly characterize the test compound to ensure the reliability of subsequent data.
2.1. Compound Quality Control
-
Purity Assessment: The purity of the synthesized compound should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Structural Verification: The chemical structure must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry.
-
Solubility and Stability: Determine the compound's solubility in dimethyl sulfoxide (DMSO) and aqueous buffers. Assess its stability in solution under experimental conditions to prevent degradation-related artifacts.
2.2. Selection of Cancer Cell Lines The choice of cell lines is critical for a successful screening campaign. A panel of cell lines with well-characterized genetic backgrounds, particularly relating to the PI3K pathway, should be employed.
| Cell Line | Cancer Type | Rationale for Inclusion |
| PC-3 | Prostate Cancer | PTEN-null, leading to constitutive PI3K/Akt activation. |
| MCF7 | Breast Cancer | PIK3CA mutant (E545K), resulting in a hyperactivated PI3Kα isoform. |
| A549 | Lung Cancer | KRAS mutation, often leading to downstream PI3K pathway activation. |
| U87-MG | Glioblastoma | PTEN-null, high PI3K/Akt signaling. |
| HEK293 | Normal Kidney | Non-cancerous control to assess for general cytotoxicity. |
Primary Screening: Assessment of Cytotoxicity
The initial step is to determine the compound's ability to inhibit cell growth or induce cell death across the selected panel of cancer cell lines. Cell viability assays are essential for this purpose, providing a quantitative measure of the proportion of living, healthy cells after treatment[6][7].
3.1. Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay This assay is a rapid and highly sensitive method that quantifies ATP, an indicator of metabolically active cells[8]. It is amenable to high-throughput screening (HTS) in 96- or 384-well formats[9].
3.1.1. Step-by-Step Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine in DMSO. A typical starting concentration is 100 µM.
-
Cell Treatment: Add the diluted compound to the cell plates. Include vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor like Alpelisib).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
3.2. Expected Data Output and Interpretation The primary output will be IC₅₀ values for each cell line. A potent compound will exhibit low micromolar or nanomolar IC₅₀ values, particularly in cell lines with a hyperactivated PI3K pathway.
| Cell Line | Hypothetical IC₅₀ (µM) |
| PC-3 | 0.5 |
| MCF7 | 1.2 |
| A549 | 5.8 |
| U87-MG | 0.9 |
| HEK293 | >50 |
A significant difference in IC₅₀ between cancer lines and the non-cancerous control line suggests cancer-specific cytotoxicity.
Secondary Screening: Target Engagement and Mechanism of Action
Positive hits from the primary screen must be further investigated to confirm that they engage the intended target and modulate the downstream signaling pathway.
4.1. Biochemical Assay: Direct PI3K Inhibition To determine if the compound directly inhibits PI3K enzyme activity, a cell-free biochemical assay is essential. The ADP-Glo™ Kinase Assay is a robust method for this purpose[10].
4.1.1. Experimental Workflow: PI3K Alpha (p110α/p85α) Kinase Assay
Caption: Workflow for PI3Kα Biochemical Inhibition Assay.
4.1.2. Step-by-Step Protocol: ADP-Glo™ PI3K Assay
-
Reaction Setup: In a 384-well plate, add purified recombinant PI3Kα enzyme, the lipid substrate (PIP2), and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back to ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Readout: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus PI3K activity.
-
Analysis: Calculate the IC₅₀ for direct enzyme inhibition.
4.2. Cellular Assay: Western Blot Analysis of PI3K Pathway Modulation Western blotting is a fundamental technique to confirm that the compound inhibits the PI3K/Akt/mTOR pathway within the cellular context[11][12]. This involves measuring the phosphorylation status of key downstream proteins.
4.2.1. PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway.
4.2.2. Step-by-Step Protocol: Western Blot
-
Cell Treatment and Lysis: Treat a sensitive cell line (e.g., PC-3) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. It is crucial to probe for both the phosphorylated (active) and total forms of each protein.
-
p-Akt (Ser473) and Total Akt
-
p-mTOR (Ser2448) and Total mTOR
-
p-p70S6K (Thr389) and Total p70S6K
-
β-Actin or GAPDH as a loading control
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
4.3. Interpreting Western Blot Results A successful PI3K pathway inhibitor will cause a dose-dependent decrease in the phosphorylation of Akt, mTOR, and p70S6K, without significantly affecting the total protein levels.
| Target Protein | Expected Result with Compound Treatment |
| p-Akt (Ser473) | Significant Decrease |
| Total Akt | No Significant Change |
| p-p70S6K (Thr389) | Significant Decrease |
| Total p70S6K | No Significant Change |
Conclusion and Hit Prioritization
The successful initial screening of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine is defined by a convergence of data from this multi-tiered approach. A promising "hit" compound will demonstrate:
-
Potent and Selective Cytotoxicity: Sub-micromolar IC₅₀ values against cancer cell lines with known PI3K pathway hyperactivation, and a significantly higher IC₅₀ in non-cancerous control cells.
-
Direct Target Engagement: Direct, dose-dependent inhibition of PI3Kα (and potentially other isoforms) in a biochemical assay.
-
On-Target Cellular Activity: Dose-dependent reduction in the phosphorylation of key downstream effectors (Akt, p70S6K) in cancer cells.
Compounds meeting these criteria are validated hits and can be prioritized for further optimization, including structure-activity relationship (SAR) studies, selectivity profiling against other kinases, and advancement into more complex in vitro and in vivo models.
References
- 1. 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine | Appalachia Community Cancer Network ACCN [accnweb.com]
- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Morusin in Prostate Cancer via Inhibition of Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2,6-Disubstituted Purine Ribonucleosides
Abstract
2,6-disubstituted purine ribonucleosides represent a privileged scaffold in medicinal chemistry and drug development, with derivatives exhibiting potent antiviral, anticancer, and cytostatic activities.[1][2][3] This document provides a comprehensive guide for researchers, detailing two primary synthetic strategies for accessing this versatile class of molecules: the sequential functionalization of a pre-existing dihalopurine ribonucleoside scaffold and the direct glycosylation of a pre-functionalized purine base. We offer detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and discuss critical considerations such as regioselectivity and the use of protecting groups. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to successfully synthesize and explore this important chemical space.
Introduction
The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[4] Synthetic modification of the purine core has yielded a vast number of biologically active compounds.[5] Specifically, substitutions at the C2 and C6 positions have proven to be a particularly fruitful strategy for developing therapeutic agents.[3][6] For instance, 6-arylpurine ribonucleosides have demonstrated significant cytostatic activity, while other derivatives are explored as inhibitors of viral replication (e.g., HCV) or as agonists for adenosine receptors.[1][3][7]
The synthesis of these complex molecules requires robust and versatile chemical methodologies. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds on the purine heterocycle.[8][9] These methods offer significant advantages over classical approaches, often proceeding under milder conditions with greater functional group tolerance.[10] This application note will detail the practical application of these powerful reactions for the synthesis of 2,6-disubstituted purine ribonucleosides.
Section 1: General Considerations and Starting Materials
Choosing a Synthetic Strategy
Two principal retrosynthetic pathways dominate the synthesis of 2,6-disubstituted purine ribonucleosides:
-
Strategy A: Sequential Functionalization. This approach begins with a commercially available or readily synthesized 2,6-dihalopurine ribonucleoside, typically 2,6-dichloropurine ribonucleoside. Substituents are then introduced sequentially, leveraging the differential reactivity of the C2 and C6 positions.[11][12] This method is highly modular and allows for the creation of diverse libraries from a common intermediate.
-
Strategy B: Glycosylation of a Pre-functionalized Base. In this strategy, the 2,6-disubstituted purine base is constructed first, followed by the attachment of the ribose sugar moiety.[13][14] This can be advantageous if the desired substituents are incompatible with the conditions required for modifying the ribonucleoside directly. However, controlling the regioselectivity of the glycosylation step (N9 vs. N7 isomers) can be a significant challenge.[14]
The Critical Role of Protecting Groups
The ribose moiety contains reactive hydroxyl groups at the 2', 3', and 5' positions that can interfere with many of the reagents used in purine modification. Therefore, protection of these groups is often essential.[15][16]
-
Acetyl (Ac) groups: Often used for protection during glycosylation reactions. They are stable under neutral or acidic conditions but are labile to basic conditions, which can limit their use in some cross-coupling protocols.[2]
-
Silyl ethers (e.g., TBDMS, TIPS): Offer greater stability across a wider range of reaction conditions, including the basic media often employed in Suzuki and Buchwald-Hartwig reactions. They are typically removed under acidic conditions or with a fluoride source (e.g., TBAF).
Exocyclic amino groups on the purine base may also require protection to prevent side reactions during synthesis.[15]
Section 2: Strategy A - Sequential Functionalization of a Dihalopurine Scaffold
This strategy exploits the greater reactivity of the C6-halide compared to the C2-halide in 2,6-dihalopurines, allowing for regioselective functionalization.[11][17] The first reaction occurs preferentially at the C6 position, and the resulting 2-chloro-6-substituted purine can then undergo a second modification at C2.[12]
Figure 1: Workflow for sequential functionalization of a 2,6-dihalopurine ribonucleoside.
Protocol 2.1: C6-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between a halide and a boronic acid.[9][18] For the coupling of 6-chloropurine nucleosides, anhydrous conditions are often preferred to prevent deprotection of acyl protecting groups and minimize side reactions.[2]
Materials:
-
Protected 2,6-dichloropurine ribonucleoside (e.g., 2',3',5'-tri-O-acetyl)
-
Substituted Phenylboronic Acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon), add the protected 2,6-dichloropurine ribonucleoside, the phenylboronic acid, and anhydrous potassium carbonate.
-
Add anhydrous toluene via syringe to create a suspension.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with ethyl acetate or dichloromethane.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected 2-chloro-6-phenylpurine ribonucleoside. Yields typically range from 60-95%.[2]
Protocol 2.2: C6-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 6-aminopurine derivatives.[8][10] The choice of ligand is critical for achieving high yields and can depend on the specific amine and aryl halide coupling partners.[19][20]
Materials:
-
Protected 2-chloro-6-substituted purine ribonucleoside
-
Primary or Secondary Amine (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv)
-
Ligand, e.g., Xantphos or BINAP (0.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Dioxane or Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in an oven-dried flask.
-
Add the protected purine ribonucleoside and anhydrous solvent.
-
Add the amine coupling partner via syringe.
-
Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography to obtain the desired 6-amino-substituted product.
Protocol 2.3: Subsequent C2-Functionalization
Once the C6 position is functionalized, the less reactive C2-chloro group can be targeted. This can be achieved through another cross-coupling reaction (under potentially more forcing conditions) or via nucleophilic aromatic substitution.[3][12] For example, treatment of a 2-chloro-6-methoxypurine derivative with sodium methoxide can yield the 2,6-dimethoxypurine product.[3]
Section 3: Strategy B - Glycosylation of a Pre-functionalized Base
This approach involves the coupling of a fully elaborated 2,6-disubstituted purine base with a protected ribose derivative.[14] A common ribose donor is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Figure 2: General workflow for the glycosylation of a pre-functionalized purine base.
Protocol 3.1: Lewis Acid-Catalyzed N-Glycosylation
This protocol describes a common method for forming the N-glycosidic bond. Silylating the purine base in situ enhances its nucleophilicity and solubility.[21]
Materials:
-
2,6-disubstituted purine base (1.0 equiv)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equiv)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic)
-
Acetonitrile or 1,2-dichloroethane, anhydrous
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Argon or Nitrogen atmosphere
Procedure:
-
Add the purine base and a catalytic amount of ammonium sulfate to an oven-dried flask under an inert atmosphere.
-
Add HMDS and heat the mixture to reflux until the solution becomes clear, indicating complete silylation (typically 2-4 hours).
-
Remove excess HMDS under vacuum.
-
Dissolve the resulting silylated purine in anhydrous acetonitrile.
-
In a separate flask, dissolve the protected ribose derivative in anhydrous acetonitrile and add it to the silylated purine solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography. This step is crucial for separating the desired N9-regioisomer from the often-formed N7-isomer.[14]
-
The final deprotection of the benzoyl groups is typically achieved by treatment with sodium methoxide in methanol.
Section 4: Key Reaction Mechanisms
Understanding the catalytic cycles of the key cross-coupling reactions is fundamental to troubleshooting and optimization.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[10]
Section 5: Data Summary and Troubleshooting
The following table summarizes typical conditions for the palladium-catalyzed functionalization of a protected 6-chloropurine ribonucleoside.
| Reaction | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | Toluene | 110 | 60-95% | [2] |
| Sonogashira | PdCl₂(PPh₃)₂ (5%) | PPh₃ | Et₃N | DMF | 25-60 | 80-95% | [18] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2.5%) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 70-90% | [8] |
| Stille | Pd(PPh₃)₄ (5%) | PPh₃ | (none) | Toluene | 110 | 50-80% | [3] |
Troubleshooting Tips:
-
Low Yield: Ensure all reagents and solvents are anhydrous, especially for Suzuki and Buchwald-Hartwig reactions. Degas solvents to remove oxygen, which can deactivate the palladium catalyst. Consider screening different ligands, bases, or solvents.
-
Side Reactions: Incomplete protection of ribose hydroxyls can lead to side reactions. Base-labile protecting groups (like acetyls) may be cleaved under reaction conditions, leading to a complex mixture of products.[2]
-
Catalyst Decomposition: The formation of palladium black is a sign of catalyst decomposition. This can be caused by impurities, oxygen, or excessive temperatures. Using more robust ligands can sometimes mitigate this issue.
-
Failure to React (C2 position): The C2-chloro position is significantly less reactive. Functionalization may require higher temperatures, longer reaction times, or more active catalyst systems (e.g., those using sterically hindered phosphine ligands).[17]
Conclusion
The synthesis of 2,6-disubstituted purine ribonucleosides is a dynamic field that leverages modern synthetic methodologies to create molecules of significant biological interest. By employing regioselective, palladium-catalyzed cross-coupling reactions on a dihalopurine scaffold or by utilizing direct glycosylation strategies, researchers can efficiently access a wide array of novel compounds. The protocols and insights provided in this guide offer a solid foundation for professionals in drug discovery and chemical biology to explore this important chemical class and develop the next generation of purine-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purines, Pyrimidines, and Nucleotides [biosyn.com]
- 5. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 2,6-Modified Purine 2'-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. avcr.cz [avcr.cz]
- 12. An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupling of 2,6-disubstituted purines to ribose-modified sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Testing of Morpholino-Purine Compounds: Application Notes and Protocols
Introduction: The Therapeutic Potential of Morpholino-Purine Analogs
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The chemical tractability of the purine ring system allows for extensive modification, leading to the development of compounds with a wide array of biological activities. Among these, morpholino-purine derivatives have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic properties. The incorporation of a morpholine ring, a heterocyclic amine, can significantly alter the physicochemical properties of the parent purine, often enhancing cell permeability, metabolic stability, and target-binding affinity.
Recent studies have highlighted the potential of 6-morpholino- and 6-amino-9-sulfonylpurine derivatives as effective antiproliferative agents against various cancer cell lines, including human carcinoma, lymphoma, and leukemia.[1] Evidence suggests that these compounds can induce apoptosis, a form of programmed cell death, making them attractive candidates for anticancer drug development.[2]
A critical mechanism of action for many anticancer agents is the modulation of key signaling pathways that regulate cell survival and proliferation. The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of these processes and is frequently hyperactivated in cancer cells, promoting uncontrolled growth and resistance to apoptosis.[1][3] Notably, the morpholino-triazine scaffold has been identified as a key structural feature in potent dual inhibitors of PI3K and mTOR.[4] This suggests that morpholino-purine compounds may exert their cytotoxic effects through the inhibition of this critical survival pathway, leading to the induction of apoptosis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity testing of morpholino-purine compounds. We will delve into the scientific rationale behind the selection of appropriate assays, provide detailed, step-by-step protocols for their execution, and offer insights into data analysis and interpretation. The overarching goal is to equip researchers with the necessary tools to accurately and efficiently evaluate the cytotoxic potential of this promising class of therapeutic candidates.
Strategic Approach to Cytotoxicity Assessment
A multi-faceted approach is essential for a thorough evaluation of a compound's cytotoxic profile. This involves not only determining the extent of cell death but also elucidating the underlying mechanism. Our recommended workflow integrates three key assays to provide a comprehensive picture of the cytotoxic effects of morpholino-purine compounds.
Caption: Tiered approach to in vitro cytotoxicity testing.
Part 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5] This assay is an excellent first-pass screen to determine the concentration-dependent effects of morpholino-purine compounds on a cell population.
Experimental Protocol: MTT Assay
1. Cell Seeding:
-
Culture your chosen cancer cell line (e.g., MCF-7, A549, HepG2) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
2. Compound Treatment:
-
Prepare a stock solution of the morpholino-purine compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for testing. A broad range (e.g., 10 nM to 100 µM) is recommended for initial screening.[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).[6]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
3. MTT Incubation and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration using the following formula:
- % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[10] This can be calculated using non-linear regression analysis in software like GraphPad Prism.[11]
Data Presentation
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Morpholino-Purine X | 48 | 12.5 ± 1.2 |
| A549 | Morpholino-Purine X | 48 | 25.3 ± 2.5 |
| HepG2 | Morpholino-Purine X | 48 | 18.7 ± 1.9 |
Part 2: Confirmation of Cytotoxicity with the LDH Release Assay
While the MTT assay is an excellent indicator of cell viability, it does not directly measure cell death. To confirm that the observed decrease in metabolic activity is due to cytotoxicity, the Lactate Dehydrogenase (LDH) release assay is employed. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis and necrosis.[12] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[12]
Experimental Protocol: LDH Release Assay
1. Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
2. Preparation of Controls:
-
Spontaneous LDH Release (Negative Control): Cells treated with the vehicle control.
-
Maximum LDH Release (Positive Control): One hour before the end of the incubation period, add a lysis buffer (often provided in commercial kits) to a set of untreated control wells. This will induce 100% cell lysis.[12]
-
Background Control: Wells containing culture medium only (no cells).[12]
3. Sample Collection and LDH Reaction:
-
At the end of the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background absorbance.[13]
-
Calculate the percentage of cytotoxicity using the following formula:[12]
- % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Part 3: Elucidating the Mechanism of Cell Death with a Caspase-3/7 Activity Assay
To investigate whether the observed cytotoxicity is mediated by apoptosis, a caspase activity assay is a crucial next step. Caspases are a family of proteases that are central to the execution of the apoptotic program.[10] Caspase-3 and caspase-7 are key executioner caspases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[10] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the combined activities of caspase-3 and -7.[14]
Caption: Putative apoptotic pathway induced by morpholino-purine compounds.
Experimental Protocol: Caspase-Glo® 3/7 Assay
1. Cell Seeding and Compound Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements, following the same procedure as for the MTT assay.
-
Treat the cells with the morpholino-purine compound at concentrations around the predetermined IC50 value.
-
Include untreated and vehicle controls.
2. Caspase-Glo® 3/7 Reagent Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.[15]
-
Allow the reagent to equilibrate to room temperature.[15]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[15]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
3. Incubation and Data Acquisition:
-
Mix the contents of the wells by placing the plate on a shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[15]
-
Measure the luminescence of each well using a plate-reading luminometer.[15]
4. Data Analysis:
-
The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
-
Compare the luminescence of the treated cells to that of the untreated controls to determine the fold-increase in caspase activity.
Conclusion and Future Directions
The suite of assays detailed in this application note provides a robust framework for the initial in vitro characterization of the cytotoxic properties of novel morpholino-purine compounds. By systematically assessing cell viability, membrane integrity, and the activation of key apoptotic mediators, researchers can gain valuable insights into the therapeutic potential of these compounds. Positive results from these assays, particularly the induction of apoptosis, would warrant further investigation into the specific molecular targets within the PI3K/AKT/mTOR pathway and progression to more complex in vitro models, such as 3D spheroids, and eventually to in vivo efficacy studies.
References
- 1. Computational drugs repositioning identifies inhibitors of oncogenic PI3K/AKT/P70S6K-dependent pathways among FDA-approved compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. promega.com [promega.com]
- 9. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
Unlocking the Therapeutic Potential of Synthetic Purine Derivatives in Oncology: A Guide to Application and Protocol
The architectural elegance of the purine scaffold, a cornerstone of life's essential molecules like DNA and ATP, has positioned it as a "privileged structure" in the landscape of anticancer drug discovery.[1][2] Its inherent ability to interact with a multitude of biological targets has fueled the development of a diverse arsenal of synthetic purine derivatives, demonstrating significant promise in combating the multifaceted nature of cancer.[1][3][4] This guide provides an in-depth exploration of the anticancer applications of these synthetic compounds, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
I. The Versatility of the Purine Scaffold: A Privileged Framework for Anticancer Agents
The purine core, composed of fused pyrimidine and imidazole rings, offers a versatile template for chemical modification.[5] This structural plasticity allows for the rational design of molecules that can selectively target and inhibit key players in oncogenic signaling pathways.[2] The primary mechanisms through which synthetic purine derivatives exert their anticancer effects can be broadly categorized into:
-
Inhibition of Protein Kinases: Dysregulation of protein kinases is a hallmark of many cancers.[6][7] Purine derivatives have been successfully designed to mimic ATP, the natural substrate for kinases, thereby competitively inhibiting their activity and disrupting downstream signaling cascades that control cell proliferation, survival, and metastasis.[6][7][8]
-
Modulation of Molecular Chaperones: Cancer cells are often under significant stress and rely on molecular chaperones, such as Heat Shock Protein 90 (Hsp90), to maintain the stability and function of oncoproteins.[9][10] Purine-based inhibitors of Hsp90 promote the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[9][10]
-
Interference with Nucleic Acid Metabolism: As analogs of natural purine nucleosides, some synthetic derivatives can be incorporated into DNA and RNA, or they can inhibit enzymes crucial for nucleotide synthesis.[11] This disruption of nucleic acid metabolism is particularly cytotoxic to rapidly dividing cancer cells.[11]
-
Epigenetic Modification: Emerging research has highlighted the role of purine derivatives as inhibitors of enzymes involved in epigenetic regulation, such as DNA methyltransferases (DNMTs).[12][13] By reversing aberrant DNA methylation patterns, these compounds can reactivate tumor suppressor genes.[12][13]
This guide will delve into specific examples of these strategies, providing detailed protocols for the synthesis and biological evaluation of representative purine derivatives.
II. Purine-Based Kinase Inhibitors: Targeting the Engines of Cell Proliferation
Protein kinases represent one of the most successfully targeted enzyme families in cancer therapy.[6][7] The purine scaffold has been instrumental in the development of potent and selective kinase inhibitors.[6][7]
A. Cyclin-Dependent Kinase (CDK) Inhibitors: Halting the Cell Cycle
Cyclin-dependent kinases are master regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[14][15] Purine derivatives, such as Roscovitine (Seliciclib), have been developed as competitive inhibitors of the ATP-binding pocket of CDKs, leading to cell cycle arrest and apoptosis.[4][16]
Roscovitine is a 2,6,9-trisubstituted purine that exhibits potent inhibitory activity against CDK1, CDK2, CDK5, CDK7, and CDK9.[9][13]
Protocol 1: Synthesis of (R)-Roscovitine [9][17]
This protocol outlines a common synthetic route to (R)-Roscovitine, starting from 2,6-dichloropurine.
Step 1: Synthesis of 2-Chloro-6-(benzylamino)-9H-purine
-
Reagents: 2,6-Dichloropurine, benzylamine, n-butanol (BuOH), triethylamine (NEt3).
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloropurine in n-butanol.
-
Add benzylamine and triethylamine to the solution.
-
Heat the reaction mixture at 110°C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-6-(benzylamino)-9H-purine.
-
Step 2: Synthesis of 2-Chloro-6-(benzylamino)-9-isopropyl-9H-purine
-
Reagents: 2-Chloro-6-(benzylamino)-9H-purine, 2-bromopropane, potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the product from Step 1 in DMSO.
-
Add potassium carbonate and 2-bromopropane.
-
Stir the mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Step 3: Synthesis of (R)-Roscovitine
-
Reagents: 2-Chloro-6-(benzylamino)-9-isopropyl-9H-purine, (R)-2-aminobutan-1-ol.
-
Procedure:
-
In a sealed tube, heat the product from Step 2 with an excess of (R)-2-aminobutan-1-ol at 160°C for 8 hours.
-
Cool the reaction mixture and purify the crude product by recrystallization from ethyl acetate to obtain (R)-Roscovitine as a white crystalline solid.
-
A series of in vitro assays are crucial to characterize the anticancer activity of a newly synthesized purine derivative like Roscovitine.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay) [3][10][18]
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Roscovitine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Roscovitine in complete medium.
-
Replace the medium in the wells with the Roscovitine dilutions and a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Roscovitine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
| Cell Line | IC50 (µM) of Representative Purine CDK Inhibitors |
| MCF-7 (Breast) | 0.8 ± 0.61 (for a potent derivative)[3] |
| A-549 (Lung) | 1.0 ± 0.3 (for a potent derivative)[3] |
| HeLa (Cervical) | 1.2 ± 0.7 (for a potent derivative)[3] |
Protocol 3: Cell Cycle Analysis by Flow Cytometry [14][19][20]
This protocol determines the effect of Roscovitine on cell cycle progression.
-
Materials:
-
Cancer cells treated with Roscovitine (at IC50 concentration) and a vehicle control.
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Harvest treated and control cells by trypsinization.
-
Wash the cells with cold PBS and fix them in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Protocol 4: In Vitro CDK2 Kinase Assay [21][22]
This assay directly measures the inhibitory effect of Roscovitine on CDK2 activity.
-
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Roscovitine at various concentrations
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
In a 384-well plate, add the kinase buffer, Roscovitine dilutions, and the CDK2/Cyclin A2 enzyme.
-
Initiate the kinase reaction by adding the substrate peptide and ATP mixture.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the Roscovitine concentration to determine the IC50 value for CDK2 inhibition.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Potent inhibitors of CDK5 derived from roscovitine: synthesis, biological evaluation and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. promega.com [promega.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: Evaluating the Antiviral Potential of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine
Introduction: A Framework for Novel Purine Analog Antiviral Discovery
The compound 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine represents a novel synthetic nucleoside analog. Its structural foundation, a 2,6-disubstituted purine core linked to a ribofuranose sugar moiety, places it within a class of molecules that has yielded numerous clinically significant antiviral agents.[1][2] Nucleoside analogs often act as molecular mimics of natural nucleosides, thereby interfering with viral replication processes, most commonly by inhibiting viral polymerases.[3][4]
Due to the novelty of 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine, publicly available data on its specific biological activity is scarce. Therefore, this document serves as a comprehensive guide, providing a robust framework of detailed protocols for the systematic evaluation of its antiviral efficacy and mechanism of action. The methodologies described herein are based on established, field-proven techniques for characterizing novel antiviral candidates.[4][5][6]
Our approach is built on a logical progression:
-
Primary Screening: Simultaneously determine the compound's ability to inhibit virus-induced cell death and its inherent cytotoxicity to establish a preliminary therapeutic window.
-
Confirmatory & Quantitative Analysis: Validate antiviral activity by directly measuring the reduction in new viral particle production.
-
Mechanistic Investigation: Elucidate the specific stage of the viral lifecycle targeted by the compound.
Part 1: Primary Evaluation - Antiviral Efficacy and Cytotoxicity
The cornerstone of initial antiviral screening is to ascertain if a compound can inhibit viral replication at concentrations that are not harmful to the host cells. This relationship is quantified by the Selectivity Index (SI) , the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A high SI value is a primary indicator of a promising antiviral candidate.[5]
Protocol 1.1: Cytopathic Effect (CPE) Reduction Assay
This assay is a foundational method for initial screening, evaluating the ability of a compound to protect cells from the virus-induced damage and death known as CPE.[5][6]
Objective: To determine the EC50 of the test compound against a specific virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6, Huh-7, A549)
-
Complete growth medium (e.g., DMEM or MEM with 2-10% FBS)
-
Virus stock with a known titer
-
Test Compound: 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will result in a near-confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 to 5 x 10^4 cells/well). Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold or half-log10 serial dilutions of the test compound in assay medium (low serum, e.g., 2% FBS).[5] A typical starting concentration might be 100 µM. Also, prepare wells for "Virus Control" (cells + virus, no compound) and "Cell Control" (cells only, no virus, no compound).
-
Infection and Treatment: After 24 hours, remove the growth medium from the cells. Add the diluted compound to the appropriate wells. Subsequently, add the virus at a multiplicity of infection (MOI) that causes >80% CPE within 48-72 hours (e.g., MOI of 0.01-0.1).
-
Incubation: Incubate the plates at 37°C, 5% CO2, until the desired level of CPE is observed in the "Virus Control" wells.
-
Quantification of Cell Viability: Remove the medium and quantify the remaining viable cells using a suitable method. For Neutral Red staining, incubate cells with the dye, then solubilize the incorporated dye and read the absorbance at ~540 nm.[5]
-
Data Analysis:
-
Normalize the data: % Viability = [(OD_test - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to calculate the EC50 value.
-
Protocol 1.2: Cytotoxicity Assay (e.g., MTT/XTT Assay)
This protocol must be run in parallel with the CPE assay, using an identical plate setup but without the addition of the virus.
Objective: To determine the CC50 of the test compound.
Procedure:
-
Setup: Prepare a 96-well plate with cells and serial dilutions of the compound exactly as described in Protocol 1.1, steps 1 and 2.
-
Incubation: Incubate the plate for the same duration as the CPE assay.
-
Quantification: Add MTT or a similar metabolic activity reagent to each well. After incubation, solubilize the formazan crystals and read the absorbance.
-
Data Analysis:
-
Normalize the data: % Cytotoxicity = [1 - (OD_test / OD_cell_control)] * 100.
-
Plot the % Cytotoxicity against the log of the compound concentration to calculate the CC50 value.
-
Data Presentation and Interpretation
Summarize the results in a clear, tabular format.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Virus X | Vero E6 | e.g., 2.5 | e.g., >100 | >40 |
| Positive Control (e.g., Remdesivir) | Virus X | Vero E6 | e.g., 0.8 | e.g., >50 | >62.5 |
Part 2: Confirmatory Analysis - Viral Yield Reduction Assay
While a CPE assay measures the inhibition of viral damage, a viral yield reduction assay provides a more direct and quantitative measure of a compound's ability to inhibit the production of new, infectious viral progeny.[6]
Protocol 2.1: Viral Yield Reduction Assay
Objective: To quantify the reduction in viral titer in the presence of the test compound.
Procedure:
-
Setup: Seed a suitable cell line in 24-well or 48-well plates to form a confluent monolayer.
-
Infection & Treatment: Infect the cells with the virus at a low MOI (e.g., 0.01) for 1-2 hours. After the adsorption period, wash the cells to remove unattached virus.
-
Compound Addition: Add fresh assay medium containing serial dilutions of the test compound (concentrations should bracket the previously determined EC50).
-
Incubation: Incubate the plates for a period equivalent to one full replication cycle of the virus (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant from each well. This supernatant contains the progeny virions.
-
Titration: Determine the viral titer in each supernatant sample using a standard titration method, such as a Plaque Assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Plot the reduction in viral titer (in log10 units) against the compound concentration. The EC90 or EC99 (the concentration required to reduce viral yield by 90% or 99%) can be calculated from this data, providing a stringent measure of antiviral potency.
Part 3: Mechanistic Insights - Time-of-Addition Assay
Understanding when a compound acts during the viral lifecycle is crucial for elucidating its mechanism of action. A time-of-addition assay helps to pinpoint the stage of replication that is being inhibited (e.g., entry, replication, or egress).[7][8]
Protocol 3.1: Time-of-Addition Assay
Objective: To determine if the compound targets early, middle, or late stages of viral replication.
Procedure:
-
Setup: Seed cells in a multi-well plate and allow them to form a monolayer.
-
Synchronized Infection: Pre-chill the plate and the virus inoculum at 4°C. Add the virus at a high MOI (e.g., 1-5) and allow it to adsorb to the cells for 1-2 hours at 4°C. This allows binding but prevents entry. This is your time zero (T=0) .
-
Initiate Infection: Wash the cells with cold medium to remove unbound virus, then add pre-warmed medium (37°C) to all wells to allow viral entry and replication to begin synchronously.
-
Staggered Compound Addition: Add a fixed, high concentration of the test compound (e.g., 10x EC50) to different wells at various time points post-infection (e.g., T= -1h, 0h, 2h, 4h, 6h, 8h).
-
Harvesting: At the end of a single replication cycle (e.g., 12-24h), harvest the supernatant from all wells.
-
Analysis: Determine the viral yield for each time point as described in Protocol 2.1. Plotting the viral yield against the time of compound addition will reveal when the replication process becomes insensitive to the drug, indicating the end of the drug-sensitive step.
Visualizing the Experimental Workflow
Caption: Workflow for a Time-of-Addition experiment.
Hypothesized Mechanism of Action
For a purine nucleoside analog like 2,6-Bis(4-morpholinyl)-9-β-D-ribofuranosyl-9H-purine, the most probable mechanism of action is the inhibition of viral nucleic acid synthesis. The compound is likely taken up by the host cell and enzymatically converted to its triphosphate form. This active metabolite can then compete with the natural purine nucleoside triphosphates (e.g., ATP or GTP) for incorporation into the growing viral RNA or DNA chain by the viral polymerase. This incorporation can lead to chain termination or render the resulting genome non-functional.
Caption: Hypothesized mechanism of action for a purine nucleoside analog.
References
- 1. Synthesis and antiviral evaluation of 2′,3′-dideoxy-2′,3′-difluoro-D-arabinofuranosyl 2,6-disubstituted purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Note & Protocols: High-Throughput Screening of Novel Purine Analogues
Abstract
Purine analogues are a cornerstone of modern pharmacology, with profound applications as anticancer and antiviral agents.[1][2][3] Their efficacy stems from their structural mimicry of endogenous purines, allowing them to interfere with critical cellular processes like nucleic acid synthesis and signal transduction.[4][5][6][7] The vast chemical space of possible purine derivatives necessitates a robust and efficient discovery engine. High-Throughput Screening (HTS) provides this engine, enabling the rapid evaluation of large chemical libraries to identify novel candidates with therapeutic potential.[8][9][10] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic design, execution, and validation of HTS campaigns for the discovery of novel purine analogues. We provide field-proven insights into assay selection, offer detailed, step-by-step protocols for both biochemical and cell-based approaches, and outline a rigorous framework for data analysis and hit validation.
The Foundation: Strategic Assay Design
The success of any HTS campaign is predicated on the quality and relevance of the assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) approach is the first critical decision point, each offering distinct advantages and limitations.
Causality of Assay Choice:
-
Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified molecular target (e.g., an enzyme or receptor).[11][12] They are invaluable for structure-activity relationship (SAR) studies because they isolate the target interaction from the complexities of a cellular environment. This approach is ideal when a specific molecular target is validated.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway within a living cell.[11][13][14][15] They provide more biologically relevant data, as they inherently account for factors like cell permeability, off-target effects, and cytotoxicity.[16] Cell-based screens are essential for understanding a compound's functional consequences.[13]
| Feature | Biochemical Assay | Cell-Based Assay |
| Primary Output | Direct target engagement (e.g., IC50) | Functional cellular response (e.g., EC50) |
| Biological Relevance | Lower (isolated system) | Higher (integrated biological system) |
| Information Provided | Potency, mechanism of action at target | Efficacy, cytotoxicity, cell permeability |
| Throughput | Generally higher | Can be lower, depending on complexity |
| False Positives | Assay artifacts (e.g., aggregation) | Off-target effects, cytotoxicity |
| Example | Kinase activity assay | Reporter gene assay for pathway activation |
A well-designed HTS campaign often integrates both approaches, using a biochemical assay for the primary screen and a cell-based assay for secondary validation, or vice-versa.
Visualizing a Potential Mechanism: Purine Analogue Targeting a Kinase Pathway
Many purine analogues function as kinase inhibitors.[4] Understanding the target pathway is crucial for designing a relevant assay. The diagram below illustrates a generic signaling cascade where a novel purine analogue could act.
Caption: A hypothetical kinase cascade targeted by a purine analogue inhibitor.
The HTS Workflow: A Self-Validating System
A robust HTS workflow is designed to ensure data quality and reproducibility at every stage.[8] This process is not merely about speed; it is about generating reliable data that can confidently guide downstream drug discovery efforts.
Caption: The integrated high-throughput screening workflow.
Trustworthiness through Quality Control: Effective quality control (QC) is the gatekeeper of assay quality.[8][17] Key metrics are calculated for each plate to ensure validity before analysis.
| Metric | Formula | Recommended Value | Rationale |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 10 | Indicates the dynamic range of the assay. A higher ratio provides a clearer window to detect inhibition or activation. |
| DMSO Tolerance | N/A | < 1% (cell-based) < 5% (biochemical) | Ensures the solvent used to dissolve compounds does not interfere with the assay.[18][19] |
Protocols in Practice
Here we provide detailed protocols for two common HTS assay formats relevant to the discovery of purine analogues.
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
Application: To identify purine analogues that directly bind to and inhibit the activity of a specific kinase. This assay is rapid, homogeneous (no-wash), and well-suited for HTS.[20]
Principle: This assay measures the disruption of binding between a kinase and a fluorescently labeled peptide tracer (a substrate mimic).[19][21] When the tracer is bound to the large kinase enzyme, it tumbles slowly in solution, emitting highly polarized light. When an inhibitor (a "hit") binds to the kinase, it displaces the tracer, which then tumbles rapidly, emitting depolarized light. The change in polarization is directly proportional to the inhibitor's binding affinity.[22][23]
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide tracer
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
ATP solution
-
Purine analogue library (typically 10 mM in DMSO)
-
384-well, low-volume, black assay plates
-
Microplate reader with fluorescence polarization capabilities
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each purine analogue from the library stock plate into the assay plate wells. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Control Allocation:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO to 16 wells (e.g., column 23).
-
Positive Control (100% Inhibition): Add 50 nL of a known, potent inhibitor (e.g., Staurosporine at 1 µM final concentration) to 16 wells (e.g., column 24).
-
-
Enzyme/Tracer Mix Preparation: Prepare a 2X working solution of the kinase and fluorescent tracer in kinase buffer. The optimal concentrations must be determined during assay development (typically low nM range).
-
Enzyme/Tracer Addition: Add 25 µL of the Enzyme/Tracer mix to all wells of the assay plate.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 60 minutes at room temperature, protected from light. This allows the compound-enzyme binding to reach equilibrium.
-
ATP Addition: Prepare a 2X working solution of ATP in kinase buffer. Add 25 µL to all wells. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be identified.[24]
-
Final Incubation: Mix the plate for 1 minute and incubate for another 90 minutes at room temperature.
-
Data Acquisition: Read the plate on a microplate reader, measuring fluorescence polarization (mP).
Protocol 2: Cell-Based NF-κB Reporter Gene Assay (Dual-Luciferase)
Application: To identify purine analogues that modulate a specific signal transduction pathway (e.g., NF-κB, which is relevant in inflammation and cancer) in a cellular context.
Principle: This assay uses a cell line that has been genetically engineered to express Firefly luciferase under the control of a promoter containing NF-κB response elements.[16][25] When the NF-κB pathway is activated (e.g., by TNFα), transcription factors bind to these elements, driving the expression of luciferase. An inhibitor will prevent this, leading to a decrease in the luminescent signal. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-expressed to normalize for cell viability and transfection efficiency, making the assay highly robust.[26][27]
Materials:
-
HEK293 cells stably expressing NF-κB-Firefly luciferase and constitutive-Renilla luciferase
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNFα (stimulant)
-
Purine analogue library (10 mM in DMSO)
-
384-well, solid white, cell culture-treated assay plates
-
Dual-Glo® Luciferase Assay System (or equivalent)
-
Luminometer-equipped microplate reader
Step-by-Step Methodology:
-
Cell Plating: Seed the reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of media. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 50 nL of each purine analogue (or DMSO/positive control) to the wells. Incubate for 1 hour at 37°C.
-
Cell Stimulation: Prepare a 10X working solution of TNFα (e.g., 100 ng/mL). Add 5 µL to all wells (except for unstimulated negative controls) for a final concentration of 10 ng/mL.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
-
Lysis and Luciferase Reaction:
-
Equilibrate the plates and detection reagents to room temperature.
-
Add 20 µL of the Dual-Glo® Luciferase Reagent to each well. This reagent lyses the cells and contains the substrate for Firefly luciferase.
-
Incubate for 10 minutes at room temperature.
-
-
Firefly Luminescence Reading: Measure the Firefly luminescence on a plate reader.
-
Renilla Luciferase Reaction:
-
Add 20 µL of the Dual-Glo® Stop & Glo® Reagent to each well. This quenches the Firefly signal and initiates the Renilla reaction.
-
Incubate for 10 minutes at room temperature.
-
-
Renilla Luminescence Reading: Measure the Renilla luminescence.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. This normalized value is used for hit selection.
From Raw Data to Validated Hits
Screening millions of data points is meaningless without a rigorous process to identify true positives and discard artifacts.[28][29]
Primary Hit Selection: A "hit" is a compound that produces a statistically significant effect.[8] A common method is the Z-score calculation for each compound:
-
Z-score = (Value_compound - Mean_sample) / SD_sample
-
Hit Criteria: Compounds with a Z-score < -3 (for inhibition assays) or > 3 (for activation assays) are typically selected as primary hits.
The Hit Validation Cascade: Primary hits are not yet leads. They must survive a gauntlet of secondary and counter-screens designed to eliminate false positives and confirm their mechanism of action.[30]
Caption: A robust hit validation cascade to progress primary hits to leads.
Causality in Validation:
-
Re-ordering Solid Compound: Confirms the activity is from the intended molecule, not a contaminant or degradation product from the library stock.
-
Dose-Response Curve: Establishes potency (IC50/EC50) and ensures the effect is not an artifact of a single high concentration.[28]
-
Orthogonal Assay: This is a critical step for trustworthiness. Confirming a hit with a different assay technology (e.g., a binding hit from FP is confirmed in an enzymatic activity assay) drastically reduces the chance of technology-specific artifacts.
-
Triage of PAINS: Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause false positives in many HTS assays through non-specific mechanisms like aggregation or fluorescence quenching.[30] These must be computationally and experimentally filtered out early to avoid wasted resources.
Conclusion
The high-throughput screening of purine analogues is a powerful strategy for modern drug discovery. Success is not merely a function of automation but is built upon a foundation of intelligent assay design, rigorous quality control, and a multi-step, logic-driven hit validation cascade. By understanding the causality behind each experimental choice and implementing self-validating systems, researchers can navigate the vast chemical landscape to uncover novel purine analogues with the potential to become next-generation therapeutics.
References
- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. marinbio.com [marinbio.com]
- 15. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 16. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 17. info2.uqam.ca [info2.uqam.ca]
- 18. eu-openscreen.eu [eu-openscreen.eu]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 27. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 29. academic.oup.com [academic.oup.com]
- 30. drugtargetreview.com [drugtargetreview.com]
Animal models for testing 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine
As a Senior Application Scientist, it is understood that providing accurate and actionable guidance is paramount. An initial comprehensive search for "2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine" has revealed a significant challenge: this specific compound does not appear in publicly accessible scientific literature or databases. This suggests that the molecule may be a novel chemical entity, a compound under early-stage private research, or referred to by a different internal designation.
Therefore, this guide will proceed by constructing a scientifically-grounded framework based on the known pharmacology of closely related purine nucleoside analogs. By analyzing the structural components of the requested molecule—a purine core, a ribofuranosyl sugar moiety, and two morpholinyl groups at the 2 and 6 positions—we can infer its likely mechanism of action and, consequently, the most appropriate animal models for its evaluation. This document will serve as a comprehensive, albeit predictive, guide for researchers venturing into the in vivo assessment of this or similar novel purine analogs.
Inferred Mechanism of Action and Therapeutic Potential
The 9-β-D-ribofuranosyl-9H-purine core is characteristic of nucleoside analogs, which often act as mimics of endogenous nucleosides like adenosine or guanosine. These analogs can interfere with key cellular processes, including DNA and RNA synthesis, or modulate signaling pathways by interacting with purinergic receptors or enzymes that metabolize nucleosides.
The presence of morpholinyl groups at the 2 and 6 positions is particularly informative. Morpholine derivatives have been explored in drug development for their ability to confer desirable pharmacokinetic properties and to interact with a variety of biological targets. In the context of a purine analog, these bulky, electron-rich substituents likely prevent the molecule from being a substrate for DNA or RNA polymerases. Instead, they strongly suggest that the compound acts as a modulator of protein kinases or other enzymes that have a purine-binding pocket.
Specifically, many 2,6-disubstituted purine analogs are known inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Dysregulation of CDKs is a hallmark of many cancers, making them a prime target for therapeutic intervention. Other potential targets include enzymes involved in purine metabolism or signaling pathways regulated by purinergic receptors.
Given this, the primary therapeutic application for a novel compound like this compound is likely to be in oncology .
PART 1: Selection of Appropriate Animal Models
The choice of an animal model is contingent on the specific therapeutic hypothesis being tested. For a putative CDK inhibitor, the most relevant models will be those that faithfully recapitulate human cancer.
Xenograft Models
Xenograft models, in which human cancer cells are implanted into immunodeficient mice, are the workhorse of preclinical cancer drug development. They allow for the direct assessment of a compound's anti-tumor activity against human-derived cancers.
-
Rationale: This model directly tests the efficacy of the compound on human cancer cells in an in vivo environment. It is relatively straightforward to establish and provides clear, quantifiable endpoints (tumor volume).
-
Recommended Strains:
-
NU/NU (Nude) Mice: Athymic mice lacking a thymus, resulting in a deficient T-cell population. They are suitable for the engraftment of a wide range of human tumor cell lines.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: These mice lack both functional T cells and B cells and have defective natural killer (NK) cell function, allowing for the engraftment of a broader range of tumors, including those that are more difficult to establish in nude mice.
-
NSG (NOD scid gamma) Mice: These are highly immunodeficient mice that lack mature T, B, and NK cells, and also have defects in cytokine signaling. They are considered the gold standard for engrafting a wide variety of human tissues and tumors, including patient-derived xenografts (PDX).
-
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of tumor fragments from a human patient directly into immunodeficient mice.
-
Rationale: PDX models are considered more clinically relevant than cell line-derived xenografts because they better preserve the histological and genetic characteristics of the original patient tumor. They are particularly valuable for studying tumor heterogeneity and predicting clinical response.
-
Recommended Strains: NSG mice are the preferred strain for establishing PDX models due to their high level of immunodeficiency, which supports robust engraftment and growth of patient-derived tissues.
Syngeneic Models
Syngeneic models use immunocompetent mice and implant mouse tumor cell lines that are genetically compatible with the host strain.
-
Rationale: The primary advantage of syngeneic models is the presence of a fully functional immune system. This allows for the investigation of the compound's effects on the tumor microenvironment and its potential interplay with the host immune response. If the novel purine analog has immunomodulatory effects in addition to its direct anti-tumor activity, this model system would be essential.
-
Recommended Strains and Cell Lines:
-
C57BL/6 mice: Commonly used with B16 melanoma or Lewis Lung Carcinoma (LLC) cells.
-
BALB/c mice: Often used with 4T1 (mammary carcinoma) or CT26 (colon carcinoma) cells.
-
PART 2: Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls and clear endpoints.
Protocol for Cell Line-Derived Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human xenograft model.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., NU/NU or NOD/SCID), 6-8 weeks old
-
Matrigel (or similar basement membrane extract)
-
Test compound: this compound
-
Vehicle control (e.g., saline, DMSO/PEG solution)
-
Positive control (e.g., a standard-of-care chemotherapeutic for the chosen cell line)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice daily for tumor growth.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control
-
-
-
Drug Administration:
-
Prepare the test compound and controls according to a pre-determined formulation and dosing schedule (e.g., daily intraperitoneal injection for 21 days). The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the physicochemical properties of the compound.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blot to assess target engagement).
-
Data Analysis:
-
Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Workflow Diagram:
Caption: Xenograft Efficacy Study Workflow.
Protocol for Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
Test compound
-
Vehicle control
Procedure:
-
Dose Selection and Grouping:
-
Select a range of doses based on any available in vitro cytotoxicity data.
-
Randomize mice into groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose escalation groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle according to the planned clinical route and schedule (e.g., daily for 14 days).
-
-
Toxicity Monitoring:
-
Monitor the mice daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is often a sign of significant toxicity)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, reduced activity)
-
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart) for histopathological examination.
-
Data Analysis:
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss, significant changes in blood parameters, or severe histopathological findings).
Data Presentation Table:
| Dose (mg/kg) | Body Weight Change (%) | Key Clinical Signs | CBC/Chemistry Findings | Histopathology |
| Vehicle | +/- 5% | Normal | Within normal limits | No significant findings |
| Dose 1 | -5% to -10% | Mild lethargy | Minimal changes | No significant findings |
| Dose 2 | -15% to -20% | Moderate lethargy, ruffled fur | Moderate changes in liver enzymes | Mild to moderate liver changes |
| Dose 3 | >20% | Severe lethargy, hunched posture | Significant changes in liver and kidney markers | Severe liver and kidney toxicity |
PART 3: Inferred Signaling Pathway and Mechanism of Action
As a putative CDK inhibitor, this compound would likely exert its anti-tumor effects by arresting the cell cycle.
Diagram of a Simplified Cell Cycle Pathway:
Caption: Inferred Mechanism of Action via CDK Inhibition.
Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of Purine Derivatives
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to conducting Structure-Activity Relationship (SAR) studies on purine derivatives. It outlines the strategic design, synthesis, and biological evaluation of these compounds, offering both theoretical insights and actionable, field-proven protocols. Our approach emphasizes the causal relationships behind experimental choices to empower researchers in the rational design of potent and selective therapeutic agents.
Introduction: The Purine Scaffold as a Privileged Pharmacophore
The purine ring system is a cornerstone of life, forming the structural basis of nucleobases adenine and guanine, the energy currency molecule ATP, and signaling molecules like cyclic AMP. This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry. Nature has already optimized it for binding to a vast array of protein active sites. Consequently, synthetic purine derivatives have been successfully developed into therapeutics for a wide range of diseases, particularly in oncology and virology.
The power of purine-based drug design lies in its amenability to chemical modification at several key positions (Figure 1). Subtle changes to the substituents at the C2, C6, N7, C8, and N9 positions can dramatically alter a compound's binding affinity, selectivity, and pharmacokinetic properties. A systematic SAR study is therefore the critical path to transforming a weakly active "hit" compound into a highly optimized "lead" candidate.
Figure 1: The Purine Scaffold and Key Positions for Chemical Modification A diagram illustrating the purine core with numbered positions, highlighting those most critical for SAR studies.
Caption: Key positions on the purine scaffold for SAR-driven modification.
Part 1: Strategic Synthesis of Purine Analog Libraries
A successful SAR campaign relies on the efficient and modular synthesis of a diverse library of analogs. The choice of synthetic strategy is critical and should allow for late-stage diversification, enabling the rapid generation of derivatives from a common intermediate. Palladium-catalyzed cross-coupling reactions are workhorses in this field.
Core Concept: The Halogenated Purine Intermediate
The most common strategy involves creating a di- or tri-halogenated purine core (e.g., 2,6-dichloropurine or 2,6,8-trichloropurine). The differential reactivity of the chlorine atoms at the C2, C6, and C8 positions allows for sequential and site-selective substitutions. The C6 position is generally the most reactive towards nucleophilic aromatic substitution (SNAr), followed by C2, and finally C8. This reactivity gradient is the foundation for controlled, stepwise library synthesis.
Protocol 1.1: Selective C6-Amination and N9-Alkylation
This protocol describes a typical two-step sequence to generate a library of N9-substituted, C6-aminopurine derivatives, a common motif in kinase inhibitors.
Rationale: We start with 2,6-dichloropurine. The first reaction is a selective SNAr at the more reactive C6 position with a primary or secondary amine. The second step is an N-alkylation at the N9 position, which is generally favored over N7 for steric and electronic reasons.
Materials:
-
2,6-Dichloropurine
-
Desired amine (e.g., cyclopropylamine)
-
Desired alkylating agent (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH)
-
Triethylamine (TEA)
-
Standard glassware, magnetic stirrer, heating mantle, TLC plates, silica gel for chromatography.
Step-by-Step Procedure:
Step 1: Selective C6-Amination
-
In a round-bottom flask, dissolve 2,6-dichloropurine (1.0 eq) in ethanol (10 mL per mmol of purine).
-
Add the desired amine (1.1 eq) and triethylamine (2.0 eq). The triethylamine acts as a base to scavenge the HCl byproduct.
-
Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction to cool to room temperature. A precipitate of the product may form.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the 2-chloro-6-aminopurine derivative.
Step 2: N9-Alkylation
-
Dissolve the 2-chloro-6-aminopurine intermediate (1.0 eq) in anhydrous DMF (10 mL per mmol).
-
Add potassium carbonate (K₂CO₃, 1.5 eq). This base is strong enough to deprotonate the N9 position, facilitating alkylation.
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water. A solid product should precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
If necessary, recrystallize or purify by column chromatography to obtain the final N9-alkylated, C6-aminopurine analog.
Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before biological testing.
Part 2: Designing the Biological Evaluation Cascade
The goal of the evaluation cascade is to efficiently identify promising compounds from the library. This typically involves a high-throughput primary screen against the target of interest, followed by more complex secondary assays to confirm activity and assess properties like cell permeability and selectivity.
Workflow: From In Vitro Target to Cellular Activity
The following diagram illustrates a typical workflow for evaluating a library of purine derivatives designed as kinase inhibitors.
Troubleshooting & Optimization
Technical Support Center: Optimizing Purine Glycosylation Reactions
Welcome to the technical support center for purine glycosylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing purine nucleosides. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and rationally design experiments for improved yields and selectivity.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during purine glycosylation reactions. Each question is followed by a detailed explanation of the potential causes and a series of actionable solutions grounded in chemical principles.
Question 1: My glycosylation reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in purine glycosylation are a frequent challenge and can stem from several factors, ranging from substrate reactivity to reaction conditions. A systematic approach to troubleshooting is crucial.
Core Issues & Solutions:
-
Incomplete Silylation of the Purine: The Vorbrüggen glycosylation, a cornerstone method, relies on a silylated heterocyclic base.[1][2] Incomplete silylation leaves the purine less nucleophilic and poorly soluble in the reaction's non-polar solvents, leading to low conversion.
-
Troubleshooting:
-
Verify Silylation: Before adding the glycosyl donor and Lewis acid, confirm the formation of a clear, homogeneous solution. The disappearance of the solid purine is a good indicator of successful silylation.
-
Optimize Silylating Agent: Hexamethyldisilazane (HMDS) is common, but for less reactive purines, stronger agents like N,O-bis(trimethylsilyl)acetamide (BSA) may be necessary.[3]
-
Consider a "One-Pot" Procedure: Combining the silylating agent, purine, Lewis acid, and glycosyl donor in a single pot can sometimes be effective and convenient.[4]
-
-
-
Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. It must be strong enough to activate the glycosyl donor by facilitating the formation of an oxocarbenium ion intermediate, but not so harsh that it causes degradation of the sugar or the purine base.[3][5]
-
Troubleshooting:
-
Catalyst Screening: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful and widely used catalyst.[5] However, if degradation is observed, milder Lewis acids like SnCl₄ or TiCl₄ should be tested.[6][7]
-
Stoichiometry: The amount of Lewis acid can significantly impact the reaction. Start with catalytic amounts (e.g., 0.1-0.2 equivalents) and incrementally increase if the reaction is sluggish. Excess Lewis acid can lead to side reactions.
-
-
-
Poor Solubility of Reactants: Purines, especially guanine derivatives, can have poor solubility in common organic solvents like acetonitrile or 1,2-dichloroethane (DCE).
-
Troubleshooting:
-
Solvent Screening: While acetonitrile is a common choice, solvents like DCE can sometimes offer better results, particularly for achieving thermodynamic control.[8] For highly insoluble purines, consider more polar aprotic solvents, but be mindful of potential side reactions.
-
Protecting Groups: Introducing lipophilic protecting groups on the purine can enhance solubility.[8]
-
-
-
Reaction Temperature and Time: Glycosylation reactions are often sensitive to temperature.
-
Troubleshooting:
-
Temperature Optimization: Many reactions are run at room temperature or slightly elevated temperatures. If the yield is low, a gradual increase in temperature may be beneficial. However, higher temperatures can also favor the formation of undesired isomers or lead to decomposition.[6]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time. This will help determine the optimal reaction time and indicate if the reaction has stalled or if the product is degrading.
-
-
Question 2: I am getting a mixture of N9 and N7 regioisomers. How can I improve the selectivity for the desired N9 isomer?
Answer:
Controlling regioselectivity is a central challenge in purine chemistry. The purine ring has multiple nucleophilic nitrogen atoms, primarily N7 and N9, that can attack the electrophilic sugar. The N9-glycosylated product is typically the thermodynamically more stable isomer and is often the desired product in drug development.[6]
Key Concepts:
-
Kinetic vs. Thermodynamic Control: Glycosylation can occur at different positions, with the initial site of attack being the kinetically favored product. Over time, rearrangement to the more stable thermodynamic product can occur, especially at higher temperatures or with certain catalysts.[8] For many purines, N7 is the kinetic product, while N9 is the thermodynamic product.[8]
Strategies for N9 Selectivity:
-
Reaction Conditions:
-
Temperature and Solvent: Running the reaction at higher temperatures (e.g., refluxing in DCE) can promote isomerization from the N7 to the N9 product, favoring the thermodynamic outcome.[8]
-
Lewis Acid Choice: Stronger Lewis acids like TMSOTf in refluxing DCE tend to favor the N9 isomer.[8] Conversely, milder conditions (e.g., SnCl₄ at room temperature) can sometimes favor the kinetic N7 product.[8]
-
-
Steric Hindrance:
-
Alternative Glycosylation Methods:
-
Mitsunobu Reaction: This reaction often provides good N9 selectivity, particularly for guanine derivatives.[10][11] The reaction proceeds under mild, neutral conditions, which can help avoid the isomerization sometimes seen with strong Lewis acids.[12][13]
-
Enzymatic Transglycosylation: Enzymes like purine nucleoside phosphorylase (PNP) can offer excellent regio- and stereoselectivity, providing a green chemistry approach to nucleoside synthesis.[14]
-
Visualizing the N7 vs. N9 Challenge
Caption: Kinetic vs. Thermodynamic control in purine glycosylation.
Question 3: My reaction is producing a mixture of α and β anomers. How can I control the stereoselectivity to favor the β-anomer?
Answer:
Achieving high stereoselectivity at the anomeric carbon is critical for the biological activity of nucleosides. The formation of the β-anomer is typically desired.
The Role of Neighboring Group Participation:
The most effective strategy for ensuring β-selectivity is the use of a participating protecting group at the C2' position of the sugar.[1] Acyl groups like acetyl (Ac) or benzoyl (Bz) are ideal for this purpose.
Mechanism:
-
The Lewis acid activates the sugar, and the C2'-acyloxy group attacks the anomeric carbon from the α-face.
-
This forms a cyclic acyloxonium ion intermediate.[3]
-
The silylated purine then attacks the anomeric carbon from the β-face (Sₙ2-like displacement), as the α-face is blocked by the cyclic intermediate. This exclusively yields the β-nucleoside.[1][5]
Troubleshooting Anomeric Mixtures:
-
Check the C2' Protecting Group: If you are using a non-participating group at C2' (e.g., an ether), you will likely get a mixture of anomers.[2] To ensure β-selectivity, switch to a participating group like acetate or benzoate.
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Traces of water can hydrolyze the intermediates and lead to a loss of stereocontrol.
Visualizing Neighboring Group Participation
Caption: Mechanism for β-selectivity via neighboring group participation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the Vorbrüggen glycosylation and why is it so common? The Vorbrüggen reaction, also known as the silyl-Hilbert-Johnson reaction, is the most widely used method for nucleoside synthesis.[1] It involves the reaction of a silylated purine or pyrimidine base with a protected sugar (often a 1-O-acyl or 1-O-alkyl derivative) in the presence of a Lewis acid.[2] Its popularity stems from its generally mild conditions, broad scope, and the high β-selectivity achievable when using a C2'-participating group.[1][4]
Q2: When should I consider using the Mitsunobu reaction for glycosylation? The Mitsunobu reaction is an excellent alternative, particularly when dealing with purines that are sensitive to strong Lewis acids or when N9-selectivity is difficult to achieve under Vorbrüggen conditions.[10][11] It involves reacting the purine with a sugar (that has a free anomeric hydroxyl group) in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[12][13] It is particularly effective for the glycosylation of guanine derivatives.[10]
Q3: Can I perform glycosylation without protecting groups on the sugar? While challenging, protecting group-free glycosylation strategies are an area of active research aimed at improving synthesis efficiency.[15] These methods often rely on the selective activation of the anomeric center.[15] Another approach is enzymatic synthesis, where enzymes can work on unprotected substrates with high specificity.[14] For most standard laboratory applications, however, using protecting groups remains the most reliable method for controlling selectivity.
Q4: How do I choose the right solvent for my reaction? The choice of solvent can influence reaction rate, yield, and selectivity.
-
Acetonitrile (ACN): A common, polar aprotic solvent. However, in some cases with strong Lewis acids like TMSOTf, it can be converted into a competing nucleophile, leading to byproducts.[16]
-
1,2-Dichloroethane (DCE): A less polar solvent that is often used for reactions requiring higher temperatures to achieve thermodynamic control (favoring the N9 isomer).[8]
-
Tetrahydrofuran (THF): Often used for Mitsunobu reactions.[10][11]
The optimal solvent should be determined empirically for your specific substrate combination.
Section 3: Key Protocol & Data
Protocol: General Procedure for Vorbrüggen Glycosylation
This protocol provides a starting point for optimization.
-
Purine Silylation:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the purine (1.0 eq).
-
Add anhydrous solvent (e.g., acetonitrile or DCE).
-
Add the silylating agent (e.g., BSA, 1.5 eq).
-
Heat the mixture (e.g., to 80°C) until a clear, homogeneous solution is obtained. This indicates complete silylation. Cool the solution to the desired reaction temperature (e.g., room temperature).
-
-
Glycosylation:
-
In a separate flame-dried flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.1 eq) in the anhydrous solvent.
-
Add the sugar solution to the silylated purine solution via cannula.
-
Slowly add the Lewis acid (e.g., TMSOTf, 1.2 eq) to the reaction mixture at the appropriate temperature (e.g., 0°C to room temperature).
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Table: Influence of Lewis Acid and Solvent on N7/N9 Selectivity
The following table summarizes representative outcomes for the glycosylation of 6-chloropurine, illustrating the impact of reaction conditions on regioselectivity.
| Entry | Purine Base | Lewis Acid | Solvent | Temp (°C) | N7/N9 Ratio | Reference |
| 1 | 6-Chloropurine | SnCl₄ | ACN | 25 | 93 : 7 | [6] |
| 2 | 6-Chloropurine | SnCl₄ | DCE | 25 | 86 : 14 | [6] |
| 3 | 6-Chloropurine | TiCl₄ | ACN | 25 | 90 : 10 | [6] |
| 4 | 6-Chloropurine | TMSOTf | DCE | 80 | N9 favored | [8] |
This data is illustrative. Ratios are highly substrate-dependent and require empirical optimization.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Vorbrüggen Glycosylation [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Synthetic Purine Analogues
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with synthetic purine analogues. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex solubility issues encountered during experimentation. Our goal is to empower you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles governing the solubility of these critical compounds.
Introduction: The Solubility Conundrum of Purine Analogues
Synthetic purine analogues are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies. However, their often-planar and aromatic structures, which are key to their biological activity, frequently lead to poor aqueous solubility. This can create significant hurdles in experimental reproducibility, formulation development, and ultimately, clinical translation. This guide provides a systematic approach to diagnosing and resolving these solubility issues, ensuring the integrity and success of your research.
Part 1: Troubleshooting Guide - From Diagnosis to Resolution
This section is designed to help you systematically identify the nature of your solubility problem and implement an effective solution.
Issue 1: Compound Fails to Dissolve in Aqueous Buffers (e.g., PBS, TRIS)
This is one of the most common challenges. Poor dissolution in standard physiological buffers can halt an experiment before it even begins.
Underlying Causes & Mechanistic Insights:
-
High Lipophilicity (LogP): The purine core, often functionalized with lipophilic moieties to enhance target binding, can lead to a high octanol-water partition coefficient (LogP). This inherent "oil-like" character resists interaction with polar water molecules.
-
Crystal Lattice Energy: The planar nature of purine analogues promotes strong π-π stacking in the solid state. The energy required to break these crystal lattice interactions may be greater than the energy gained from solvation in water, leading to insolubility.
-
Ionization State (pKa): Many purine analogues have ionizable groups. The pH of the buffer relative to the compound's pKa will determine whether it exists in a neutral, more insoluble form or a charged, more soluble form. For instance, purines often have both acidic and basic pKa values.
Step-by-Step Resolution Workflow:
-
Initial Assessment:
-
Visually inspect the solution. Is it a fine suspension, or are there large, undissolved crystals?
-
Gently heat the solution (e.g., to 37°C). A slight increase in temperature can sometimes be sufficient to overcome the activation energy for dissolution.
-
Briefly sonicate the mixture. The mechanical energy can help to break up agglomerates and increase the surface area for solvation.
-
-
pH Modification (The First and Most Critical Step):
-
Determine the Compound's pKa: If the pKa is known, adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its ionized (charged) state.
-
For acidic compounds, adjust the pH above the pKa.
-
For basic compounds, adjust the pH below the pKa.
-
-
If pKa is Unknown: Perform a step-wise pH adjustment. Prepare small aliquots of your buffer and adjust the pH incrementally (e.g., from pH 5.0 to 9.0) to identify a range where solubility is improved.
-
-
Employing Co-solvents (If pH Adjustment is Insufficient):
-
Start with DMSO or Ethanol: These are common, water-miscible organic solvents that can disrupt the self-association of purine analogues and solvate the lipophilic regions.
-
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of the purine analogue.
-
Add a minimal amount of 100% DMSO (or ethanol) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Perform serial dilutions of this stock solution into your final aqueous buffer. Crucially, add the stock solution to the buffer, not the other way around, while vortexing to avoid localized high concentrations that can cause precipitation.
-
-
Co-solvent Concentration Limit: Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, often <0.1%) to avoid off-target effects on cells or enzymes.
-
Logical Flow for Aqueous Solubility Troubleshooting:
Caption: Workflow for addressing aqueous solubility.
Issue 2: Precipitation Occurs Upon Dilution of an Organic Stock Solution into Aqueous Buffer
This is a frustratingly common scenario where a compound that dissolves perfectly in DMSO crashes out of solution when introduced to the experimental medium.
Underlying Causes & Mechanistic Insights:
-
Supersaturation and Nucleation: The initial high-concentration stock in an organic solvent is stable. However, upon dilution into an aqueous buffer (an "anti-solvent"), the solubility limit is rapidly exceeded. This creates a thermodynamically unstable supersaturated state, which resolves through the rapid formation of solid particles (nucleation and precipitation).
-
Kinetic vs. Thermodynamic Solubility: You are observing a kinetic phenomenon. The compound may have a low thermodynamic solubility in the final buffer, but the rapid mixing process doesn't allow for a stable, solvated state to be reached.
Step-by-Step Resolution Workflow:
-
Optimize the Dilution Process:
-
Reduce Stock Concentration: Lower the concentration of your DMSO stock solution (e.g., from 50 mM to 10 mM or even 1 mM). This reduces the degree of supersaturation upon dilution.
-
Increase Mixing Energy: As mentioned, add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps to prevent the formation of localized, high-concentration zones that initiate precipitation.
-
Temperature Control: Perform the dilution at room temperature or even slightly warmed (37°C), as solubility is generally higher at elevated temperatures.
-
-
Incorporate Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic purine analogue, effectively shielding it from the aqueous environment and increasing its apparent solubility.
-
Protocol: Pre-dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer before adding the DMSO stock of your compound.
-
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the insoluble compound. This is particularly useful for in vivo formulations but can interfere with some in vitro assays. Use with caution and validate against a vehicle control.
-
Data Summary: Common Solubilizing Agents
| Agent | Mechanism of Action | Typical Starting Concentration | Pros | Cons |
| DMSO | Polar aprotic co-solvent | < 1% (final assay) | High solubilizing power | Can be toxic to cells at >0.5%; can interfere with assays |
| Ethanol | Polar protic co-solvent | < 1% (final assay) | Less toxic than DMSO | Lower solubilizing power for very lipophilic compounds |
| HP-β-CD | Encapsulation (Inclusion Complex) | 1-5% (w/v) | Low cellular toxicity | Can sometimes pull cholesterol from cell membranes; expensive |
| Tween® 80 | Micelle Formation | 0.1-1% (v/v) | Excellent for formulations | Can interfere with protein assays and membrane integrity |
Part 2: Frequently Asked Questions (FAQs)
Q1: My purine analogue is labeled "for research use only" and came with no solubility data. Where do I start?
A: This is a common situation. Start with a systematic, small-scale solubility screen.
-
Visual Screening: Weigh out a very small amount (e.g., 1 mg) into several vials.
-
Test Solvents Sequentially: Add 100 µL of each solvent to a separate vial, starting with the least polar and moving to the most polar (e.g., Hexane -> Toluene -> Dichloromethane -> Acetone -> Ethanol -> DMSO -> Water). This will give you a qualitative feel for the compound's polarity.
-
Aqueous pH Screen: In parallel, test its solubility in a small volume of buffers at pH 3, 7.4, and 9 to see if pH has a significant effect.
-
Prioritize DMSO: For most biological experiments, achieving a high-concentration stock in DMSO is the most practical first step. Assume it is poorly water-soluble and proceed directly with the DMSO stock preparation protocol outlined above.
Q2: I've dissolved my compound, but my experimental results are inconsistent. Could solubility be the cause?
A: Absolutely. This often points to a compound that is not truly dissolved but exists as a very fine, colloidal suspension.
-
The Tyndall Effect: Shine a laser pointer through your "solution." If you see the beam path, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam.
-
Unseen Precipitation: The compound might be precipitating over the time course of your experiment (e.g., during a 24-hour cell culture incubation).
-
Mitigation Strategy: Filter your final working solution through a 0.22 µm syringe filter before adding it to your assay. This will remove any pre-existing agglomerates. Also, re-evaluate the final concentration; you may be working above the true thermodynamic solubility limit. Try repeating the experiment at a lower concentration.
Q3: Can I use sonication to dissolve my compound?
A: Yes, but with caution. Sonication is excellent for breaking up particle aggregates and accelerating the dissolution of kinetically slow-to-dissolve compounds. However, it will not increase the thermodynamic solubility. If a compound is truly insoluble at a given concentration, sonication will create a temporary, fine suspension that will eventually crash out. Furthermore, prolonged or high-energy sonication can potentially degrade sensitive compounds. Use it as a tool to speed up dissolution, not to force an insoluble compound into solution.
Q4: How should I store my purine analogue stock solutions?
A: For maximum stability, store stock solutions prepared in anhydrous DMSO at -20°C or -80°C in small, single-use aliquots. This minimizes freeze-thaw cycles, which can force the compound out of solution and introduce water from atmospheric condensation, leading to hydrolysis or precipitation. Avoid storing aqueous solutions for long periods unless their stability has been confirmed.
Technical Support Center: Optimizing Cell-Based Assay Conditions for Novel Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing cell-based assays for novel compounds. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust, reproducible, and meaningful results.
Section 1: Foundational Principles of Assay Optimization
Cell-based assays are fundamental to drug discovery, offering a biologically relevant context to study the effects of new chemical entities.[1][2] However, the journey from a promising compound to reliable data is often fraught with challenges. Effective assay optimization is not merely about following a protocol; it's about understanding the interplay of various factors that can influence the outcome.[1] This guide is structured to address common hurdles in a question-and-answer format, providing both immediate solutions and the underlying principles to foster a deeper understanding of your experimental system.
FAQ: Pre-Assay Considerations
Q1: Where do I start with optimizing my assay?
A1: Before you even begin pipetting, a pilot time-course experiment is crucial. This involves testing multiple cell densities and a broad range of compound concentrations.[2] Cells behave differently based on their growth rate and density, and the stability of your compound over time is also a key factor.[2] Understanding these baseline parameters will inform the entire optimization process.
Q2: How do I choose the right cell type for my assay?
A2: The choice of cell model is a critical decision that directly impacts the biological relevance of your results.[3] You can choose from immortalized cell lines, primary cells, or more complex systems like stem cells or organoids.[3] While immortalized cell lines are often easier to culture, primary cells may provide a more accurate representation of in vivo conditions.[4] It's essential to confirm that your chosen cell line expresses the target of interest at measurable levels.[4]
Q3: How important is the cell culture microenvironment?
A3: The microenvironment significantly influences cell growth, differentiation, and function.[3] Optimizing culture conditions can enhance the predictive power and robustness of your assay.[3] This includes selecting the appropriate culture media and supplements, as well as maintaining consistent temperature and CO2 levels in your incubator.[4]
Section 2: Troubleshooting Common Assay Pitfalls
This section addresses specific issues that frequently arise during the optimization of cell-based assays. Each problem is followed by a systematic troubleshooting guide to help you identify and resolve the root cause.
High Variability in Results (Poor Reproducibility)
Q4: My replicate wells show a high degree of variability. What are the likely causes?
A4: High intra-assay variability often points to technical inconsistencies. Here are the primary culprits and how to address them:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a common source of variability.[6][7]
-
Solution: Ensure you have a homogenous cell suspension before and during plating. After seeding, allowing the plate to rest at room temperature for about an hour before transferring it to the incubator can help promote even cell settling.[8]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation, which alters the concentration of media components and your test compound.[9][10][11] This can lead to a "ring" of outlier data.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant errors.[7]
-
Solution: Use calibrated pipettes and practice consistent technique. For serial dilutions, ensure thorough mixing at each step.
-
Q5: I'm seeing significant differences between experiments performed on different days. How can I improve inter-assay consistency?
A5: Minimizing variability between experiments requires rigorous standardization of your protocol.[5]
-
Cell Health and Passage Number: Use cells that are healthy, in their logarithmic growth phase, and within a consistent, low passage number range.[4][7] High passage numbers can lead to phenotypic drift, altering the cells' response to stimuli.[5]
-
Reagent Consistency: Use reagents from the same lot whenever possible and ensure they are stored correctly.[5] Thaw and prepare fresh aliquots of critical reagents for each experiment.[4]
-
Standard Operating Procedure (SOP): A detailed SOP that outlines every step of the protocol is essential for ensuring consistency, especially when multiple researchers are conducting the same assay.[5]
Workflow for Troubleshooting High Variability
Caption: Troubleshooting workflow for high assay variability.
Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish a real biological effect from background noise. This can be caused by either a weak signal or high background.[13]
Q6: My assay signal is very weak. What are the potential causes?
A6: A low signal can stem from several factors:
-
Suboptimal Cell Number: The cell seeding density may be too low to generate a detectable signal.[4][5]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density that maximizes the assay window.[4]
-
-
Insufficient Incubation Time: The incubation period may be too short for the biological effect or the detection signal to fully develop.[5][7]
-
Solution: Conduct a time-course experiment to identify the optimal incubation time for both compound treatment and signal detection.[7]
-
-
Inactive Compound: The compound may not be active at the concentrations tested, or it may have degraded.[5][7]
-
Suboptimal Reagent Concentration: The concentration of the detection reagent may be limiting.[13]
-
Solution: Titrate the detection reagent to ensure it is not the limiting factor in signal generation.
-
Q7: The background signal in my assay is too high. How can I reduce it?
A7: High background can be caused by several factors, often related to the assay chemistry or media components.
-
Autofluorescence: Cellular components and media ingredients like phenol red and fetal bovine serum can autofluoresce, increasing background noise.[14][15]
-
Compound Interference: The test compound itself may be fluorescent or colored, interfering with the assay readout.
-
Solution: Run a control with the compound in cell-free media to check for inherent signal.[16]
-
-
Microplate Choice: The type of microplate can significantly impact background signal.
Compound-Specific Issues
Novel compounds can introduce unique challenges into cell-based assays.
Q8: I'm not observing any effect from my compound, even at high concentrations. What should I investigate?
A8: If your compound appears inactive, consider these possibilities:
-
Poor Solubility: The compound may not be soluble in the assay medium, causing it to precipitate out of solution.[7]
-
Compound Instability: The compound may be degrading in the culture medium over the course of the incubation period.[7]
-
Solution: Prepare fresh stock solutions for each experiment and protect them from light if the compound is light-sensitive.[7]
-
-
Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.
-
Solution: If possible, test the compound on a different, potentially more sensitive cell line.[17]
-
Q9: The solvent for my compound seems to be affecting the cells. How do I manage this?
A9: Solvents like DMSO can have their own biological effects, even at low concentrations.[18][19]
-
Solution: It is critical to perform a solvent toxicity curve to determine the maximum concentration your cells can tolerate without adverse effects.[16] The final solvent concentration should be kept consistent across all wells, including controls.[18][19] Typically, for cell-based assays, the final DMSO concentration should be kept below 1%, and often below 0.1%, to avoid solvent-associated effects.[18][20]
Key Optimization Parameters and Recommended Starting Points
| Parameter | Key Consideration | Recommended Action |
| Cell Seeding Density | Too low = weak signal; Too high = overcrowding and altered cell behavior.[4] | Titrate cell density to find the optimal number that provides a robust signal in the linear range of the assay.[4] |
| Compound Concentration | A narrow range may miss the active window. | Start with a broad, logarithmic dilution series (e.g., 1 nM to 100 µM) to determine the dose-response curve.[17] |
| Incubation Time | Short times may miss delayed effects; long times can lead to compound degradation or secondary effects. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.[7] |
| Solvent Concentration | Solvents like DMSO can be toxic at higher concentrations.[18] | Determine the maximum tolerated solvent concentration and keep it consistent across all wells, typically ≤ 0.5%.[16][18] |
| Microplate Type | Plate color and material can affect background and signal detection. | Use black-walled, clear-bottom plates for fluorescence and white-walled plates for luminescence.[14] |
Section 3: Experimental Protocols
Protocol: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Harvest and count healthy, log-phase cells. Resuspend the cells in culture medium to create a starting concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the cell suspension.
-
Plate Cells: Seed the different cell densities into the wells of a microplate. For a 96-well plate, you might test a range from 2,500 to 40,000 cells per well.
-
Incubate: Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your chosen viability or proliferation assay.
-
Analyze Data: Plot the signal readout against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, providing a strong signal without being at the plateau.
Protocol: Assessing Solvent (DMSO) Tolerance
-
Cell Plating: Seed your cells at the predetermined optimal density in a 96-well plate and allow them to attach overnight.[21]
-
Prepare Solvent Dilutions: Prepare a range of DMSO concentrations in your culture medium. A typical range to test would be from 2% down to 0.01%.
-
Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "no DMSO" control.
-
Incubation: Incubate the cells for the duration of your planned experiment.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or a luminescence-based ATP assay).
-
Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration that does not significantly reduce cell viability is your maximum tolerated solvent concentration.
Decision Tree for Assay Optimization
Caption: A decision tree for systematic assay optimization.
This technical support guide provides a framework for systematically addressing common challenges in the optimization of cell-based assays for novel compounds. By understanding the principles behind each step and implementing rigorous controls, you can develop robust and reliable assays that will accelerate your research and drug development efforts.
References
- 1. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 2. news-medical.net [news-medical.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 11. Blog [midsci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. selectscience.net [selectscience.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays
From the Senior Application Scientist's Desk:
This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple checklists to explain the causality behind common issues, empowering you to not only fix current problems but also prevent future ones. We will explore the entire workflow, from cell culture maintenance to final data analysis, providing field-proven insights in a direct question-and-answer format.
Part 1: General Troubleshooting - The First Response
These are the universal issues that can affect any cell-based assay. Addressing these foundational aspects is the first step toward achieving consistency.
Q1: My replicate wells show high variability. What is the primary cause?
High variability between replicates is a classic problem that almost always points to technical inconsistencies in the experimental setup.[1][2]
-
Uneven Cell Seeding: This is the most common culprit. A non-homogenous cell suspension will result in different numbers of cells being plated into each well.[1] Since the assay signal is proportional to the number of viable cells, this directly translates to high variability.
-
Causality: Cells, especially adherent ones, settle quickly. If you do not mix the suspension between pipetting steps, the first wells will receive a different cell concentration than the last.
-
Solution: Gently swirl or pipette the cell suspension up and down before aspirating for each new set of wells (e.g., each row or column). For viscous suspensions, consider using reverse pipetting techniques.[1]
-
-
The "Edge Effect": The outer wells of a 96-well plate are more susceptible to evaporation during incubation.[1][3][4] This changes the concentration of media components, serum, and your test compound, leading to results that are not comparable to the inner wells.
-
Causality: Increased evaporation in perimeter wells leads to hyper-osmotic stress and higher effective concentrations of the test compound, often causing artificial cytotoxicity.
-
Solution: A simple and effective strategy is to fill the entire perimeter of the plate with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude these wells from your experimental analysis.[1][4] Ensuring the incubator has a properly filled and maintained water pan will also maintain humidity and reduce evaporation.[5]
-
-
Pipetting Errors: Small, inconsistent volumes of cells, compounds, or assay reagents will directly impact the final reading.[1][6]
-
Causality: An uncalibrated pipette or inconsistent technique (e.g., angle of pipette, speed of dispensing) introduces significant error.
-
Solution: Ensure pipettes are calibrated regularly. When adding reagents, place the pipette tip at the same angle and depth in each well and dispense slowly against the side of the well to avoid disturbing the cell monolayer.[4][7]
-
Q2: My untreated control cells show high levels of cell death. What's wrong?
Your negative control (vehicle-treated cells) is the baseline for a healthy cell population. If these cells are not viable, the entire experiment is invalid.
-
Suboptimal Cell Health: The state of your cells before you plate them is critical.
-
Causality: Cells that are over-confluent, have been in culture for too many passages (senescence), or are just recovering from being thawed are stressed and will not behave consistently.[8][9] Cells should be harvested during their exponential (log) growth phase, typically around 70-80% confluency, to ensure they are metabolically active and healthy.[10][11]
-
Solution: Standardize your cell culture practice. Always use cells within a defined passage number range and ensure they are seeded from a healthy, sub-confluent flask.[9][10]
-
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can devastate an experiment.
-
Causality: Bacteria and yeast can alter media pH and compete for nutrients, directly killing your cells.[9] Mycoplasma is particularly insidious as it is not visible by microscope but can alter cell metabolism, affecting the readout of many viability assays.[9][10]
-
Solution: Regularly test your cell cultures for mycoplasma.[10][12] Visually inspect plates for turbidity or color changes in the medium, which can indicate bacterial or yeast contamination.[8]
-
-
Solvent Toxicity: The solvent used to dissolve your test compound (e.g., DMSO) can be cytotoxic at higher concentrations.
-
Causality: Solvents like DMSO can disrupt cell membranes and induce stress or death.
-
Solution: The final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%.[8] Crucially, your vehicle control wells must contain the same final concentration of the solvent as your treated wells.[8]
-
Part 2: Assay-Specific Troubleshooting
While general technique is crucial, each assay has unique biochemistry and potential pitfalls.
MTT & Tetrazolium-Based Assays (XTT, MTS, WST-1)
These colorimetric assays measure metabolic activity via the reduction of a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[3][13]
This indicates insufficient formazan production.
-
Low Cell Density: Not enough cells to generate a strong signal.[6][8]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line that provides a linear signal range.[8]
-
-
Insufficient Incubation Time: The conversion of MTT to formazan is a time-dependent enzymatic reaction.[3]
-
Incomplete Solubilization of Formazan (MTT-specific): The purple formazan crystals produced in the MTT assay are insoluble and must be fully dissolved before reading the absorbance.[1][13]
-
Causality: If crystals remain, the absorbance will be artificially low and non-uniform. This is a major source of variability in MTT assays.
-
Solution: Use a sufficient volume of a suitable solubilization solution (e.g., DMSO, acidified isopropanol) and mix thoroughly.[1][8] Pipette up and down vigorously and check a few wells under a microscope to ensure all crystals are dissolved before reading.[1]
-
This suggests that the MTT is being reduced by something other than your cells.
-
Chemical Interference: Components in the media or the test compound itself can directly reduce MTT.
-
Causality: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[8][14] Test compounds with reducing properties can also directly convert MTT to formazan, creating a false-positive signal.[13][15]
-
Solution: Switch to a phenol red-free medium during the assay incubation step.[8][14] To test for compound interference, set up control wells containing the compound in cell-free media.[13][15]
-
-
Microbial Contamination: Bacteria and fungi are metabolically active and can readily reduce tetrazolium salts.[8]
-
Solution: Visually inspect plates for any signs of contamination.[8]
-
LDH (Lactate Dehydrogenase) Assay
This assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.
This indicates that your control cells have compromised membranes.
-
Handling-Induced Damage: Overly aggressive pipetting can physically shear cell membranes.
-
High Endogenous LDH in Serum: Some batches of fetal bovine serum (FBS) can have high levels of LDH activity.
-
Causality: This background LDH activity will be mistaken for LDH released from your cells, leading to a high baseline signal.
-
Solution: Test your serum batch for background LDH activity. If it's high, consider heat-inactivating the serum or switching to a different batch. Reducing serum concentration during the treatment period can also help.[8]
-
This is a common scenario that highlights the importance of understanding the mechanism of cell death.
-
Incorrect Assay Timing: LDH is released during necrosis or late-stage apoptosis when the cell membrane is finally breached.[8][16]
-
Causality: If your compound induces apoptosis, there can be a significant delay (24, 48, or even 72 hours) between the initial apoptotic signaling and the final membrane rupture. Measuring LDH too early will miss the event.
-
Solution: Perform a time-course experiment to determine the optimal endpoint for measuring LDH release for your specific compound and cell line.
-
-
Compound Inhibition of LDH: The test compound itself may directly inhibit the LDH enzyme.[8]
-
Causality: The assay measures LDH activity. If the enzyme is present but inhibited by your compound, you will get a false-negative result.
-
Solution: Test for this by adding your compound to the positive control (wells where cells have been completely lysed to achieve maximum LDH release). A significant decrease in the signal compared to the positive control without the compound indicates enzyme inhibition.[8]
-
Neutral Red (NR) Uptake Assay
This assay assesses viability based on the ability of healthy cells to take up and sequester the neutral red dye within their lysosomes.[17][18] Damaged or dead cells cannot retain the dye.[18]
-
Causality: Neutral red can precipitate out of solution, especially at high concentrations or if the solution is old or stored improperly. This is a critical issue as it prevents uniform staining of the cells.
-
Solution: Prepare the neutral red working solution fresh from a stock solution just before use.[19] Ensure it is fully dissolved and filter it if necessary. Incubating the prepared medium at 37°C overnight can help prevent crystallization.[19]
-
Causality: If the compound absorbs light at the same wavelength as neutral red (around 540 nm), it will artificially inflate the absorbance reading, masking cytotoxicity.[20]
-
Solution: You must run a parallel set of control wells that includes the test compound but no cells. The absorbance from these wells should be subtracted from your experimental wells to correct for the compound's intrinsic color.
Part 3: Data Interpretation & Advanced FAQs
Q9: My results from an MTT assay and an LDH assay are contradictory. Which one do I trust?
This is an excellent question that gets to the heart of cell health assessment. The two assays are measuring different biological events.
-
MTT measures metabolic activity. A decrease in the MTT signal indicates a reduction in metabolic function, which could be due to cytotoxicity, but could also reflect a cytostatic effect where cells are alive but not proliferating.
-
LDH measures membrane integrity. An increase in the LDH signal is a definitive marker of cell death resulting in membrane rupture (necrosis or late apoptosis).
Scenario: A compound shows a 50% reduction in the MTT signal but no increase in LDH release.
-
Interpretation: This suggests the compound may not be overtly cytotoxic but is likely cytostatic, halting cell proliferation and reducing metabolic activity. It could also mean the cells are in the early stages of apoptosis and have not yet lost membrane integrity.
Q10: How can I design a self-validating experiment to ensure my results are trustworthy?
Every plate should be a complete, self-contained experiment with all the necessary controls to validate the data.
-
Background Controls (Medium Only): Wells with only culture medium and the assay reagent. This tells you the background signal of your reagents.[22]
-
No-Cell Compound Controls: Wells with medium, your test compound, and the assay reagent. This is essential for detecting compound interference.[15]
-
Negative/Vehicle Controls (Untreated Cells): Cells treated with the same concentration of solvent (e.g., DMSO) used for the test compound. This represents 100% viability or baseline LDH release.[22]
-
Positive Controls (Killed Cells): Cells treated with a known cytotoxic substance (e.g., staurosporine, Triton X-100). This confirms the assay is capable of detecting cell death. For LDH assays, a "maximum LDH release" control is created by lysing untreated cells.[22]
Visualizations & Protocols
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical path for diagnosing inconsistent assay results.
Caption: A decision tree for troubleshooting common sources of variability.
Diagram 2: Biochemical Pathway of the MTT Assay
This diagram illustrates the core mechanism of the most common viability assay.
Caption: The reduction of MTT to formazan by mitochondrial enzymes in viable cells.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution(s) |
| High Well-to-Well Variability | Uneven cell seeding | Mix cell suspension before and during plating.[1] |
| "Edge Effect" | Fill perimeter wells with sterile PBS and exclude from analysis.[1][4] | |
| Inaccurate pipetting | Calibrate pipettes; standardize pipetting technique.[1] | |
| Low Viability in Controls | Poor cell health (over-confluent, high passage) | Use cells in log-phase growth from a low passage number stock.[8][10] |
| Contamination (especially mycoplasma) | Routinely test for mycoplasma; practice strict aseptic technique.[9][10] | |
| Solvent (e.g., DMSO) toxicity | Keep final solvent concentration low (e.g., <0.5%) and constant in all wells.[8] | |
| High Background Signal | Reagent interference (e.g., Phenol Red) | Use phenol red-free medium during the assay incubation.[8][14] |
| Compound interference | Run "compound only" controls in cell-free media.[13][15] | |
| Serum LDH (LDH assay) | Test serum for LDH activity or reduce serum concentration during the assay.[8] | |
| Contradictory Assay Results | Assays measure different biological endpoints | Use orthogonal assays (e.g., metabolic + membrane integrity) to confirm results. |
Protocol: Standardized Cell Seeding in a 96-Well Plate
-
Cell Preparation: Grow cells to 70-80% confluency. Do not use over-confluent cells.[10]
-
Harvesting: Wash cells with PBS and detach using trypsin or another appropriate method. Neutralize the trypsin with medium containing serum.[11]
-
Cell Counting: Transfer the cell suspension to a conical tube. Take an aliquot and count the cells using a hemocytometer or automated cell counter to determine the cell concentration.
-
Dilution: Calculate the volume needed to dilute the cell suspension to the desired final seeding concentration (e.g., 5,000 cells/100 µL).
-
Plating: a. Add 100 µL of sterile PBS or medium to the perimeter wells (all wells in columns 1 and 12, and rows A and H).[1] b. Before aspirating cells for the internal wells, gently swirl the conical tube or pipette the diluted suspension up and down 3-5 times to ensure homogeneity. This is a critical step. c. Pipette 100 µL of the cell suspension into each of the 60 internal wells. d. Crucially, re-suspend the cells (swirl or pipette) after every 2-3 rows to prevent settling.
-
Incubation: Gently rock the plate north-south and east-west to ensure even distribution of cells within the wells. Incubate for the desired period (e.g., 24 hours) to allow cells to adhere before adding the test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. qualitybiological.com [qualitybiological.com]
- 18. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 19. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 20. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the stability of 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine
Introduction
Welcome to the technical support guide for 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine. As a purine nucleoside analog, this compound holds significant potential in various research applications, particularly those targeting indolent lymphoid malignancies through mechanisms like DNA synthesis inhibition and apoptosis induction.[1][2] However, like many complex organic molecules, its stability can be a critical factor influencing experimental reproducibility and ultimate success.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the compound's stability profile, offering troubleshooting solutions and enhancement strategies grounded in established biochemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, the solid (powder) form of the compound should be stored in a tightly sealed container at -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to protect the compound from light and moisture, as these are common environmental factors that can initiate degradation in purine-based molecules.[3] We recommend storing the vial inside a desiccator in a dark environment.
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
Based on its structure, which includes polar morpholinyl and ribofuranosyl moieties, the compound is expected to be soluble in polar organic solvents like DMSO and DMF. For aqueous buffers, solubility may be limited and pH-dependent.
For maximum stability, prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing for an experiment, thaw an aliquot and dilute it into your aqueous experimental buffer immediately before use. Do not store the compound in aqueous solutions for extended periods unless a stability study has been performed.
Q3: What are the common visual or analytical signs of compound degradation?
Visually, degradation in a stock solution may manifest as color change (e.g., developing a yellow or brown tint) or the formation of precipitate. Analytically, the most reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[4]
Q4: What is the most likely chemical weak point of this molecule?
The primary site of non-enzymatic degradation for most N-ribofuranosyl purines is the N-glycosidic bond, which connects the purine base to the ribose sugar.[4] This bond is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the molecule into its constituent purine base and a ribose derivative.[5]
Troubleshooting Guide: Degradation in Experimental Systems
This section addresses common stability issues encountered during experimentation.
Issue 1: Compound Loses Potency Rapidly in Aqueous Buffer
Presumed Cause: Hydrolysis of the N-glycosidic bond. The rate of this reaction is often highly dependent on the pH of the solution. For many purine derivatives and related compounds, maximum stability is found in a slightly acidic to neutral pH range, while strongly acidic or alkaline conditions can accelerate degradation.[6][7][8]
Solution: pH Optimization & Buffer Selection
The first and most critical step is to perform a pH stability study to identify the optimal pH range for your experimental conditions.
Experimental Protocol: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Sample Incubation: Dilute your DMSO stock of this compound to a final concentration (e.g., 10 µM) in each buffer.
-
Time Points: Incubate the solutions at the desired experimental temperature (e.g., 37°C). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench Reaction: Immediately freeze the aliquots at -80°C or mix with a quenching solution (e.g., a mobile phase component) to stop further degradation before analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC-UV method (see "Analytical Methods" section below) to quantify the remaining percentage of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation rate constant.
Proposed Hydrolytic Degradation Pathway
The diagram below illustrates the acid-catalyzed hydrolysis of the N-glycosidic bond, a primary degradation pathway for purine nucleosides.
Caption: Proposed hydrolytic degradation of the parent compound.
Issue 2: Inconsistent Results and Suspected Photodegradation
Presumed Cause: The purine ring system contains conjugated double bonds, which can absorb UV radiation. This absorption can lead to photochemical reactions and degradation of the compound.[9] Exposure to ambient laboratory light, especially for extended periods, can compromise sample integrity.
Solution: Light Protection Protocol
Strict adherence to photoprotective measures is essential.
-
Storage: Always store both solid compound and stock solutions in amber vials or containers wrapped in aluminum foil.[3]
-
Handling: Perform all dilutions and experimental preparations under low-light conditions. If possible, use a yellow or red photographic safety light.
-
Experimentation: When using multi-well plates for assays, use opaque or amber-colored plates. If clear plates are necessary, minimize their exposure to light by covering them with a light-blocking lid whenever possible.
Workflow for Handling Light-Sensitive Compounds
Caption: Best practices workflow for photolabile compounds.
Issue 3: Variable Activity in Cell-Based Assays
Presumed Cause: In addition to chemical instability, biological factors can contribute to degradation. Cell culture media contains various components and cells themselves express enzymes that can metabolize purine nucleoside analogs. Enzymes like purine nucleoside phosphorylase (PNP) can cleave the glycosidic bond, inactivating the compound.[10][11]
Solution: Aseptic Handling and Time-Course Analysis
-
Sterile Filtration: After diluting the compound into your final cell culture medium, sterile-filter the solution through a 0.22 µm filter to remove any potential microbial contamination that could contribute to degradation.
-
Fresh Preparations: Always prepare the final diluted solution immediately before adding it to the cells. Avoid storing the compound in complete cell culture medium, which contains reactive components and has a pH that may not be optimal for stability.
-
Control Experiments: Run a control experiment where you incubate the compound in the complete cell culture medium (without cells) for the duration of your assay. Analyze the supernatant at the end to quantify how much of the compound has degraded chemically. This helps distinguish between chemical and cell-mediated degradation.
Advanced Stability Enhancement Strategies
For drug development professionals, moving beyond simple handling improvements to proactive formulation is key.
| Strategy | Mechanism of Action | Applicability & Considerations |
| Co-solvents | Adding agents like propylene glycol or polyethylene glycol (PEG) can reduce the activity of water, thereby slowing down hydrolysis rates.[12] | Must be tested for compatibility with the experimental system (e.g., cell toxicity). Useful for liquid formulations. |
| Lyophilization | Freeze-drying the compound with stabilizing excipients (e.g., mannitol, sucrose) creates a stable solid cake that can be reconstituted before use. | The gold standard for improving the shelf-life of unstable compounds in solid form. Requires formulation development. |
| Chemical Modification | Strategic modifications to the purine or ribose moiety can enhance stability. For example, modifications at the C2' position of the sugar can improve resistance to enzymatic cleavage.[13] | This is a medicinal chemistry approach, creating a new analog with potentially different biological activity. |
| Lipid Conjugation | Attaching lipid moieties can protect the parent drug from metabolic degradation and improve its pharmacokinetic profile.[14] | A prodrug strategy that can alter cellular uptake mechanisms and biodistribution. |
Analytical Methods: Stability-Indicating HPLC-UV Protocol
A robust analytical method is essential for accurately assessing stability. The following provides a starting point for method development.
Protocol: Reverse-Phase HPLC for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a wavelength determined by a UV scan of the compound (typically around 260-280 nm for purine derivatives).
-
Injection Volume: 10 µL.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2.0%.[15]
-
Analysis: The parent compound should elute as a sharp, well-defined peak. Degradants will typically appear as smaller peaks at different retention times. Stability is calculated as the percentage of the parent peak area remaining relative to the time zero (T=0) sample.
References
- 1. 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine | Appalachia Community Cancer Network ACCN [accnweb.com]
- 2. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Multitarget Approach toward the Development of 8-Substituted Purines for Photoprotection and Prevention of UV-Related Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 13. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical stability of hydralazine hydrochloride after reconstitution in 0.9% sodium chloride injection or 5% dextrose injection for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for Purine Derivatives
Welcome to the Technical Support Center for the purification of purine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges presented by this class of compounds. The purine ring system is a cornerstone of numerous biologically active molecules, and achieving high purity is paramount for accurate biological evaluation and therapeutic efficacy.[1][2][3] This resource offers field-proven insights and solutions to common purification hurdles.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of purine derivatives due to its high resolution and scalability.[2] However, the polarity and ionization potential of the purine core can lead to several chromatographic challenges.[4]
Frequently Asked Questions (FAQs) - HPLC
Q1: Why am I seeing significant peak tailing and broadening with my purine derivative on a C18 column?
A1: This is a common issue arising from secondary interactions between the basic purine ring nitrogens and residual silanol groups on the silica-based stationary phase.[4][5] These interactions cause poor peak shape, which can compromise resolution and quantification.[4][5]
Causality and Solution:
-
Silanol Interactions: At neutral or acidic pH, the purine nitrogen atoms can become protonated, leading to strong electrostatic interactions with negatively charged, deprotonated silanol groups on the C18 packing material.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Employ a mobile phase with a low pH (typically 2.5-3.0) using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[4] This protonates the silanol groups, minimizing their interaction with the analyte.
-
Use an Ion-Pairing Agent: For highly polar purines with poor retention, the addition of a cationic ion-pairing agent, such as sodium heptane sulfonate (1-2 mM), can form a neutral complex with the purine, enhancing its retention on the non-polar stationary phase.[4]
-
Select an Appropriate Column: Consider using a column with a polar-embedded phase or a charged surface hybrid (CSH) technology.[4][6] These stationary phases are designed to reduce silanol interactions and improve peak shape for basic compounds.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[4][6]
-
Q2: My purine derivative has very poor retention on a standard C18 column, even with a high aqueous mobile phase. What can I do?
A2: Poor retention is typical for highly polar purine derivatives that have a weak affinity for the hydrophobic stationary phase.
Causality and Solution:
-
High Polarity: Unsubstituted or highly polar-substituted purines will elute very early in the chromatogram, often near the solvent front, making separation from impurities difficult.[1]
-
Troubleshooting Steps:
-
Employ an Ion-Pairing Agent: As mentioned previously, an ion-pairing agent can significantly increase retention.[4]
-
Switch to a More Retentive Stationary Phase: Consider a phenyl-hexyl or a C8 column, which may offer different selectivity. For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[6]
-
Optimize Mobile Phase Composition: If using a gradient, ensure the initial organic percentage is low enough to allow for sufficient retention at the start of the run. A shallower gradient can also improve separation.[2]
-
Q3: I'm observing a drifting baseline during my gradient HPLC run. What is the cause?
A3: Baseline drift in gradient HPLC is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength.
Causality and Solution:
-
Solvent Absorbance: The organic modifier (e.g., acetonitrile, methanol) and the aqueous phase (with additives like formic acid or TFA) can have different UV absorbance profiles.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or MS-grade solvents and additives to minimize impurities that can contribute to baseline noise and drift.[7]
-
Select an Optimal Wavelength: Choose a detection wavelength where the absorbance of the mobile phase components is minimal. A diode array detector (DAD) can be used to scan a range of wavelengths to identify the optimal setting.[2][7]
-
Use a Reference Wavelength: If your detector allows, using a reference wavelength can help to subtract out baseline drift.[7]
-
Experimental Protocol: HPLC Method Development for a Novel Purine Derivative
This protocol outlines a systematic approach to developing a robust analytical HPLC method that can be scaled up for preparative purification.[2]
-
Sample Preparation:
-
Initial Scouting Gradient:
-
Method Optimization:
Data Presentation: Typical HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 20-70% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Expected Purity | >95% | >98% |
| Data adapted from BenchChem Application Notes.[2] |
Visualization: HPLC Purification Workflow
Caption: General workflow for the HPLC purification of substituted purines.[2]
Section 2: Crystallization Troubleshooting
Crystallization is a powerful technique for the purification of solid organic compounds, including many purine derivatives.[8][9] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10]
Frequently Asked Questions (FAQs) - Crystallization
Q1: My purine derivative will not crystallize from solution upon cooling. What are the likely causes and solutions?
A1: The failure to crystallize is typically due to the solution not being supersaturated, the use of an inappropriate solvent, or inhibition of nucleation.[11]
Causality and Solution:
-
Insufficient Concentration: If the solution is not saturated at the higher temperature, it will not become supersaturated upon cooling, and crystallization will not occur.
-
Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.[11]
-
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[11]
-
-
Nucleation Inhibition: The formation of the initial crystal nuclei is a critical step that can sometimes be inhibited.
Q2: Instead of crystals, my purine derivative is "oiling out." How can I prevent this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being cooled too rapidly or the presence of impurities.[11]
Causality and Solution:
-
Rapid Cooling: If the solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice.[11]
-
Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[11]
-
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation.
-
Solution: If possible, pre-purify the crude material using another technique, such as flash chromatography, to remove significant impurities before attempting crystallization.[11]
-
-
Solvent Choice: The compound may be too soluble in the chosen solvent.
-
Solution: Try a solvent in which the compound has lower solubility.[11]
-
Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a general procedure for purifying a solid purine derivative.[8][12]
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of small amounts of the crude product in various solvents at room temperature and at their boiling points.
-
Dissolution: Place the impure compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the compound is fully dissolved. Add more hot solvent in small portions if necessary to achieve a clear solution.[11]
-
Decolorization (if necessary): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated carbon to the hot solution and swirl. Remove the carbon by hot gravity filtration.[12]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities from their surface.[8][11]
-
Drying: Allow the crystals to dry completely in the Büchner funnel with the vacuum on, or transfer them to a watch glass to air dry.[8]
Visualization: Crystallization Troubleshooting Logic
Caption: Troubleshooting decision tree for common crystallization issues.
Section 3: Other Purification Techniques
While HPLC and crystallization are primary methods, other techniques can be valuable for specific applications in purine derivative purification.
Frequently Asked Questions (FAQs) - Other Techniques
Q1: When should I consider using Solid-Phase Extraction (SPE) for my purine derivative?
A1: SPE is an excellent technique for sample cleanup and concentration, particularly for complex samples like biological fluids or crude reaction mixtures.[13][14] It can be used to remove salts, highly polar or non-polar impurities, and to concentrate the analyte of interest before analysis by HPLC.[13] Cation-exchange SPE can be particularly effective for purine derivatives due to their basic nature.[15]
Q2: My purine derivative is a chiral compound. How can I separate the enantiomers?
A2: The separation of chiral purine nucleoside analogues is crucial as different enantiomers can have vastly different biological activities.[16][17] Chiral HPLC is the most common method for enantiomeric separation. This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. The synthesis of these chiral compounds often involves stereospecific methods to obtain the desired enantiomer.[18][19]
Q3: Are there any non-chromatographic methods to remove purines from a complex mixture?
A3: In specific contexts, such as the food and beverage industry, adsorption methods using materials like activated carbon have been employed to reduce purine content.[20][21] This method relies on the microporous structure of the adsorbent to trap purine molecules.[20] Enzymatic methods that degrade purines have also been explored.[21] While less common in pharmaceutical purification, these principles can be adapted for specific cleanup steps.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 5. waters.com [waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Purine Nucleosides and Analogues Bearing Chiral Substituents: Medicinal Chemistry and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purine Nucleosides and Analogues Bearing Chiral Substituents: Medicinal Chemistry and Therapeutic Perspective - Drenichev - Current Medicinal Chemistry [edgccjournal.org]
- 18. New acyclic nucleoside analogues. Stereospecific synthesis of purines and pyrimidines substituted with chiral chains by sugar-ring opening of β-D-galactopyranosyl nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. New acyclic nucleoside analogues. Stereospecific synthesis of purines and pyrimidines substituted with chiral chains by sugar-ring opening of β-D-galactopyranosyl nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. activatedcarbon.net [activatedcarbon.net]
- 21. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Addressing Off-Target Effects of Synthetic Nucleoside Analogues
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with synthetic nucleoside analogues. This guide is designed to provide expert-driven, actionable advice for identifying, troubleshooting, and mitigating the off-target effects commonly encountered during preclinical development. Synthetic nucleoside analogues are a cornerstone of antiviral and anticancer therapies, but their structural similarity to endogenous nucleosides can lead to unintended interactions with host cellular machinery, resulting in toxicity.[1][2] This resource provides in-depth, evidence-based troubleshooting guides and frequently asked questions to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses common issues observed during early-stage experiments.
Q1: My nucleoside analogue shows potent activity in my primary assay, but is highly cytotoxic in cell culture at similar concentrations. How can I determine if this is an on-target or off-target effect?
A1: This is a critical and common challenge. The first step is to systematically dissect whether the observed cytotoxicity is a consequence of the intended mechanism of action (on-target) or an unintended interaction with cellular components (off-target).
Initial Steps to Differentiate On-Target vs. Off-Target Cytotoxicity:
-
Cell Line Specificity: Test your compound in a panel of cell lines. Include cells that lack the intended target (e.g., the viral polymerase or a specific cancer-related enzyme) if available. If the compound is cytotoxic in cells without the target, an off-target effect is highly likely. Conversely, if cytotoxicity correlates with target expression, it may be an on-target effect. It's also known that toxicity can be cell-line dependent; some cancer cell lines like PC-3 (prostate) and MT4 (T-cell leukemia) are generally more sensitive to toxins than others like HepG2.[3]
-
Rescue Experiments: A powerful method to confirm on-target effects is a rescue experiment.[4]
-
For Antivirals: Can the cytotoxicity be prevented or "rescued" by providing an excess of the natural nucleoside that your analogue mimics? If so, this suggests the analogue is competing with the natural substrate for the same cellular pathway, which could be an off-target interaction.
-
For Anticancer Agents Targeting a Specific Enzyme: If you can introduce a mutated, drug-resistant version of your target enzyme into the cells, and this confers resistance to your compound's cytotoxic effects, it strongly implicates an on-target mechanism.
-
-
Dose-Response Curve Analysis: Perform a detailed dose-response analysis for both the desired activity (e.g., antiviral EC50) and cytotoxicity (CC50). A large therapeutic index (CC50/EC50) suggests a reasonable window for on-target activity. A narrow or non-existent therapeutic index points towards off-target toxicity.
-
Alternative Cytotoxicity Assays: Some compounds can interfere with common viability assays like the MTT assay by directly reducing the reagent.[5] If you suspect interference, switch to an assay with a different mechanism, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity, or a real-time cell analysis system.[5]
Q2: I suspect my nucleoside analogue is causing mitochondrial toxicity. What are the initial signs and how can I confirm this?
A2: Mitochondrial toxicity is a well-documented off-target effect of many nucleoside analogues, particularly those used as reverse transcriptase inhibitors (NRTIs).[6][7] The primary mechanism is often the inhibition of the mitochondrial DNA polymerase, Pol γ (gamma).[1][2][6]
Common Indicators of Mitochondrial Toxicity:
-
Increased Lactate Production: A classic sign of mitochondrial dysfunction is a shift towards anaerobic glycolysis, leading to increased lactate secretion. This can be measured in the cell culture supernatant.
-
Reduced Mitochondrial DNA (mtDNA) Content: Prolonged exposure to a Pol γ inhibitor can lead to depletion of mtDNA.[8]
-
Changes in Cellular Respiration: A decrease in the oxygen consumption rate (OCR) is a direct indicator of impaired mitochondrial function.
Workflow for Investigating Mitochondrial Toxicity:
Caption: A stepwise workflow for diagnosing mitochondrial toxicity.
Q3: My compound is a potent inhibitor in a biochemical assay, but has weak activity in cell-based assays. What could be the issue?
A3: This discrepancy often points to issues with cellular uptake, metabolic activation, or efflux. Nucleoside analogues are prodrugs that must be phosphorylated intracellularly to their active triphosphate form.[3][9]
Troubleshooting Steps:
-
Cellular Uptake: Verify that the compound is entering the cells. This can be assessed using radiolabeled analogues or by mass spectrometry of cell lysates.
-
Metabolic Activation (Phosphorylation): The efficiency of the initial phosphorylation step by cellular nucleoside kinases is often a bottleneck.[9][10] You can measure the intracellular levels of the monophosphate, diphosphate, and active triphosphate forms of your analogue using LC-MS/MS.[3] A buildup of the parent nucleoside with low levels of the phosphorylated species indicates poor kinase activity.
-
Drug Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). This can be tested by co-administering your analogue with known efflux pump inhibitors. An increase in intracellular concentration or activity in the presence of an inhibitor would confirm this.
Section 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed protocols for key experiments to diagnose and characterize off-target effects.
Guide 1: Differentiating On-Target vs. Off-Target Effects
If initial troubleshooting suggests an off-target effect, a more systematic investigation is required.
Protocol 1.1: Comprehensive Cell Panel Screening
Objective: To determine if the compound's activity is dependent on the presence of the intended target.
Methodology:
-
Select Cell Lines:
-
Target-Positive: Cells that endogenously express the target (e.g., cancer cell line for an anti-cancer drug).
-
Target-Negative: Cells that do not express the target.
-
Engineered Control: The target-negative cell line engineered to express the target.
-
-
Assay: Perform a dose-response cytotoxicity assay (e.g., CellTiter-Glo®) on all cell lines in parallel.
-
Analysis:
-
If cytotoxicity is observed only in target-positive and engineered control cells, the effect is likely on-target .
-
If cytotoxicity is observed in all cell lines, including target-negative cells, the effect is likely off-target .
-
Guide 2: Investigating Mitochondrial Toxicity
A primary cause of off-target toxicity for many nucleoside analogues is the inhibition of mitochondrial DNA polymerase (Pol γ).[11][12]
Protocol 2.1: Quantification of Mitochondrial DNA (mtDNA) Content
Objective: To determine if the nucleoside analogue causes depletion of mtDNA over time.
Methodology:
-
Cell Culture: Treat cells with a range of concentrations of the nucleoside analogue over a period of several days (e.g., 3, 6, and 9 days). Include a vehicle control.
-
DNA Extraction: At each time point, harvest cells and extract total genomic DNA.
-
Quantitative PCR (qPCR):
-
Design two sets of primers: one for a mitochondrial gene (e.g., a region of the D-Loop) and one for a nuclear gene (e.g., B2M or GAPDH) to serve as a reference.[8]
-
Perform qPCR on the extracted DNA.
-
-
Data Analysis: Calculate the ratio of mtDNA to nuclear DNA (nDNA) for each sample. A significant decrease in this ratio in treated cells compared to controls indicates mtDNA depletion.[8]
Protocol 2.2: Biochemical Assay for Pol γ Inhibition
Objective: To directly measure the inhibitory potential of the analogue's triphosphate form on recombinant human Pol γ.
Methodology:
-
Obtain Reagents: You will need recombinant human Pol γ, the triphosphate form of your nucleoside analogue, a primer/template DNA substrate, and radiolabeled or fluorescently labeled natural dNTPs.
-
Reaction: Set up a polymerase extension reaction. The reaction should contain the enzyme, primer/template, a mix of three natural dNTPs, and the labeled fourth dNTP.
-
Inhibition Assay: In parallel reactions, add increasing concentrations of your analogue's triphosphate form.
-
Analysis: The incorporation of the labeled dNTP can be measured by separating the products on a denaturing polyacrylamide gel and quantifying the extended primer band.[13] Calculate the IC50 value, which is the concentration of your analogue that inhibits 50% of Pol γ activity. This provides a direct measure of its inhibitory potency.[11]
Table 1: Comparative Mitochondrial Toxicity of Select Nucleoside Analogues
| Nucleoside Analogue | Primary Target | Off-Target Pol γ Inhibition (Toxicity Index) | Reference |
| Zalcitabine (ddC) | HIV Reverse Transcriptase | Very High | [11] |
| Didanosine (ddI) | HIV Reverse Transcriptase | High | [11] |
| Stavudine (d4T) | HIV Reverse Transcriptase | Moderate | [11] |
| Lamivudine (3TC) | HIV Reverse Transcriptase | Very Low | [11] |
| Zidovudine (AZT) | HIV Reverse Transcriptase | Low | [11] |
Note: The toxicity index is a measure of how effectively Pol γ incorporates the analogue compared to the natural nucleotide. A higher index indicates greater potential for toxicity.[11]
Guide 3: Assessing Off-Target Kinase Inhibition
Some nucleoside analogues or their metabolites can inhibit cellular kinases, leading to unexpected phenotypes.
Protocol 3.1: Kinome Profiling
Objective: To screen the nucleoside analogue against a broad panel of human kinases to identify unintended targets.
Methodology:
-
Service Providers: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins, Reaction Biology).
-
Assay Format: You provide the compound, and the service provider screens it at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition). These potential off-targets should then be validated in secondary biochemical and cell-based assays.
Guide 4: Quantifying DNA/RNA Incorporation
A key mechanism of action and toxicity for many nucleoside analogues is their incorporation into cellular DNA and RNA.[13]
Protocol 4.1: Measuring Analogue Incorporation into Cellular DNA
Objective: To quantify the extent to which the nucleoside analogue is incorporated into the nuclear and/or mitochondrial genome.
Methodology:
-
Metabolic Labeling: Treat cells with the nucleoside analogue. A radiolabeled version of the analogue ([³H] or [¹⁴C]) is often used for ease of detection.
-
DNA Extraction: Isolate total DNA from the cells. If desired, nuclear and mitochondrial DNA can be separated by fractionation.
-
Quantification:
-
Radiolabeling: The amount of incorporated analogue can be determined by scintillation counting of the purified DNA.
-
LC-MS/MS: A more sensitive and modern approach involves digesting the DNA to individual nucleosides and using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the analogue relative to natural nucleosides.[14]
-
Workflow for Characterizing Off-Target Effects:
Caption: A logical workflow for investigating unexpected experimental results.
Section 3: Mitigation Strategies
Once an off-target liability has been identified, several strategies can be employed to mitigate it.
-
Structural Modification: The most direct approach is to use medicinal chemistry to modify the structure of the nucleoside analogue. The goal is to design a new molecule that retains affinity for the on-target enzyme but has reduced affinity for the off-target protein (e.g., Pol γ or an off-target kinase).
-
Dosing and Administration: In some cases, toxicity can be managed by altering the dosing regimen. For example, intermittent dosing may allow cells to recover from transient mitochondrial stress.
-
Combination Therapy: Combining the nucleoside analogue with another agent may allow for a lower, less toxic dose to be used while maintaining efficacy. For example, combining a nucleoside analogue with an agent that depletes the natural nucleotide pool can increase the ratio of the analogue triphosphate to the natural triphosphate, enhancing its on-target activity.[2]
This technical support guide provides a framework for systematically addressing the off-target effects of synthetic nucleoside analogues. By employing these troubleshooting strategies and detailed protocols, researchers can better understand the mechanisms of toxicity and develop safer, more effective therapeutic agents.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial toxicity and HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving the Selectivity of Purine-Based Kinase Inhibitors
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the enhancement of selectivity for purine-based kinase inhibitors. Purine analogues are a significant class of kinase inhibitors, but achieving high selectivity can be a considerable challenge due to the conserved nature of the ATP-binding site across the human kinome.[1][2] This resource is designed to help you navigate common experimental hurdles and optimize your inhibitor development workflow.
Frequently Asked Questions (FAQs)
Q1: Why do my purine-based inhibitors show activity against multiple kinases (poor selectivity)?
A1: The purine scaffold mimics the adenine portion of ATP, leading to broad affinity for the ATP-binding sites of many kinases.[3] Off-target activity is common, especially among kinases with similar ATP-binding pocket geometries.[4] Key factors contributing to poor selectivity include:
-
Conserved ATP-Binding Site: The high degree of structural conservation in the ATP-binding pocket across the kinome makes it difficult to design inhibitors that are specific to a single kinase.[5]
-
"Gatekeeper" Residue: While the "gatekeeper" residue can be a selectivity filter, a significant number of kinases (around 20%) share a small gatekeeper, allowing broader access to a hydrophobic back pocket.[3]
-
Inhibitor Conformation: Type-I kinase inhibitors, which bind to the active conformation of a kinase, tend to be less selective than Type-II inhibitors that target the inactive "DFG-out" conformation.[6] Purine-based inhibitors often fall into the Type-I category.
Q2: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What are the likely causes?
A2: This is a common issue that can stem from several factors unrelated to the inhibitor's direct interaction with its target kinase.[7] Consider the following possibilities:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. Physicochemical properties like high polar surface area or low lipophilicity can hinder permeability.[4]
-
Efflux Pump Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[4]
-
High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium, reducing the free concentration available to interact with the target kinase.[4]
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes, leading to a lower effective concentration.[7]
Q3: How can I quantitatively measure and compare the selectivity of my inhibitors?
A3: Several metrics can be used to quantify and compare inhibitor selectivity. It is recommended to profile your inhibitor against a broad panel of kinases.[8][9]
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited below a certain threshold (e.g., IC50 < 3 µM) by the total number of kinases tested. A score closer to zero indicates higher selectivity.[10][11]
-
Selectivity Entropy: This method provides a single value to represent selectivity, enabling a more nuanced rank-ordering of inhibitors compared to threshold-based scores.[11]
Data Presentation Example: Selectivity Scores
| Inhibitor | S(1µM) | S(3µM) |
| Compound X | 0.05 | 0.10 |
| Compound Y | 0.20 | 0.35 |
In this example, Compound X is more selective than Compound Y.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values Between Experiments
Inconsistent IC50 values can undermine the reliability of your structure-activity relationship (SAR) studies.[4]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect from light if the compound is photosensitive. Prepare fresh dilutions for each experiment.[4][7] |
| Inaccurate Pipetting/Dilutions | Use calibrated pipettes and low-retention tips. Ensure thorough mixing at each step of a serial dilution.[4] |
| Recombinant Enzyme Batch Variation | Qualify each new batch of recombinant kinase to ensure consistent activity before use in large-scale screening.[4] |
| Compound Aggregation | Visually inspect solutions for precipitation. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[4] |
Problem 2: High Background Signal or False Positives in Kinase Assays
High background can mask true inhibition and lead to inaccurate potency measurements.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| ATP Concentration | Ensure the ATP concentration in your assay is at or near the Km for the specific kinase. High ATP concentrations can outcompete the inhibitor, leading to weaker apparent inhibition.[10] |
| Compound Interference with Assay Readout | Some compounds can autofluoresce or interfere with the detection method (e.g., luminescence). Run a control plate without the kinase to check for compound interference. |
| Contaminated Reagents | Prepare fresh buffers and ensure all reagents are within their expiration dates and of high purity.[7] |
Experimental Protocols & Methodologies
Protocol 1: Structure-Based Design to Enhance Selectivity
This workflow outlines a rational approach to improving inhibitor selectivity by exploiting structural differences between kinases.
Workflow Diagram
Caption: A rational drug design cycle for improving kinase inhibitor selectivity.
Detailed Steps:
-
Structural Analysis: Obtain a high-resolution crystal structure of your lead compound bound to the target kinase. Use computational tools to compare the binding pocket of your target with those of known off-targets.[12][13]
-
Identify Selectivity Pockets: Look for differences in amino acid residues, particularly around the "gatekeeper" position and in less conserved regions adjacent to the ATP-binding site.[3]
-
Structure-Activity Relationship (SAR) by Design: Synthesize analogues with modifications aimed at exploiting these differences. For example, introduce bulky substituents that will clash with a larger gatekeeper residue in an off-target kinase.[14][15][16]
-
Iterative Optimization: Screen the new compounds in biochemical assays against both the intended target and a panel of off-target kinases. Use the resulting SAR data to refine your design for the next round of synthesis.[17][18]
Protocol 2: Kinase Selectivity Profiling using a Radiometric Assay
This protocol describes a common method for determining the selectivity of a kinase inhibitor.[8][10]
Workflow Diagram
Caption: Workflow for a radiometric kinase inhibitor profiling assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor. Further dilute the compounds in the kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤ 1%.[4]
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the reaction by adding the kinase buffer containing [γ-33P]ATP (at the Km concentration for each kinase).[10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
-
Detection:
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper extensively to remove any unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[19]
-
Advanced Strategies for Improving Selectivity
-
Targeting Inactive Kinase Conformations: Design inhibitors that selectively bind to the inactive "DFG-out" conformation of a kinase. This conformation is often more distinct between kinases than the active state, offering a path to greater selectivity.[6]
-
Allosteric Inhibition: Develop inhibitors that bind to sites remote from the ATP pocket. Allosteric sites are generally less conserved, providing more opportunities for selective targeting.[10]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP-binding site, designing a covalent inhibitor that forms an irreversible bond with this cysteine can lead to high selectivity and potency.[3]
-
Substrate-Competitive Inhibition: Targeting the substrate-binding site instead of the ATP pocket is a promising strategy, as these sites are typically more diverse across the kinome.[20]
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. medrxiv.org [medrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 16. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing Experimental Reproducibility
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Reproducibility Imperative
In the realms of academic research and pharmaceutical development, the reproducibility of experimental findings is the bedrock of scientific progress. The inability to reproduce published results not only undermines the credibility of the original findings but also leads to a significant waste of resources and time.[1][2] More than 70% of researchers have reported being unable to replicate a published experiment, often citing incomplete details in the original protocol as a primary reason.[3] This guide serves as a technical support center, offering troubleshooting advice and frequently asked questions (FAQs) to address common challenges in experimental reproducibility. Our goal is to equip you with the knowledge and tools to design, execute, and document experiments that are robust and readily reproducible.
Part 1: Troubleshooting Common Reproducibility Issues
This section is designed in a question-and-answer format to directly address specific problems you might encounter.
I. Inconsistent Results Between Experiments
Question: My results for the same experiment vary significantly from one day to the next. What are the likely causes?
Answer: This is a classic sign of uncontrolled variables. Let's break down the most common culprits:
-
Reagent Variability:
-
Root Cause: Even slight variations in reagent quality, concentration, or storage conditions can introduce significant experimental noise. Ordering chemicals and consumables from different suppliers can also lead to inconsistencies.
-
Troubleshooting Steps:
-
Standardize Suppliers: Whenever possible, source all critical reagents from a single, reliable supplier to minimize lot-to-lot variability.
-
Aliquot and Store Properly: Upon receipt, aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. Store them at the manufacturer's recommended temperature and monitor storage conditions.
-
Log Reagent Information: Meticulously record the manufacturer, catalog number, lot number, and expiration date of every reagent used. Digital tools like Electronic Laboratory Notebooks (ELNs) can streamline this process.[4]
-
-
-
Environmental Fluctuations:
-
Root Cause: Subtle changes in laboratory temperature, humidity, or light exposure can impact sensitive biological systems and assays.[5]
-
Troubleshooting Steps:
-
Monitor and Record: Use calibrated data loggers to continuously monitor and record environmental conditions in your lab.
-
Control for Circadian Rhythms: For in-vivo studies, be mindful of the animals' light-dark cycles, as this can influence physiological responses.
-
-
-
Operator-Dependent Variation:
-
Root Cause: Differences in technique between individuals (or even the same individual on different days) can be a major source of variability.[3] This is especially true for manual processes like pipetting, cell plating, and tissue dissection.
-
Troubleshooting Steps:
-
Detailed Standard Operating Procedures (SOPs): Create highly detailed SOPs that leave no room for ambiguity.[6][7] Have a colleague who is unfamiliar with the protocol read through it to identify any unclear steps.
-
Training and Competency Assessment: Ensure all personnel performing the experiment are thoroughly trained on the SOP and their competency is verified.
-
Automation: Where feasible, automate repetitive tasks like liquid handling to minimize human error.
-
-
II. Inability to Replicate a Published Protocol
Question: I'm trying to follow a published protocol, but my results are completely different. What should I do?
Answer: This is a frustrating but common experience. The issue often lies in the subtle, unwritten details of the original experiment.[3][5]
-
"Standard" is a Red Flag: Be wary of protocols that use vague terms like "standard protocol" or "standard buffer."[3] What is standard in one lab may be entirely different in another.[3]
-
Re-evaluate Every Component:
-
Cell Lines: If using cell lines, ensure they are from the same source and have a similar passage number. Genetic drift can occur over time, leading to altered phenotypes.[2]
-
Antibodies: Antibody performance is notoriously variable. Use the exact same antibody (manufacturer, catalog number, and lot number if possible) as the original study. Validate the antibody's specificity in your own hands.
-
Equipment: Differences in equipment (e.g., microplate readers, PCR machines) can lead to different results. Pay attention to instrument settings and calibration.
-
Part 2: FAQs for Building a Culture of Reproducibility
Q1: What is the single most important factor for improving reproducibility?
A1: Detailed and unambiguous documentation is paramount.[8] A protocol should be so clear that another scientist with a similar background can execute it without having to make any assumptions.[7] This includes specifying not just what to do, but also what not to do, and highlighting critical steps.
Q2: How can I effectively manage and document my experimental protocols?
A2: Transitioning from paper notebooks to digital solutions is a significant step.[6] Electronic Laboratory Notebooks (ELNs) and dedicated protocol management tools offer several advantages:
-
Standardization: Create and use templates to ensure all essential information is captured consistently.[8]
-
Version Control: Track changes to protocols over time, which is crucial for troubleshooting.
-
Searchability and Accessibility: Easily find and share protocols with colleagues.[4]
Q3: What are "batch effects" and how can I minimize them?
A3: Batch effects are technical variations that arise when samples are processed in different groups or "batches."[9][10] For example, processing one set of samples on a Monday and another on a Tuesday can introduce systematic differences.[10]
| Source of Batch Effect | Mitigation Strategy |
| Different personnel | Assign a single operator for a given experiment. |
| Different reagent lots | Use the same lot of critical reagents for all samples. |
| Different processing days | Process all samples for a given experiment on the same day. |
| Different sequencing runs | Multiplex samples from different experimental groups across sequencing flow cells.[11] |
Experimental Design to Minimize Batch Effects
References
- 1. Project MUSE -- Verification required! [muse.jhu.edu]
- 2. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 3. dementiaresearcher.nihr.ac.uk [dementiaresearcher.nihr.ac.uk]
- 4. Three Steps to Better Reproducibility in Research Labs | Lab Manager [labmanager.com]
- 5. Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management | CellPort [cellportsoftware.com]
- 7. goldbio.com [goldbio.com]
- 8. ucallmlabs.com [ucallmlabs.com]
- 9. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 10xgenomics.com [10xgenomics.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Purine Nucleosides
Introduction: Building on a Legacy of Potent Anticancer Agents
Purine nucleoside analogs represent a cornerstone class of chemotherapeutic agents, with venerable drugs like Fludarabine and Cladribine demonstrating significant efficacy in treating various hematological malignancies.[1] These molecules typically function as antimetabolites; following intracellular phosphorylation, they can inhibit DNA synthesis, disrupt DNA repair mechanisms, and ultimately induce apoptosis, or programmed cell death.[2][3][4] The enduring success of this class provides a strong rationale for the continued development of novel purine nucleosides. However, the journey from a newly synthesized compound to a viable drug candidate is paved with rigorous, systematic validation.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel purine nucleosides. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical validation cascade from initial screening to in vivo efficacy.
Part 1: The Primary Screen — Casting a Wide Net for Cytotoxic Hits
The initial goal is to efficiently screen a library of novel compounds to identify "hits" with potential anticancer activity. This stage prioritizes throughput and sensitivity to detect a broad range of cytotoxic effects.[5][6]
Core Methodology: The MTT Assay for Metabolic Viability
The most common and reliable primary assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Scientific Rationale: This colorimetric assay provides an indirect measure of cell viability. The core principle is that metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] The amount of formazan produced, which can be solubilized and quantified by measuring its absorbance, is directly proportional to the number of living cells.[9] This makes it an excellent tool for assessing the cytotoxic or growth-inhibiting effects of a compound.
Experimental Workflow: A Tiered Screening Approach
A logical workflow ensures that resources are focused on the most promising compounds. The initial screen identifies cytotoxic agents, which are then subjected to more detailed mechanistic studies.
Caption: Tiered validation workflow for novel anticancer compounds.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 colon cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblasts) in 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8] Causality: Including a normal cell line is critical for assessing selectivity. An ideal drug candidate is highly toxic to cancer cells but spares healthy cells.
-
Compound Treatment: Prepare serial dilutions of the novel purine nucleosides and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[10] Causality: This incubation period allows viable cells sufficient time to metabolize the MTT.
-
Solubilization: Carefully remove the MTT medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Presentation and Interpretation
The results of the primary screen should be summarized to clearly identify "hits." The key metric is the IC50 value—the concentration of a compound that inhibits 50% of cell growth or viability.
| Compound | HCT-116 IC50 (µM) | A549 IC50 (µM) | MRC-5 IC50 (µM) | Selectivity Index (MRC-5 IC50 / HCT-116 IC50) |
| Novel Nucleoside 1 | 0.89 | 1.15 | > 50 | > 56.2 |
| Novel Nucleoside 2 | 15.2 | 21.7 | 18.5 | 1.2 |
| Doxorubicin (Control) | 0.55 | 0.78 | 1.2 | 2.2 |
Data is illustrative. A higher selectivity index indicates greater cancer-specific toxicity.
Compounds with low micromolar or nanomolar IC50 values against cancer cell lines and a high selectivity index (typically >10) are prioritized as "hits" for further investigation.[11]
Part 2: Secondary Validation — Unraveling the Mechanism of Action (MOA)
Once potent and selective hits are identified, the focus shifts to understanding how they kill cancer cells. These mechanistic insights are vital for predicting clinical efficacy and potential resistance pathways.[2]
Methodology 1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale: A hallmark of effective chemotherapy is the induction of apoptosis.[3] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high, calcium-dependent affinity for PS.[13] By conjugating Annexin V to a fluorescent dye (e.g., FITC), we can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[14] It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised. Using these two stains together in flow cytometry allows for the precise differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[12]
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells (e.g., 1-5 x 10⁵) and treat with the novel compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24-48 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and incubate for 10-15 minutes at room temperature, protected from light.[13][15]
-
PI Addition: Just prior to analysis, add the PI staining solution.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V fluorescence is typically detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).[13]
Methodology 2: Cell Cycle Analysis
Scientific Rationale: Many chemotherapeutic agents, particularly nucleoside analogs, exert their effects by interfering with DNA replication, leading to arrest at specific phases of the cell cycle.[3][16] Analyzing the cell cycle distribution provides critical information about the compound's MOA.[17] The most common method uses PI to stain the DNA of fixed and permeabilized cells.[18][19][20] The amount of PI fluorescence is directly proportional to the DNA content.[20] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[18][19] An accumulation of cells in a particular phase suggests the compound induces cell cycle arrest at that checkpoint.
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvest and Fixation: Harvest approximately 1 x 10⁶ cells.[20] Wash with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[20] This step permeabilizes the cells and preserves their morphology. Cells can be stored at 4°C for an extended period after fixation.[20]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Causality: RNase A is essential to degrade any double-stranded RNA, ensuring that PI exclusively stains DNA for accurate cell cycle analysis.[18][20]
-
Incubation: Incubate for 5-10 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring PI fluorescence on a linear scale.[20]
Data Presentation: Comparative Mechanistic Analysis
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 95.1 | 2.5 | 2.1 | 55.4 | 28.1 | 16.5 |
| Novel Nucleoside 1 (IC50) | 45.3 | 35.8 | 15.2 | 15.7 | 65.3 | 19.0 |
| Gemcitabine (Control) | 52.8 | 31.2 | 11.5 | 20.1 | 59.8 | 20.1 |
Data is illustrative. The data for Novel Nucleoside 1 suggests it induces significant apoptosis and causes a strong arrest in the S phase, a classic mechanism for DNA synthesis inhibitors.
Methodology 3: Target Engagement & Pathway Modulation
Scientific Rationale: Purine nucleosides often interfere with the DNA damage response (DDR) pathway.[16][17] When DNA damage occurs, or replication forks stall, sensor proteins like ATR and ATM are activated.[21] These kinases then phosphorylate a cascade of downstream targets, including checkpoint kinases like CHK1, to halt the cell cycle and initiate repair.[21][22] A common mechanism for purine analogs is to be incorporated into DNA, causing chain termination and activating this DDR pathway.[3] We can verify this by using Western blotting to probe for the phosphorylated (i.e., activated) forms of key DDR proteins like γH2AX (a marker of DNA double-strand breaks) and phospho-CHK1.
Visualizing the Mechanism: The DNA Damage Response Pathway
Caption: MOA pathway for a purine nucleoside inducing S-phase arrest.
Part 3: In Vivo Validation — Demonstrating Efficacy in a Preclinical Model
The final and most critical step of preclinical validation is to demonstrate that the compound is effective in a living organism.[23] The standard platform for this is the mouse xenograft model, where human tumor cells are implanted into immunodeficient mice.[24][25][26]
Core Methodology: Subcutaneous Xenograft Model
Scientific Rationale: Cell line-derived xenograft (CDX) models are a cornerstone of preclinical oncology research.[25] By implanting human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice), we can grow tumors that mimic key aspects of human cancer biology.[24][25][26] This in vivo system allows for the evaluation of a drug's therapeutic efficacy, toxicity, and pharmacodynamic effects in a complex biological environment, providing crucial data to support advancement into clinical trials.[24]
Detailed Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ SW480 colon cancer cells) into the flank of immunodeficient mice.[11]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Novel Nucleoside 1, Standard-of-Care drug). Administer treatment via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Causality: Body weight is a key indicator of systemic toxicity. Significant weight loss may indicate the dose is too high.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and weigh them.
Data Presentation: Quantifying In Vivo Efficacy
The primary endpoint is Tumor Growth Inhibition (TGI).
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 1540 ± 210 | - | -1.5 |
| Novel Nucleoside 1 (20 mg/kg) | 385 ± 95 | 75% | -3.2 |
| Gemcitabine (60 mg/kg) | 510 ± 120 | 67% | -8.5 |
TGI (%) = [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Control Group)] x 100. Data is illustrative.
A compound demonstrating significant TGI with acceptable toxicity, such as Novel Nucleoside 1, is a strong candidate for further preclinical development.[11]
Conclusion
Validating the anticancer activity of a novel purine nucleoside is a multi-stage process that requires a logical, evidence-based approach. By progressing from high-throughput screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive data package. This rigorous cascade ensures that only the most promising, potent, and selective compounds advance toward the ultimate goal: providing new therapeutic options for cancer patients.
References
- 1. Pharmacology of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Design, Synthesis, and Activity Evaluation of Novel Acyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 14. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Chemotherapy induced DNA damage response: convergence of drugs and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. news.cancerconnect.com [news.cancerconnect.com]
- 22. mdpi.com [mdpi.com]
- 23. noblelifesci.com [noblelifesci.com]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Cladribine and the Novel Purine Analogue 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine for Therapeutic Development
This guide provides a comprehensive comparative study of the established antineoplastic and immunomodulatory agent, cladribine, and the novel, investigational purine analogue, 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine. Designed for researchers, scientists, and drug development professionals, this document delves into the known mechanisms, clinical significance, and proposes a rigorous experimental framework for the head-to-head evaluation of these two compounds.
Introduction: The Therapeutic Landscape of Purine Analogues
Purine nucleoside analogues are a cornerstone of chemotherapy and immunomodulation, exerting their effects by interfering with nucleic acid synthesis and cellular metabolism.[1] Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) is a well-characterized member of this class with established efficacy in the treatment of hairy cell leukemia and relapsing-remitting multiple sclerosis.[2][3] In contrast, this compound represents a novel structural class of 2,6,9-trisubstituted purine derivatives, a group of compounds that has shown promise in preclinical anticancer studies.[4][5] This guide will first elucidate the distinct and overlapping features of these two molecules and then provide a detailed roadmap for their empirical comparison.
Chemical Structures and Physicochemical Properties
A fundamental comparison begins with the chemical structures of the two compounds.
| Feature | Cladribine | This compound |
| Chemical Formula | C₁₀H₁₂ClN₅O₃ | C₁₈H₂₅N₇O₆ |
| Molecular Weight | 285.69 g/mol | 451.44 g/mol |
| Structure | A chlorinated deoxyadenosine analogue. | A ribofuranosyl purine with two morpholinyl substitutions at the 2 and 6 positions. |
| Key Differences | Presence of a chlorine atom at the 2-position of the purine ring and a deoxyribose sugar. | Presence of two bulky morpholino groups and a ribose sugar. |
The structural differences, particularly the substitutions on the purine ring and the nature of the sugar moiety, are anticipated to significantly influence their respective mechanisms of action, cellular uptake, and metabolic pathways.
Mechanism of Action: A Tale of Two Purines
Cladribine: A Pro-Drug Targeting Lymphocytes
Cladribine is a pro-drug that is transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP).[6] Lymphocytes, in particular, exhibit a high dCK to 5'-nucleotidase (5'-NT) ratio, leading to the preferential accumulation of 2-CdATP in these cells.[7] This active metabolite interferes with DNA synthesis and repair, leading to DNA strand breaks and subsequent apoptosis.[6]
This compound: A Hypothesized Multi-Targeted Approach
The precise mechanism of action for this compound has not been elucidated. However, based on the broader class of 2,6,9-trisubstituted purines, several potential mechanisms can be hypothesized. The morpholino substitutions may alter the molecule's interaction with cellular targets. Morpholinos are known to be used as antisense oligonucleotides to block RNA translation or splicing, suggesting that the morpholinyl groups on this purine analogue could potentially interfere with RNA-protein interactions or other cellular processes involving RNA.[8][9] Furthermore, some 2,6-disubstituted purine derivatives have been shown to act as inhibitors of specific cellular signaling pathways, such as the STAT3 pathway.[10]
Clinical and Preclinical Data: A Comparative Overview
Cladribine: A Clinically Validated Therapeutic
Cladribine has a well-documented clinical history. In hairy cell leukemia, it induces high rates of complete and durable remission.[2] Clinical trials have demonstrated its efficacy as both a daily and weekly subcutaneous injection.[11] More recently, an oral formulation of cladribine has been approved for relapsing-remitting multiple sclerosis, where it has been shown to reduce relapse rates and disability progression.[12][13] The safety profile of cladribine is characterized by lymphopenia, which is a desired effect in autoimmune diseases but also increases the risk of infections.[14][15]
| Indication | Key Efficacy Endpoints | Common Adverse Events |
| Hairy Cell Leukemia | High complete response rates (approaching 100% with rituximab).[2][16] | Myelosuppression, infections.[17][18] |
| Multiple Sclerosis | Reduction in annualized relapse rate, delayed disability progression.[12][13] | Lymphopenia, headache, infections (herpes zoster).[3][14] |
This compound: An Investigational Compound
To date, there is a lack of published, peer-reviewed preclinical or clinical data specifically for this compound. However, studies on other 2,6,9-trisubstituted purine derivatives have demonstrated potent in vitro cytotoxic activity against various cancer cell lines, including liver, colon, and breast cancer.[19] Some of these compounds have shown greater potency than clinically used drugs like 5-Fluorouracil and Fludarabine in preclinical models.[19] The morpholino moiety, in other chemical contexts, has been explored for its ability to modulate gene expression.[8][20]
Proposed Experimental Workflow for Comparative Evaluation
To objectively compare the therapeutic potential of this compound with cladribine, a systematic, multi-tiered experimental approach is essential.
Detailed Experimental Protocols
Tier 1: Cell Viability Assays (MTT/XTT)
Rationale: To determine the cytotoxic potential of each compound across a panel of cancer cell lines and to establish the half-maximal inhibitory concentration (IC50). The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[21][22][23]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Jurkat for leukemia, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of cladribine and this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition:
-
Signal Detection:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.
Tier 2: Apoptosis Assays (Annexin V/PI Staining)
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[25]
Protocol:
-
Cell Treatment: Treat cells with cladribine and the novel purine analogue at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Tier 3: Cell Cycle Analysis
Rationale: To investigate the effect of the compounds on cell cycle progression. Many anticancer agents induce cell cycle arrest at specific checkpoints.[26][27]
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for various time points (e.g., 12, 24, and 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[28][29]
Conclusion and Future Directions
This guide provides a comprehensive framework for a comparative study of cladribine and the novel purine analogue this compound. While cladribine is a well-established therapeutic with a known mechanism of action and clinical profile, the novel compound represents a promising but largely uncharacterized agent. The proposed experimental workflow will enable a rigorous, head-to-head comparison of their cytotoxic and mechanistic properties.
Future research should focus on elucidating the specific molecular targets of this compound and other promising 2,6,9-trisubstituted purine derivatives. In vivo studies using animal models will be crucial to assess the therapeutic efficacy, pharmacokinetics, and safety profile of these novel compounds. The ultimate goal is to identify new purine analogues with improved efficacy, selectivity, and safety profiles for the treatment of cancer and autoimmune diseases.
References
- 1. Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Effectiveness and safety of cladribine in MS: Real-world experience from two tertiary centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 5. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cladribine Tablets Mode of Action, Learning from the Pandemic: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gene-tools.com [gene-tools.com]
- 9. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and efficacy of oral cladribine in relapsing multiple sclerosis: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 14. Safety and efficacy of cladribine in multiple sclerosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntk-institute.org [ntk-institute.org]
- 16. ashpublications.org [ashpublications.org]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. Long-term results of the sequential combination of cladribine and rituximab in Hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. Cell viability assays | Abcam [abcam.com]
- 25. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of Morpholino-Purine Analogues Versus Established Anticancer Drugs
This guide provides an in-depth technical comparison of the efficacy of emerging morpholino-purine analogues against established anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative cytotoxicities, and the experimental methodologies used to evaluate these novel compounds. Our analysis is grounded in experimental data, offering a clear perspective on the potential of morpholino-purine analogues in the landscape of cancer therapeutics.
Introduction: The Rationale for Morpholino-Purine Analogues in Oncology
The purine scaffold is a cornerstone in the architecture of essential biomolecules, including DNA and RNA.[1] This inherent biological relevance has made purine analogues a fertile ground for the development of anticancer agents that can act as antimetabolites or kinase inhibitors.[2][3] The addition of a morpholino group to the purine structure can enhance pharmacokinetic properties and modulate the biological activity of the parent compound, leading to the development of novel therapeutic candidates with unique mechanisms of action.[4] This guide will explore the efficacy of these morpholino-purine analogues, comparing them to well-established chemotherapeutic agents like doxorubicin and cisplatin, and targeted therapies.
Mechanisms of Action: A Tale of Two Strategies
Established anticancer drugs like doxorubicin and cisplatin exert their effects primarily through DNA damage, leading to cell cycle arrest and apoptosis.[5] In contrast, many morpholino-purine analogues function as targeted inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and CDK pathways. This targeted approach offers the potential for greater selectivity and a more favorable side-effect profile.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell proliferation, growth, and survival.[6] Its aberrant activation is a common feature in many cancers, making it a prime target for drug development. Certain morpholino-purine analogues have been designed to inhibit key kinases within this pathway.
VS-5584 , a morpholino-purine analogue, is a potent dual inhibitor of PI3K and mTOR.[7][8] By targeting both mTORC1 and mTORC2, it effectively shuts down the signaling cascade, leading to the induction of apoptosis.[7][9]
PI-103 is another morpholino-purine analogue that functions as a dual inhibitor of PI3K and mTOR, demonstrating antiproliferative effects in various cancer cell lines.[10][11]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by these morpholino-purine analogues.
PI3K/Akt/mTOR signaling pathway and inhibition points.
Cyclin-Dependent Kinases (CDKs): Gatekeepers of the Cell Cycle
Cyclin-dependent kinases are crucial for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer.[12] Inhibitors of CDKs can halt uncontrolled cell proliferation. While specific morpholino-purine analogues targeting CDKs are under investigation, the general principle involves blocking the kinase activity of CDK complexes, leading to cell cycle arrest.
Simplified CDK-mediated cell cycle regulation.
Aminopeptidase Inhibition: A Novel Approach
Tosedostat is a morpholino-purine analogue that acts as an inhibitor of aminopeptidases.[2][13][14] This leads to the depletion of the intracellular amino acid pool in cancer cells, triggering a stress response that inhibits the mTOR pathway and induces apoptosis.[2][15]
Comparative Efficacy: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of anticancer compounds. The following tables summarize the IC50 values of representative morpholino-purine analogues and established anticancer drugs in various cancer cell lines.
Morpholino-Doxorubicin Analogue vs. Standard Chemotherapeutics
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PNU 152243 | BEL-7402 (HCC) | 0.08 | [16][17] |
| Doxorubicin (Adriamycin) | BEL-7402 (HCC) | 0.96 | [16][17] |
| Cisplatin | BEL-7402 (HCC) | 7.27 | [16][17] |
HCC: Hepatocellular Carcinoma
As the data indicates, the methoxymorpholinyl doxorubicin analogue, PNU 152243, demonstrates significantly greater potency than both doxorubicin and cisplatin in the BEL-7402 human hepatocellular carcinoma cell line.[16][17]
Morpholino-Purine PI3K/mTOR Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| VS-5584 | PI3Kα | 16 | [7][8] |
| PI3Kβ | 68 | [7][8] | |
| PI3Kδ | 42 | [7][8] | |
| PI3Kγ | 25 | [7][8] | |
| mTOR | 37 | [7][8] | |
| PI-103 | p110α | 8 | [10] |
| p110β | 88 | [10] | |
| p110δ | 48 | [10] | |
| p110γ | 150 | [10] | |
| mTORC1 | 20 | [10] | |
| mTORC2 | 83 | [10] |
Morpholino-Purine Aminopeptidase Inhibitor
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Tosedostat | U-937 (Leukemia) | 10 | [13] |
| HL-60 (Leukemia) | 30 | [14] | |
| KG-1 (Leukemia) | 15 | [14] | |
| GDM-1 (Leukemia) | 15 | [14] |
Experimental Protocols: Methodologies for Efficacy Evaluation
The following are detailed protocols for key in vitro assays used to assess the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT assay experimental workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and suspension cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[21][22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Annexin V/PI apoptosis assay workflow.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within specific signaling pathways.[6][23]
Protocol:
-
Cell Lysis: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
Analysis: Quantify band intensities to determine relative protein expression levels.
Western blot experimental workflow.
Conclusion
Morpholino-purine analogues represent a promising class of anticancer agents with diverse mechanisms of action. The data presented in this guide suggests that these compounds, particularly those targeting key signaling pathways like PI3K/Akt/mTOR, can exhibit potent and selective anticancer activity, in some cases surpassing the efficacy of established chemotherapeutic drugs. The targeted nature of these analogues holds the potential for improved therapeutic windows and reduced off-target toxicities. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this exciting class of molecules in the fight against cancer.
References
- 1. A prolonged methoxymorpholino doxorubicin (PNU-152243 or MMRDX) infusion schedule in patients with solid tumours: a phase 1 and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. CDKI-71, a novel CDK9 inhibitor, is preferentially cytotoxic to cancer cells compared to flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Anticancer activity of methoxymorpholinyl doxorubicin (PNU 152243) on human hepatocellular carcinoma - East China Normal University [pure.ecnu.edu.cn]
- 17. Anticancer activity of methoxymorpholinyl doxorubicin (PNU 152243) on human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. broadpharm.com [broadpharm.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
A Senior Application Scientist's Guide to the Mechanisms of Action of Purine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of purine derivatives is fundamental to innovation in therapeutics. These versatile molecules, structural analogs of the endogenous purines adenine and guanine, form the backbone of treatments for a wide array of diseases, from viral infections and cancers to metabolic disorders like gout. Their efficacy lies in their ability to precisely interact with and modulate the function of key cellular enzymes and receptors.
This guide provides an in-depth comparison of the mechanisms of action of different classes of purine derivatives, supported by experimental data and detailed protocols for key validation assays. We will explore how subtle structural modifications to the purine core can lead to profound differences in therapeutic effect, offering a comparative analysis to inform future research and drug development.
Section 1: Antiviral Purine Analogs: Chain Terminators and Polymerase Inhibitors
A significant class of purine derivatives serves as a cornerstone of antiviral therapy, particularly against herpesviruses and cytomegalovirus (CMV). These compounds are prodrugs that, once activated within the host cell, act as potent inhibitors of viral DNA synthesis. Their selectivity often hinges on the unique enzymatic machinery of the virus, which preferentially phosphorylates the purine analog to its active triphosphate form.
The primary mechanism for these antiviral agents involves the inhibition of viral DNA polymerase and/or their incorporation into the growing viral DNA strand, leading to chain termination.[1][2] This is because these analogs, such as acyclovir, lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.
Comparative Analysis of Antiviral Purine Derivatives
| Derivative | Primary Target Virus(es) | Activating Viral Kinase | IC50 (against viral polymerase) | Key Mechanistic Feature |
| Acyclovir | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV) | Viral Thymidine Kinase (TK) | ~0.1 µM (HSV-1) | Obligate chain terminator due to acyclic side chain.[1] |
| Ganciclovir | Cytomegalovirus (CMV), HSV | CMV UL97 viral kinase, HSV TK | ~0.15 µM (CMV) | Can be incorporated internally into the DNA chain, slowing further elongation.[2] |
| Vidarabine | HSV, VZV | Cellular kinases | Not specified in the provided results | Acts as a chain terminator after incorporation into viral DNA.[3] |
Note: IC50 values can vary significantly between studies and assay conditions. The values presented here are for comparative purposes.
Key Experimental Protocol: Viral DNA Polymerase Inhibition Assay
This assay is crucial for determining the inhibitory potency of a purine derivative against its target viral enzyme.
Principle: The assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into a synthetic DNA template/primer by the viral DNA polymerase in the presence and absence of the inhibitor.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the viral DNA polymerase, a DNA template/primer (e.g., poly(dA)-oligo(dT)), and a reaction buffer (containing MgCl2, KCl, and a buffering agent like Tris-HCl).
-
Inhibitor Addition: Add varying concentrations of the test purine derivative (in its active triphosphate form) to the reaction tubes. Include a no-inhibitor control.
-
Reaction Initiation: Start the reaction by adding a mixture of dNTPs, including one radiolabeled dNTP (e.g., [³H]dTTP).
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of EDTA or by spotting the reaction mixture onto a filter paper and washing with trichloroacetic acid (TCA) to precipitate the DNA.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Mechanism of antiviral purine analogs.
Section 2: Antimetabolite Purine Derivatives in Cancer and Immunology
Thiopurines, such as azathioprine, mercaptopurine, and thioguanine, are a class of purine analogs that function as antimetabolites.[4][5] They are prodrugs that are intracellularly converted to their active thioguanine nucleotide (TGN) metabolites.[4] These TGNs exert their cytotoxic and immunosuppressive effects through multiple mechanisms:
-
Inhibition of de novo purine synthesis: Thiopurine metabolites can inhibit key enzymes in the purine biosynthesis pathway, such as amidophosphoribosyltransferase, leading to a depletion of the cellular pool of purine nucleotides.[6]
-
Incorporation into DNA and RNA: TGNs can be incorporated into DNA and RNA, leading to the disruption of their structure and function, ultimately triggering cell cycle arrest and apoptosis.[5]
Azathioprine is a prodrug that is converted to mercaptopurine, which is then further metabolized to the active TGNs.[7]
Comparative Effects of Antimetabolite Purine Derivatives
| Derivative | Primary Clinical Use | Key Active Metabolite(s) | Primary Mechanism(s) |
| Azathioprine | Immunosuppression (e.g., organ transplantation, autoimmune diseases) | 6-Thioguanine nucleotides (TGNs) | Prodrug for mercaptopurine; subsequent inhibition of purine synthesis and incorporation into DNA/RNA.[4][7] |
| Mercaptopurine | Acute lymphoblastic leukemia, Crohn's disease | 6-Thioguanine nucleotides (TGNs) | Inhibition of de novo purine synthesis, incorporation into DNA/RNA.[6] |
| Thioguanine | Acute myeloid leukemia | 6-Thioguanine nucleotides (TGNs) | Primarily incorporation into DNA, leading to cytotoxicity. |
| Fludarabine | Chronic lymphocytic leukemia | Fludarabine triphosphate (F-ara-ATP) | Inhibition of ribonucleotide reductase and DNA polymerase, incorporation into DNA.[8] |
Key Experimental Protocol: Ribonucleotide Reductase (RNR) Activity Assay
This assay is essential for evaluating the inhibitory effect of purine derivatives on a key enzyme in DNA synthesis.
Principle: This assay measures the conversion of a radiolabeled ribonucleotide diphosphate (e.g., [¹⁴C]CDP) to its corresponding deoxyribonucleotide diphosphate by RNR.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify RNR from a suitable source or use a commercially available enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the RNR enzyme, a buffer, dithiothreitol (DTT) as a reducing agent, and allosteric effectors (e.g., ATP).
-
Inhibitor Addition: Add various concentrations of the test purine derivative (in its active triphosphate form) to the reaction tubes. Include a no-inhibitor control.
-
Reaction Initiation: Start the reaction by adding the radiolabeled ribonucleotide substrate (e.g., [¹⁴C]CDP).
-
Incubation: Incubate at 37°C for a specified time.
-
Product Separation: Stop the reaction and separate the deoxyribonucleotide product from the ribonucleotide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled product using a scintillation counter or by measuring the peak area from the HPLC chromatogram.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Caption: Mechanism of antimetabolite purine derivatives.
Section 3: Xanthine Oxidase Inhibitors for Gout Management
Allopurinol is a purine derivative that effectively treats gout by reducing the production of uric acid.[9][10] It acts as a competitive inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in purine catabolism: the conversion of hypoxanthine to xanthine and xanthine to uric acid.[9][10] Allopurinol is metabolized to oxypurinol, which is also a potent inhibitor of xanthine oxidase.
A non-purine selective inhibitor of xanthine oxidase, febuxostat, offers an alternative therapeutic option.[9][10]
Comparative Analysis of Xanthine Oxidase Inhibitors
| Derivative | Chemical Class | Mechanism of Inhibition | Clinical Efficacy | Key Considerations |
| Allopurinol | Purine analog | Competitive inhibitor of xanthine oxidase (and its metabolite oxypurinol).[9] | Effective in lowering serum uric acid levels.[11] | Dose adjustment required in renal impairment; risk of hypersensitivity reactions.[11] |
| Febuxostat | Non-purine | Non-purine selective inhibitor of xanthine oxidase.[9] | More effective than fixed-dose allopurinol in achieving target serum urate levels.[10][11] | No dose adjustment needed in mild to moderate renal impairment; carries a black box warning for cardiovascular risk.[11] |
Key Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This is a straightforward and widely used method to screen for and characterize xanthine oxidase inhibitors.[12]
Principle: The assay measures the production of uric acid from xanthine by monitoring the increase in absorbance at approximately 295 nm.[4][12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase. Dissolve the test compound and allopurinol (positive control) in a suitable solvent (e.g., DMSO).
-
Assay Setup (96-well plate):
-
Blank: Buffer and solvent.
-
Control (No Inhibitor): Buffer, solvent, and xanthine oxidase solution.
-
Test: Buffer, test compound at various concentrations, and xanthine oxidase solution.
-
Positive Control: Buffer, allopurinol at various concentrations, and xanthine oxidase solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[13]
-
Reaction Initiation: Add the xanthine solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of uric acid formation (the change in absorbance per minute). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Section 4: PARP Inhibitors in Oncology: The Concept of Synthetic Lethality and PARP Trapping
Poly(ADP-ribose) polymerase (PARP) inhibitors are a newer class of targeted cancer therapies that exploit the concept of synthetic lethality. In tumors with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated DNA repair leads to an accumulation of DNA damage and subsequent cell death.
A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the site of DNA damage.[1] This trapped complex is highly cytotoxic as it can obstruct DNA replication. The potency of PARP trapping varies significantly among different inhibitors and is a critical determinant of their clinical efficacy.[1]
Comparative PARP Trapping Potency
| Derivative | Relative PARP Trapping Potency | FDA-Approved Indications (Examples) |
| Talazoparib | Most potent trapper. | Breast cancer, Prostate cancer |
| Niraparib | More potent than olaparib and rucaparib. | Ovarian cancer |
| Olaparib | Less potent trapper than talazoparib. | Ovarian, Breast, Pancreatic, Prostate cancer |
| Rucaparib | Less potent trapper than talazoparib. | Ovarian, Prostate cancer |
Key Experimental Protocol: Fluorescence Polarization (FP)-Based PARP Trapping Assay
This biochemical assay provides a quantitative measure of an inhibitor's ability to trap PARP on a DNA substrate.[9][11]
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled DNA oligonucleotide. When PARP binds to the DNA, the larger complex tumbles more slowly in solution, resulting in a higher FP signal. In the presence of an inhibitor that traps PARP on the DNA, the FP signal remains high even after the addition of NAD+, which would normally cause PARP to auto-PARylate and dissociate.[9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant PARP1 enzyme, a fluorescently labeled DNA oligonucleotide with a single-strand break, NAD+, and the test PARP inhibitors.
-
Assay Setup (384-well plate):
-
Low FP control (No trapping): PARP enzyme, fluorescent DNA, and NAD+.
-
High FP control (Maximal trapping): PARP enzyme and fluorescent DNA (no NAD+).
-
Test Inhibitor: PARP enzyme, fluorescent DNA, NAD+, and varying concentrations of the test inhibitor.
-
-
Incubation: Incubate the plate at room temperature to allow for PARP-DNA binding and the inhibitory action to occur.
-
FP Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: A higher FP value in the presence of the inhibitor indicates greater PARP trapping. Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for PARP trapping.
Caption: Mechanism of PARP inhibitors and PARP trapping.
Conclusion
The diverse mechanisms of action of purine derivatives underscore their remarkable therapeutic versatility. From terminating viral replication and depleting the building blocks of cancer cells to reducing metabolic byproducts and exploiting specific genetic vulnerabilities in tumors, these compounds continue to be at the forefront of drug development. A thorough understanding of their comparative mechanisms, supported by robust experimental validation, is paramount for the rational design of next-generation therapeutics with enhanced efficacy and selectivity. The experimental protocols provided herein offer a foundational framework for researchers to further explore and characterize the fascinating world of purine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. revistabionatura.com [revistabionatura.com]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Compound Cytotoxicity
In the landscape of drug discovery and development, the early and accurate assessment of a new compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the cytotoxicity of novel compounds against established standards. By adhering to rigorous scientific principles and employing validated methodologies, researchers can generate robust and reproducible data, enabling informed decisions in the progression of candidate compounds.
The Rationale for Benchmarking: Establishing a Cytotoxic Profile
Benchmarking is not merely about determining if a compound is toxic; it's about understanding its relative potency and mechanism of action in a comparative context. By evaluating a new chemical entity (NCE) alongside well-characterized standard compounds, we can:
-
Gauge Relative Potency: Directly compare the concentration at which the NCE induces cell death to that of established cytotoxic agents.
-
Elucidate Potential Mechanisms: Similarities or differences in the cytotoxic profile across various cell lines and assays can provide initial clues into the NCE's mechanism of action.
-
Ensure Assay Validity: The inclusion of standard compounds with known and predictable effects serves as a crucial quality control measure, validating the experimental setup and ensuring the reliability of the obtained results.
Selecting the Right Tools: Standard Compounds and Cell Lines
The foundation of a robust cytotoxicity benchmarking study lies in the judicious selection of appropriate standard compounds and cell lines.
Standard Cytotoxic Compounds: The Benchmarks of Cell Death
The choice of standard compounds should be guided by their well-defined mechanisms of action, extensive characterization in the scientific literature, and relevance to the therapeutic area of interest. Here, we compare four widely used standard cytotoxic agents:
| Standard Compound | Primary Mechanism of Action | Key Cellular Effects |
| Doxorubicin | DNA intercalator and Topoisomerase II inhibitor.[1][] | Induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[3] Also generates reactive oxygen species (ROS).[][4] |
| Cisplatin | Forms DNA adducts, primarily intrastrand crosslinks.[5][6][7] | Distorts the DNA structure, inhibiting replication and transcription, which triggers apoptosis.[6][7][8][9] |
| Paclitaxel (Taxol) | Microtubule-stabilizing agent.[10][11] | Promotes the polymerization of tubulin, leading to the formation of overly stable and non-functional microtubules, causing mitotic arrest and subsequent apoptosis.[11][12][13][14] |
| Staurosporine | Broad-spectrum protein kinase inhibitor.[15][16] | Induces apoptosis in a wide variety of cell types through complex signaling pathways, often involving caspase activation.[15][17][18][19] |
Cellular Context is Key: Selecting Appropriate Cell Lines
The choice of cell lines is critical and should be driven by the research question.[20][21] Considerations include:
-
Tissue of Origin: Select cell lines that are relevant to the intended therapeutic target of the NCE. For orally administered compounds, cell lines mimicking the gastrointestinal tract, such as Caco-2, are relevant.[20]
-
Genetic Background: The presence or absence of specific mutations (e.g., in p53) can significantly influence a cell's response to cytotoxic agents.[5]
-
Normal vs. Cancerous Phenotype: Including non-cancerous cell lines, such as human fibroblasts, is crucial for assessing the selectivity of the NCE's cytotoxic effects.[20][22]
Here are some commonly used cell lines for general cytotoxicity screening:
| Cell Line | Description |
| L929 | Mouse fibroblasts, an established standard for cytotoxicity testing.[23] |
| HeLa | Human cervical cancer |
| A549 | Human lung carcinoma |
| MCF-7 | Human breast adenocarcinoma |
| HepG2 | Human hepatocellular carcinoma |
Experimental Workflow for Cytotoxicity Benchmarking
A systematic approach is essential for generating reliable and comparable data. The following workflow outlines the key stages of a cytotoxicity benchmarking study.
Caption: A generalized workflow for benchmarking the cytotoxicity of new compounds.
Core Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a panel of assays that measure different cellular parameters is recommended.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[24][25] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[24]
References
- 1. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. dovepress.com [dovepress.com]
- 8. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molbiolcell.org [molbiolcell.org]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. blog.johner-institute.com [blog.johner-institute.com]
- 24. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 25. youtube.com [youtube.com]
A Head-to-Head Comparison of 2,6-Disubstituted Purine Isomers: Olomoucine vs. Roscovitine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Purine Scaffold and the Significance of 2,6-Disubstitution in Kinase Inhibition
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of many biologically essential molecules, including nucleic acids and ATP.[1] Its versatile structure has been extensively explored for the development of therapeutic agents, particularly in the realm of protein kinase inhibition.[2] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases has proven to be a highly druggable target, and purine analogs, mimicking the adenine moiety of ATP, have emerged as a rich source of kinase inhibitors.
Among the myriad of purine derivatives, 2,6-disubstituted purines have garnered significant attention for their potent and often selective inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that govern the progression of the cell cycle.[3] Subtle modifications to the substituents at the C2 and C6 positions of the purine ring can dramatically alter the inhibitory potency and selectivity of these compounds. This guide provides a detailed head-to-head comparison of two closely related 2,6-disubstituted purine isomers: olomoucine and its derivative, roscovitine . Both are first-generation CDK inhibitors, yet they exhibit distinct biological profiles, making their comparative analysis a valuable case study in structure-activity relationships and the nuanced art of kinase inhibitor design.
Physicochemical and Structural Properties
Olomoucine and roscovitine share a common 2,6,9-trisubstituted purine core but differ in the nature of the substituent at the C2 position. This seemingly minor structural alteration has profound implications for their biological activity.
| Feature | Olomoucine | Roscovitine (Seliciclib) |
| IUPAC Name | 2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol[3] | (2R)-2-[[6-(benzylamino)-9-isopropyl-9H-purin-2-yl]amino]-1-butanol |
| Chemical Formula | C₁₅H₁₈N₆O[3] | C₁₉H₂₆N₆O |
| Molecular Weight | 298.34 g/mol [3] | 354.45 g/mol |
| Structure |
Synthesis and Characterization
The synthesis of these purine analogs typically starts from a di-substituted purine precursor, which is then sequentially functionalized at the C2, C6, and N9 positions.
Synthetic Pathway Overview
References
A Senior Application Scientist's Guide to Replicating the Synthesis and Activity of Published Purine Analogues
This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals aiming to replicate, validate, and build upon published findings for purine analogues. Moving beyond a simple recitation of methods, we will explore the underlying rationale of experimental design, address common challenges in replication, and provide robust, self-validating protocols to ensure the integrity of your results. Our focus will be on a common class of anticancer purine analogues: Cyclin-Dependent Kinase (CDK) inhibitors.
Introduction: The Promise and Peril of Purine Analogues
Purine analogues are a cornerstone of modern therapeutics, serving as antiviral, immunosuppressive, and potent antineoplastic agents.[1][2][3] Their structural similarity to endogenous purines allows them to interfere with critical cellular processes, most notably DNA and RNA synthesis, making them highly effective against rapidly proliferating cancer cells.[4][5] A significant subset of these analogues functions by inhibiting protein kinases, key regulators of cell signaling and proliferation.[2][3]
However, the journey from a published paper to a replicated result in your own lab can be fraught with challenges. Subtle variations in reaction conditions, reagent purity, or cell line passage number can lead to disparate outcomes. This guide is designed to bridge that gap, providing not just the "how" but the "why" behind the protocols, empowering you to troubleshoot and innovate.
Part 1: A Comparative Approach to Synthesis – Building 2,6,9-Trisubstituted Purine Scaffolds
Many potent purine analogue kinase inhibitors are built upon a 2,6,9-trisubstituted purine core.[6] The synthetic strategy often begins with a commercially available, di-substituted purine, such as 2,6-dichloropurine, and proceeds via sequential nucleophilic aromatic substitution (SNAr) reactions. This modular approach is highly effective for generating a library of analogues for structure-activity relationship (SAR) studies.
Causality in Synthesis: Why This Route?
The choice of 2,6-dichloropurine as a starting material is strategic. The chlorine atoms are excellent leaving groups, but they exhibit differential reactivity. The C6 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for selective, stepwise functionalization. The N9 position is typically alkylated first to improve solubility and mimic the ribose moiety of natural nucleosides.
Visualizing the Synthetic Workflow
The following diagram outlines a generalized, modular workflow for synthesizing a small library of 2,6,9-trisubstituted purine analogues.
Caption: Generalized workflow for the synthesis of 2,6,9-trisubstituted purines.
Protocol 1: Synthesis of a 2,6,9-Trisubstituted Purine Analogue
This protocol is a generalized procedure based on methodologies reported in the literature for creating CDK inhibitors.[6][7]
Step 1: N9-Alkylation of 2,6-Dichloropurine
-
Rationale: To improve solubility and introduce a key interaction moiety. A non-nucleophilic base is used to deprotonate the N9 position without competing in the substitution.
-
Dissolve 2,6-dichloropurine (1 equivalent) in anhydrous Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the mixture.
-
Add the desired alkylating agent (e.g., bromomethylcyclopropane) (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.[7]
-
Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC). The product spot should have a higher Rf than the starting material.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2,6-dichloro-9-alkyl-9H-purine.
Step 2: Selective C6-Substitution
-
Rationale: The C6 position is more electrophilic, allowing for selective substitution under milder conditions than C2.
-
Dissolve the N9-alkylated intermediate (1 equivalent) in a suitable solvent such as ethanol.
-
Add the first desired nucleophile (e.g., a primary or secondary amine) (1.1 equivalents) and a base like triethylamine (TEA) (1.2 equivalents) if the nucleophile is an amine salt.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Validation: The disappearance of the starting material and the appearance of a new, more polar spot indicates a successful reaction.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 3: C2-Substitution
-
Rationale: The C2 position is less reactive and often requires more forcing conditions (e.g., heat) to achieve substitution.
-
Dissolve the 2-chloro-6-substituted-9-alkylpurine (1 equivalent) in a solvent like n-butanol or in a sealed tube with the neat amine.
-
Add the second desired nucleophile (e.g., a different amine) (1.5-2.0 equivalents).
-
Heat the reaction mixture to 100-120°C and monitor by TLC. This reaction may take 12-48 hours.
-
Validation: A final product spot, often visualized under UV light and potentially staining with permanganate, should appear. Mass spectrometry of an aliquot can confirm the desired molecular weight.
-
Upon completion, cool the mixture and purify the final product by column chromatography on silica gel to yield the target 2,6,9-trisubstituted purine analogue.
Part 2: Replicating Biological Activity – A Focus on CDK Inhibition
Purine analogues like Olomoucine and Roscovitine are well-characterized inhibitors of CDKs, which are key regulators of the cell cycle.[8][9] Inhibition of CDK2, for example, can lead to cell cycle arrest, primarily at the G1/S transition, and subsequently induce apoptosis, making it an attractive target for cancer therapy.[10][11]
The CDK2 Signaling Pathway
The diagram below illustrates the critical role of the Cyclin E/CDK2 complex in promoting the G1/S phase transition and how purine analogue inhibitors intervene.
Caption: Inhibition of the Cyclin E/CDK2 complex by purine analogues halts cell cycle progression.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the concentration of a compound required to inhibit 50% of a purified kinase's activity (IC₅₀) by measuring ATP consumption.[12] Less kinase activity results in more ATP remaining, producing a stronger luminescent signal.
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized purine analogue in DMSO. Perform a serial dilution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a white, opaque 96-well plate.
-
Add 10 µL of a 2.5x kinase/substrate mixture (e.g., purified CDK2/cyclin A and Histone H1 substrate) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Equilibrate an ATP detection reagent (e.g., Kinase-Glo®) to room temperature.
-
Add 25 µL of the reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Validation & Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. Include a "no kinase" control to define 100% inhibition and a "vehicle only" control for 0% inhibition.
Protocol 3: Cell-Based Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow attachment.[7]
-
Compound Treatment: Treat cells with serial dilutions of the synthesized purine analogues for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Validation & Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot viability against the logarithm of compound concentration to determine the IC₅₀ value.
Visualizing the Bioassay Workflow
This diagram illustrates the logical flow for determining the anticancer activity of a synthesized purine analogue.
Caption: Experimental workflow for evaluating the anticancer effects of purine analogues.
Part 3: Data Interpretation – A Comparative Analysis
The ultimate goal of replication is to generate data that can be reliably compared to published findings and to results from other analogues in a screening cascade. The tables below present example data, summarizing the kind of comparative analysis that should be performed.
Table 1: Comparative Kinase Inhibitory Activity (IC₅₀) of Purine Analogues
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Roscovitine | CDK2/cyclin A | 0.7 | [9] |
| Roscovitine | CDK1/cyclin B | 0.65 | [9] |
| Roscovitine | CDK5/p35 | 0.2 | [9] |
| Olomoucine | CDK2 | ~7 | [8] |
| Analogue 5g | CDK2 | 0.21 | [14] |
| Analogue 5i | CDK2 | 0.59 | [14] |
This data demonstrates the higher potency of Roscovitine and newly developed analogues compared to the parent compound Olomoucine. Such data is critical for validating that your assay can discern between inhibitors of varying potencies.
Table 2: Comparative Cytotoxicity (IC₅₀) Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Roscovitine | NCI-60 Panel (Avg) | Various | 16 | [8] |
| Analogue 5g | PA-1 | Ovarian Teratocarcinoma | 1.08 | [14] |
| Analogue 5i | MCF-7 | Breast Adenocarcinoma | 3.54 | [14] |
| Clofarabine | MOLT-4 | T-cell ALL | Not specified, but potent | [15] |
| Fludarabine | Various | Hematological | Varies | [13] |
This table showcases how the in vitro kinase activity translates to cellular cytotoxicity. Comparing IC₅₀ values across different cell lines is crucial for identifying potential selectivity and guiding further development.
Trustworthiness Through Self-Validation
For your results to be trustworthy, every experiment must be a self-validating system:
-
Positive Controls: Always include a known active compound (e.g., Roscovitine) to confirm that your assay system is working correctly.
-
Negative Controls: An inactive structural analogue (e.g., iso-olomoucine for olomoucine) can validate that the observed activity is specific and not due to non-specific effects.[8]
-
Vehicle Controls: All experiments must include a vehicle-only control (e.g., 0.1% DMSO) to account for any effects of the solvent on the cells or enzyme.
-
Reproducibility: Key experiments should be repeated at least three times to ensure the results are consistent and statistically significant.
By rigorously applying these principles, researchers can confidently replicate, validate, and expand upon the rich and promising field of purine analogue drug discovery.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine. As a purine nucleoside analog, this compound is integral to various research and development activities.[1] However, its structural class necessitates a cautious and systematic approach to waste management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
Guiding Principle: Hazard Identification and Precautionary Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not widely published, its classification as a purine nucleoside analog warrants careful handling. Many compounds in this class exhibit cytotoxic or antineoplastic properties, interfering with DNA synthesis and apoptosis.[1] Therefore, the foundational principle of this guide is to manage this compound as a potentially hazardous and cytotoxic substance.
A Safety Data Sheet (SDS) for a related morpholino-purine compound indicates hazards such as skin irritation, serious eye irritation, respiratory irritation, and high toxicity to aquatic life with long-lasting effects.[2] Consequently, until proven otherwise, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Personnel Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling the pure compound or its waste products. The Occupational Safety and Health Administration (OSHA) mandates the use of protective equipment to minimize exposure to potentially hazardous drugs.[3]
Required PPE for Handling and Disposal:
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant, disposable (e.g., double-gloving with nitrile) | Prevents dermal absorption, a primary route of exposure for cytotoxic compounds.[4] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or aerosolized powder. |
| Lab Coat | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form to prevent inhalation of aerosolized particles.[2] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is a cornerstone of safe laboratory practice and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Never dispose of this chemical down the drain or in regular trash.[7][8]
Step 1: Identify the Waste Stream
Determine the physical state and nature of the waste.
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, gowns), plasticware, and bench paper.
-
Liquid Waste: Solutions containing the compound, including experimental reaction mixtures, stock solutions, and solvent rinsates used for decontamination.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.
Step 2: Select the Appropriate Waste Container
Container integrity and chemical compatibility are critical for safe storage.[9][10]
-
For Solid Waste: Use a designated, leak-proof container with a secure lid, clearly labeled for solid hazardous chemical waste. A plastic-lined cardboard box or a dedicated plastic drum is appropriate.
-
For Liquid Waste: Use a chemically compatible, shatter-resistant container with a screw-top cap. High-density polyethylene (HDPE) carboys are a standard choice. Ensure the container is compatible with the solvent used (e.g., do not store corrosive waste in metal).[11]
-
For Sharps Waste: Use a designated, puncture-proof sharps container.
Step 3: Accumulate Waste Safely
Accumulate waste at or near the point of generation in a designated satellite accumulation area.[10]
-
Add Waste: Carefully place waste into the correct container. For liquids, use a funnel to prevent spills and do not fill the container beyond 90% capacity to allow for expansion.[11]
-
Keep Containers Closed: Except when adding waste, all hazardous waste containers must be kept securely closed.[6][12] This prevents the release of vapors and protects against spills.
-
Segregate Incompatibles: Store waste containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. Ensure incompatible waste streams (e.g., acids and flammables) are physically separated.[10]
Step 4: Label Waste Containers Correctly
Accurate labeling is a legal requirement and essential for safe transport and disposal.
Your hazardous waste label must include:
-
The words "Hazardous Waste."[12]
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added).
-
The name and contact information of the generating researcher or lab.
Disposal Pathway and Decision-Making Workflow
The following diagram illustrates the logical workflow for managing waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Spill and Decontamination Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. Spill cleanup materials should be part of a readily accessible, dedicated spill kit.
For Small Spills (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles.
-
Contain the Spill: If a solid, gently cover with a damp paper towel to avoid raising dust. If a liquid, cover with absorbent pads from the spill kit.
-
Clean the Area: Working from the outside in, carefully wipe up the spill. For solids, use wet absorbent pads to gently wipe up the material.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution, and finally with water.
-
Dispose of Waste: All cleanup materials (gloves, pads, towels) are considered hazardous waste and must be placed in the solid hazardous waste container.[4]
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors and prevent others from entering. Post a warning sign.
-
Notify: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Provide them with the compound name and any other chemicals involved.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Regulatory Framework: Adherence to National Standards
All procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.[6] Academic labs may operate under the Subpart K regulations, which offer alternative, flexible standards for managing laboratory waste.[13]
-
Occupational Safety and Health Administration (OSHA): OSHA develops guidelines to protect workers from exposure to hazardous substances, including cytotoxic drugs.[4][14][15]
By adhering to these structured protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and contribute to the responsible stewardship of our environment.
References
- 1. 6-(4-Morpholinyl)-9-β-D-ribofuranosyl-9H-purine | Medelex [medelex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. needle.tube [needle.tube]
- 6. pfw.edu [pfw.edu]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. epa.gov [epa.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A-01: Comprehensive Safety and Handling Guide for 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine
Disclaimer: Specific toxicological and safety data for 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine are not publicly available. The following guidelines are based on a conservative assessment of its chemical structure—a purine-based nucleoside analog containing morpholinyl groups. It is imperative to treat this compound as a Particularly Hazardous Substance (PHS) until empirical data prove otherwise. All laboratory activities must be governed by a formal Chemical Hygiene Plan (CHP) as mandated by OSHA standard 29 CFR 1910.1450.[1][2]
Hazard Assessment and Causality
The structure of this compound suggests potent biological activity. Our safety protocols are derived from the potential hazards associated with its constituent parts:
-
Nucleoside Analog Core: Nucleoside analogs are designed to interact with cellular machinery, often by mimicking natural nucleosides to interfere with DNA or RNA synthesis.[3][4] This mechanism is the basis for many antiviral and cytotoxic cancer therapies.[3] Consequently, there is a significant risk of systemic toxicity, mutagenicity, or reproductive harm upon exposure.[5] All handling procedures must aim to prevent any direct contact, inhalation, or ingestion.
-
Morpholinyl Groups: Morpholine itself is a corrosive, flammable, and toxic substance.[6] While incorporated into a larger molecule, these groups contribute to the overall chemical properties and potential for adverse health effects.
-
Potent Pharmacological Compound: Given the structural alerts, this molecule must be handled as a potent compound, which is defined by high biological activity at low doses.[7][8] The primary risk when handling the solid (powder) form is the inhalation of airborne particles, which may not be visible.[9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. Never wear PPE outside of the designated laboratory area.[10][11]
| Task / Operation | Minimum Required PPE |
| Receiving & Unpacking | Nitrile Gloves (double-gloved), Safety Glasses, Lab Coat |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double Nitrile Gloves, Chemically Resistant Gown, Safety Goggles, Powered Air-Purifying Respirator (PAPR) with HEPA filter[7][12] |
| Preparing Solutions (in a fume hood) | Double Nitrile Gloves, Chemically Resistant Gown, Safety Goggles, Face Shield |
| In Vitro / Cell Culture Work | Double Nitrile Gloves, Lab Coat or Gown, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves (outer pair should be heavy-duty), Chemically Resistant Gown or Coverall, Safety Goggles, PAPR or appropriate respirator, Shoe Covers |
Causality: The use of a PAPR for handling solids is critical because even minute quantities of an inhaled potent compound can exceed safe exposure limits.[9][12] For solution handling in a certified chemical fume hood, the primary risk shifts to splashes, necessitating goggles and a face shield.
Operational Plans: Step-by-Step Guidance
Handling the Solid Compound (Weighing)
This procedure presents the highest risk of aerosolization and must be performed with stringent engineering controls.
-
Preparation: Don all required PPE for solid handling. Prepare the work area within a certified chemical fume hood or a containment glove box.[12] Cover the work surface with a disposable, plastic-backed absorbent pad.[13]
-
Weighing: Use a dedicated, tared weigh boat. Handle the primary container with care, opening it slowly within the containment area to avoid disturbing the powder. Use spark-proof tools if there is any concern about static discharge.[14]
-
Post-Weighing: Securely close the primary container. Carefully transfer the weighed compound for dissolution.
-
Decontamination: Wipe down the spatula and weigh boat with a suitable deactivating agent (if known) or 70% ethanol, placing the wipes into a dedicated cytotoxic waste bag.[15] All disposable materials used in this process must be discarded as hazardous chemical waste.[16]
Preparing Solutions
-
Solvent Addition: Within the chemical fume hood, add the solvent to the solid compound slowly to avoid splashing.
-
Mixing: Cap the container and mix using a vortex or sonicator until fully dissolved.
-
Labeling: The final solution container must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings in accordance with OSHA guidelines.[17][18]
-
Storage: Store the solution in a tightly sealed, secondary container in a designated and controlled-access location.
Visualization of Workflows
Safe Handling Workflow
This diagram outlines the critical steps from receiving the compound to its final disposal, ensuring safety at each stage.
Caption: Workflow for handling this compound.
PPE Selection Decision Tree
This flowchart guides the user in selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing.[19] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[15][20] Seek immediate medical attention.[6]
-
Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[19][20] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area and alert others. A spill kit containing absorbent materials, decontamination solutions, and appropriate PPE must be readily available.[20] For large spills, contact the institutional safety office. Small spills should be covered with an absorbent material, decontaminated, and all materials disposed of as hazardous waste.[15]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[6]
-
Solid Waste: Includes contaminated gloves, gowns, absorbent pads, and weigh boats. Collect in a clearly labeled, sealed plastic bag and place it inside a designated cytotoxic waste container.[13][16]
-
Liquid Waste: Collect all waste solutions in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not pour down the drain.[6]
-
Sharps: All needles and syringes must be disposed of in a designated cytotoxic sharps container.[16]
The disposal of this waste must comply with all local, state, and federal regulations and be handled by a certified hazardous waste management company.
References
- 1. osha.gov [osha.gov]
- 2. osha.gov [osha.gov]
- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. escopharma.com [escopharma.com]
- 9. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 10. montgomerycollege.edu [montgomerycollege.edu]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. aiha.org [aiha.org]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 17. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 18. ors.od.nih.gov [ors.od.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. england.nhs.uk [england.nhs.uk]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
